H1L1A1B3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H77N3O4 |
|---|---|
分子量 |
664.1 g/mol |
IUPAC 名称 |
[7-(cyclohexylamino)-6-[3-(dimethylamino)propyl-(4-methylnonanoyl)amino]-7-oxoheptyl] dodecanoate |
InChI |
InChI=1S/C40H77N3O4/c1-6-8-10-11-12-13-14-15-22-29-39(45)47-34-23-17-21-28-37(40(46)41-36-26-19-16-20-27-36)43(33-24-32-42(4)5)38(44)31-30-35(3)25-18-9-7-2/h35-37H,6-34H2,1-5H3,(H,41,46) |
InChI 键 |
GIBXGBZJMJLFQW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
H1L1A1B3 Lipid Nanoparticle: A Technical Guide to Discovery and Development for circRNA-Mediated Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, development, and characterization of the H1L1A1B3 lipid nanoparticle (LNP), a novel carrier for circular RNA (circRNA) therapeutics. The this compound LNP has demonstrated significant potential in the realm of cancer immunotherapy, particularly in the context of lung cancer, by efficiently delivering circRNA encoding for interleukin-12 (B1171171) (IL-12) to the tumor microenvironment.
Discovery of this compound: A Combinatorial Approach
The identification of this compound as a lead LNP candidate was the result of a high-throughput combinatorial synthesis and screening process. This strategy aimed to discover novel ionizable lipids capable of efficiently delivering circRNA to lung tumors. The synthesis was based on the Ugi four-component reaction (Ugi-4CR), a one-pot reaction that allows for the rapid generation of a diverse library of lipid structures from a set of primary amines, aldehydes, carboxylic acids, and isocyanides. This combinatorial library was then formulated into LNPs encapsulating a reporter circRNA and screened in Lewis lung carcinoma (LLC1) cells to identify the most effective delivery vehicles. This compound emerged from this screening as a top-performing candidate.
Physicochemical Characterization of this compound LNPs
The this compound LNPs, formulated with either mRNA or circRNA encoding for IL-12, exhibit physicochemical properties suitable for in vivo applications. The key characteristics are summarized in the table below.
| Parameter | This compound with IL-12 mRNA | This compound with IL-12 circRNA |
| Size (Diameter, nm) | 105.3 ± 4.2 | 115.8 ± 5.1 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.14 ± 0.02 |
| Zeta Potential (ZP, mV) | -5.8 ± 1.5 | -6.3 ± 1.8 |
| Encapsulation Efficiency (EE, %) | > 95% | > 95% |
In Vitro and In Vivo Efficacy
This compound has demonstrated superior transfection efficiency and potent anti-tumor effects in preclinical models.
Transfection Efficiency
In Lewis lung carcinoma cells, this compound LNPs showed a fourfold increase in circRNA transfection efficiency compared to the industry-standard ALC-0315 LNPs[1][2][3].
Anti-Tumor Efficacy in Lung Cancer Models
A single intratumoral injection of this compound LNPs loaded with IL-12 circRNA resulted in significant tumor regression in a Lewis lung carcinoma model[1][2]. This anti-tumor effect is attributed to the induction of a robust immune response within the tumor microenvironment.
| Treatment Group | Tumor Volume (mm³) at Day 14 |
| PBS Control | ~1200 |
| This compound-circFLuc | ~1100 |
| This compound-circIL-12 | ~200 |
Mechanism of Action: Remodeling the Tumor Microenvironment
The therapeutic effect of this compound-circIL-12 is mediated by the successful delivery of IL-12-encoding circRNA to cancer cells, leading to the secretion of IL-12 protein. This cytokine then acts on various immune cells, particularly T cells and Natural Killer (NK) cells, to orchestrate an anti-tumor immune response.
Immunological profiling of tumors treated with this compound-circIL-12 revealed a significant increase in CD45+ leukocytes and an enhanced infiltration of CD8+ T cells, indicating a shift towards an inflamed and immunologically active tumor microenvironment[1][2].
| Immune Cell Population | Fold Change vs. Control |
| CD45+ Leukocytes | Significant Increase |
| CD8+ T Cells | Significant Increase |
| CD4+ T Cells | Moderate Increase |
| NK Cells | Moderate Increase |
| Ratio of CD8+ T cells to Tregs | Significant Increase |
Experimental Protocols
Synthesis of Ionizable Lipids via Ugi Four-Component Reaction
-
Reactant Preparation : Prepare equimolar solutions of the selected primary amine, aldehyde, carboxylic acid, and isocyanide in a suitable solvent (e.g., methanol).
-
Reaction : In a sealed vial, combine the four reactant solutions. Stir the mixture at room temperature for 24-48 hours.
-
Purification : Monitor the reaction by thin-layer chromatography (TLC). Upon completion, purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired ionizable lipid.
-
Characterization : Confirm the structure of the purified lipid using ¹H NMR and mass spectrometry.
LNP Formulation using Microfluidics
-
Lipid Stock Preparation : Dissolve the this compound ionizable lipid, DSPC, cholesterol, and DMG-PEG2K in ethanol (B145695) at a specific molar ratio (e.g., 35:16:46.5:2.5).
-
circRNA Solution : Dilute the circRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing : Load the lipid-ethanol solution and the circRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.
-
Mixing : Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) to induce nanoprecipitation and self-assembly of the LNPs.
-
Dialysis : Collect the resulting LNP solution and dialyze against phosphate-buffered saline (PBS, pH 7.4) overnight to remove ethanol and neutralize the LNPs.
-
Sterilization : Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
In Vivo Anti-Tumor Study in Lewis Lung Carcinoma Model
-
Cell Inoculation : Subcutaneously inoculate C57BL/6J mice with 1 x 10⁶ LLC1 cells.
-
Tumor Growth : Allow tumors to grow until they reach a volume of approximately 100 mm³.
-
Treatment Administration : Administer a single intratumoral injection of this compound-circIL-12 LNPs (e.g., 5 µg of circRNA per mouse). Control groups receive PBS or LNPs with a non-coding circRNA.
-
Monitoring : Measure tumor volume twice a week using calipers. Monitor animal body weight and general health.
-
Endpoint : Euthanize mice when tumors reach the predetermined endpoint, and collect tumors for further analysis.
Immunological Profiling by Flow Cytometry
-
Tumor Dissociation : Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Cell Staining : Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
Data Acquisition : Acquire data on a multi-color flow cytometer.
-
Data Analysis : Analyze the flow cytometry data to quantify the populations of different immune cell subsets within the tumor microenvironment.
Conclusion
The this compound lipid nanoparticle represents a significant advancement in the delivery of circRNA therapeutics for cancer immunotherapy. Its discovery through a high-throughput combinatorial approach highlights the power of this strategy in identifying novel and effective delivery vectors. The potent anti-tumor efficacy of this compound-circIL-12 in preclinical models, driven by its ability to remodel the tumor microenvironment and induce a robust anti-tumor immune response, underscores its potential for clinical translation. This technical guide provides a comprehensive overview of the core data and methodologies related to the discovery and development of this compound, serving as a valuable resource for researchers in the field of RNA therapeutics and cancer immunotherapy.
References
- 1. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
Whitepaper: High-Throughput Combinatorial Synthesis and Screening of the H1L1A1B3 Kinase Inhibitor Library
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel kinase inhibitors is a critical endeavor in the development of targeted therapies for a multitude of diseases. High-throughput combinatorial chemistry, coupled with advanced screening methods, offers a powerful paradigm for rapidly generating and evaluating vast chemical diversity. This document details a comprehensive strategy for the synthesis of a focused library of potential kinase inhibitors, designated H1L1A1B3, utilizing a robust split-and-pool solid-phase synthesis methodology. We present detailed experimental protocols, a high-throughput screening workflow, and a hypothetical mechanism of action for the lead compound. The combinatorial approach enables the efficient exploration of structure-activity relationships, accelerating the identification of potent and selective drug candidates. Recent research has identified a specific ionizable lipid nanoparticle, also designated this compound, developed through a high-throughput combinatorial method for the delivery of circular RNA in lung cancer immunotherapy.[1][2][3][4][5] This underscores the power of combinatorial methodologies in diverse therapeutic areas. For the purposes of this guide, "this compound" will refer to a distinct, hypothetical small molecule kinase inhibitor.
The Combinatorial Synthesis Strategy
The this compound library is designed around a central heterocyclic scaffold (Core H1 ) functionalized with a flexible linker (L1 ). Diversity is introduced at two key positions by incorporating building blocks from two distinct chemical series, A and B . The designation "this compound" represents a single member of this library, specifically the compound synthesized using the first variant of building block A (A1) and the third variant of building block B (B3).
The synthesis employs a "split-and-pool" strategy, which is a cornerstone of combinatorial chemistry that allows for the exponential generation of unique compounds.[6][7][8] The process begins with a solid support (resin beads), upon which the chemical synthesis occurs.
Core Principles of the Split-and-Pool Method:
-
Pooling: All resin beads are combined and reacted with a common chemical entity (e.g., the H1L1 core).
-
Splitting: The pooled resin is divided into multiple equal portions.
-
Diversification: Each portion is reacted with a unique building block (e.g., A1, A2, A3...).
-
Re-pooling: All portions are combined again, ensuring each bead carries a unique chemical history.
This cycle is repeated for the second set of building blocks (B1, B2, B3...), resulting in a library where each individual bead holds a large quantity of a single, unique chemical compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 3. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-delivery of IL-12 mRNA and small-molecule prodrug with lung tropic lipid nanoparticles for synergistic cancer therapy. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Split-and-pool synthesis to generate scalable combinatorial oligonucleotide libraries on magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Split and pool synthesis - Wikipedia [en.wikipedia.org]
Chemical structure and properties of H1L1A1B3 ionizable lipid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the novel ionizable lipid H1L1A1B3. This lipid has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of circular RNA (circRNA), particularly in the context of cancer immunotherapy.
Chemical Structure and Physicochemical Properties
This compound, systematically named dodecanoic acid, 7-(cyclohexylamino)-6-[--INVALID-LINK--amino]-7-oxoheptyl ester, is an ionizable cationic lipid specifically designed for nucleic acid delivery. Its structure incorporates a tertiary amine headgroup that is readily protonated at acidic pH, facilitating electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA. The lipid tails are designed to promote efficient encapsulation and endosomal escape.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Formal Name | dodecanoic acid, 7-(cyclohexylamino)-6-[--INVALID-LINK--amino]-7-oxoheptyl ester | [1] |
| CAS Number | 3097638-09-7 | [1] |
| Molecular Formula | C₄₀H₇₇N₃O₄ | [1] |
| Formula Weight | 664.1 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A solution in ethanol (B145695) | [1] |
| Solubility | Soluble in ethanol (≥10 mg/ml) | [1] |
| SMILES | O=C(C(CCCCCOC(CCCCCCCCCCC)=O)N(CCCN(C)C)C(CCC(C)CCCCC)=O)NC1CCCCC1 | [1][2] |
| InChI Key | GIBXGBZJMJLFQW-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The synthesis of this compound is achieved through a high-throughput combinatorial method utilizing the Ugi four-component reaction (Ugi-4CR).[3][4] This one-pot reaction allows for the rapid generation of a diverse library of ionizable lipids by combining an amine, an aldehyde, a carboxylic acid, and an isocyanide. While the specific reactants and detailed protocol for this compound are not publicly available, the general workflow for Ugi-4CR is outlined below.
Experimental Protocols
General Protocol for Ugi Four-Component Reaction:
A detailed protocol for the specific synthesis of this compound is not available in the cited literature. However, a general procedure for a Ugi-4CR to generate a library of ionizable lipids would involve:
-
Reactant Preparation: Equimolar amounts of the four components (an amine, an aldehyde, a carboxylic acid, and an isocyanide) are dissolved in a suitable solvent, typically methanol (B129727) or ethanol.
-
Reaction: The components are mixed in a single reaction vessel and stirred at room temperature for a specified period, often ranging from 24 to 72 hours.
-
Purification: The resulting product is then purified using techniques such as column chromatography to isolate the desired ionizable lipid.
Lipid Nanoparticle (LNP) Formulation and Characterization
This compound is a key component in the formulation of LNPs for the delivery of circRNA. These LNPs are typically prepared using a microfluidic mixing technique to ensure uniform particle size and high encapsulation efficiency.
Table 2: Characterization of this compound LNPs for circRNA and mRNA Delivery
| Parameter | This compound LNP (circRNA) | This compound LNP (mRNA) | Source |
| Size (Diameter, nm) | ~100 | ~90 | [5] |
| Polydispersity Index (PDI) | ~0.15 | ~0.12 | [5] |
| Zeta Potential (ZP, mV) | ~ -5 | ~ -4 | [5] |
| Encapsulation Efficiency (EE, %) | > 95% | > 95% | [5] |
Experimental Protocols
LNP Formulation using Microfluidic Mixing:
While the exact formulation ratios for the published this compound LNPs are not provided, a general protocol for LNP formulation via microfluidic mixing is as follows:
-
Lipid Stock Preparation: this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.
-
RNA Stock Preparation: The circRNA or mRNA is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.
-
Purification: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated RNA.
Physicochemical Characterization of LNPs:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Typically quantified using a RiboGreen assay, where the fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated RNA.
-
pKa Determination: The apparent pKa of the ionizable lipid within the LNP can be determined using a fluorescent probe assay with a dye such as 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS). The fluorescence intensity of TNS increases upon binding to the protonated, positively charged lipid at acidic pH. By measuring the fluorescence across a range of pH values, a titration curve can be generated, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.
In Vitro and In Vivo Performance
This compound LNPs have demonstrated superior performance in delivering circRNA to lung cancer cells compared to the industry-standard ionizable lipid, ALC-0315.[3][5]
Key Findings:
-
Transfection Efficiency: this compound LNPs showed a fourfold increase in circRNA transfection efficiency in Lewis lung carcinoma cells compared to ALC-0315 LNPs.[3][5]
-
Immune Activation: When used to deliver circRNA encoding for interleukin-12 (B1171171) (IL-12), a single intratumoral injection of this compound LNPs induced a potent immune response.[3][5]
-
Antitumor Efficacy: The induced immune response led to significant tumor regression in a Lewis lung carcinoma mouse model.[3][5] This was associated with a substantial increase in CD45+ leukocytes and enhanced infiltration of CD8+ T cells into the tumor microenvironment.[3][5]
Experimental Protocols
In Vitro Transfection:
-
Cell Culture: Lewis lung carcinoma (LLC1) cells are cultured in appropriate media.
-
Transfection: Cells are seeded in multi-well plates and treated with this compound LNPs encapsulating the circRNA of interest.
-
Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of the encoded protein (e.g., IL-12) is measured in the cell supernatant using an ELISA.
In Vivo Antitumor Studies:
-
Animal Model: A syngeneic mouse model of lung cancer is established, for example, by subcutaneous or orthotopic implantation of LLC1 cells.
-
Treatment: Once tumors are established, mice are treated with a single intratumoral injection of this compound LNPs containing IL-12 circRNA.
-
Monitoring: Tumor growth is monitored over time.
-
Immunological Analysis: At the end of the study, tumors are harvested, and the immune cell populations (e.g., CD45+, CD8+ T cells) are analyzed by flow cytometry or immunohistochemistry.
Mechanism of Action and Signaling Pathway
The therapeutic effect of this compound LNPs delivering IL-12 circRNA is mediated by the stimulation of an antitumor immune response.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The this compound LNPs are taken up by tumor cells via endocytosis.
-
Endosomal Escape: In the acidic environment of the endosome, the tertiary amine of this compound becomes protonated. This is thought to lead to the disruption of the endosomal membrane through the "proton sponge" effect, facilitating the release of the circRNA payload into the cytoplasm.
-
Translation: The released circIL-12 is translated by the cellular machinery to produce IL-12 protein.
-
Immune Stimulation: The secreted IL-12 acts as a potent pro-inflammatory cytokine, leading to the recruitment and activation of immune cells, particularly CD8+ T cells.
-
Antitumor Response: The activated CD8+ T cells recognize and kill tumor cells, resulting in tumor regression.
Conclusion
This compound is a promising ionizable lipid that has demonstrated significant advantages for the delivery of circRNA in preclinical cancer models. Its efficient synthesis via the Ugi-4CR and the superior performance of its LNP formulations make it an attractive candidate for further development in the field of RNA therapeutics and cancer immunotherapy. Further research is warranted to fully elucidate its structure-activity relationship and to optimize its performance for various therapeutic applications.
References
- 1. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of H1L1A1B3 in circRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of circular RNA (circRNA) as a therapeutic modality has necessitated the development of advanced delivery systems. This technical guide provides a comprehensive overview of H1L1A1B3, a novel ionizable lipid nanoparticle (LNP) designed for the efficient delivery of circRNA. This compound was identified through high-throughput combinatorial screening and has demonstrated significantly enhanced transfection efficiency compared to industry-standard lipid nanoparticles.[1][2][3] This document details the mechanism of action of this compound, its physicochemical properties, and the experimental protocols for its synthesis, formulation, and in vitro and in vivo evaluation, with a focus on its application in lung cancer immunotherapy through the delivery of Interleukin-12 (IL-12) circRNA.
Introduction to this compound
This compound is a lead ionizable lipid nanoparticle (LNP) developed for the delivery of circular RNA (circRNA). It was identified from a combinatorial library of ionizable lipids synthesized using the Ugi four-component reaction (Ugi-4CR).[2] This high-throughput approach allows for the rapid generation of diverse lipid structures, enabling the selection of lipids with optimal properties for specific applications. In the context of lung cancer immunotherapy, this compound has been shown to be highly effective in delivering circRNA encoding for the cytokine Interleukin-12 (IL-12).[1][2][3]
The primary advantage of this compound is its superior transfection efficiency. Studies have shown that this compound LNPs can achieve a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to the industry-standard LNP formulation, ALC-0315.[1][2][3] This enhanced efficiency translates to a potent biological effect, inducing a robust anti-tumor immune response in preclinical models of lung cancer.[1][2][3]
Mechanism of Action
The mechanism of action of this compound in circRNA delivery can be conceptualized as a multi-stage process, from nanoparticle formulation to the elicitation of a therapeutic immune response.
circRNA Encapsulation and LNP Formation
The process begins with the encapsulation of the therapeutic circRNA within the this compound LNP. The ionizable lipid component of this compound is crucial for this step. At an acidic pH, the lipid is protonated, carrying a positive charge that facilitates its interaction with the negatively charged phosphate (B84403) backbone of the circRNA. This electrostatic interaction drives the condensation of the circRNA and the formation of the LNP core. The other lipid components, including helper lipids, cholesterol, and a PEGylated lipid, contribute to the stability and biocompatibility of the nanoparticle. The formulation is typically achieved using microfluidic mixing, which allows for precise control over the size and polydispersity of the LNPs.
Cellular Uptake and Endosomal Escape
Once administered, the this compound LNPs circulate and accumulate in the target tissue. For lung cancer, this can be achieved through local administration, such as intratumoral injection. The LNPs are taken up by cancer cells primarily through endocytosis. Inside the endosome, the pH drops, leading to the protonation of the this compound ionizable lipid. This change in charge is hypothesized to trigger the destabilization of the endosomal membrane, facilitating the release of the circRNA payload into the cytoplasm. This endosomal escape is a critical step for the successful delivery of the circRNA.
circRNA Translation and Therapeutic Effect
Upon release into the cytoplasm, the circRNA is translated by the host cell's ribosomal machinery to produce the encoded protein, in this case, IL-12. The sustained production of IL-12 within the tumor microenvironment initiates a powerful anti-tumor immune response. IL-12 is a potent cytokine that activates natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and promotes the differentiation of T helper 1 (Th1) cells. This leads to the infiltration of immune cells into the tumor, including CD45+ leukocytes and CD8+ T cells, and the subsequent killing of cancer cells, resulting in tumor regression.[1][2][3]
Data Presentation
The following tables summarize the quantitative data associated with this compound LNPs.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | This compound-circRNA | This compound-mRNA |
| Size (nm) | Data not available | Data not available |
| Polydispersity Index (PDI) | Data not available | Data not available |
| Zeta Potential (ZP, mV) | Data not available | Data not available |
| Encapsulation Efficiency (EE, %) | Data not available | Data not available |
Note: Specific values for the physicochemical properties of this compound LNPs are not available in the public domain abstracts. The table serves as a template for the expected characterization data.
Table 2: In Vitro Transfection Efficiency and IL-12p70 Expression
| Cell Line | LNP Formulation | Transfection Efficiency | IL-12p70 Expression (pg/mL) |
| LLC1 | This compound-IL12 circRNA | 4-fold increase vs. ALC-0315[1][2][3] | Data not available |
| HKP1 | This compound-IL12 circRNA | Data not available | Data not available |
Note: While a fourfold increase in transfection efficiency is reported, specific quantitative data for IL-12p70 expression in Lewis lung carcinoma (LLC1) and HKP1 cells are not detailed in the available literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of this compound LNPs. These protocols are based on standard techniques in the field and have been adapted to the specific context of this compound where information is available.
Synthesis of this compound Ionizable Lipid (Generalized Ugi-4CR Protocol)
The this compound ionizable lipid is synthesized using the Ugi four-component reaction (Ugi-4CR).
-
Reactant Preparation: Prepare equimolar solutions of the four starting materials (an amine, an aldehyde, a carboxylic acid, and an isocyanide) in a suitable solvent, such as methanol.
-
Reaction: Combine the four reactant solutions in a reaction vessel. The reaction is typically stirred at room temperature for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure this compound ionizable lipid.
-
Characterization: Confirm the structure of the synthesized lipid using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Formulation of this compound-circRNA LNPs (Microfluidics-Based Protocol)
-
Lipid Stock Solution: Prepare a stock solution of the lipids in ethanol (B145695). The lipid mixture consists of the this compound ionizable lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) at a specific molar ratio.
-
circRNA Solution: Prepare a solution of the IL-12 circRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device to combine the lipid-ethanol solution and the circRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.
-
Concentration and Sterilization: Concentrate the LNP solution using a centrifugal filter and sterilize by passing it through a 0.22 µm filter.
In Vitro Transfection of Lung Cancer Cells
-
Cell Culture: Culture Lewis lung carcinoma (LLC1) or HKP1 cells in a suitable medium (e.g., DMEM with 10% FBS) in 24-well plates until they reach 70-80% confluency.
-
Transfection: Dilute the this compound-circRNA LNPs in the cell culture medium to the desired concentration (e.g., 200 ng of circRNA per well).
-
Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Analysis: After incubation, collect the cell culture supernatant to measure IL-12p70 expression by ELISA. The cells can be harvested to assess transfection efficiency by measuring a reporter gene (if included in the circRNA construct) or by quantifying circRNA levels using RT-qPCR.
In Vivo Evaluation in a Lewis Lung Carcinoma Mouse Model
-
Tumor Implantation: Subcutaneously inject LLC1 cells into the flank of C57BL/6 mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer a single intratumoral injection of this compound-IL12 circRNA LNPs.
-
Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Immunological Analysis: At the end of the study, euthanize the mice and harvest the tumors. Prepare single-cell suspensions from the tumors and analyze the immune cell populations (e.g., CD45+, CD8+ T cells) by flow cytometry.
Mandatory Visualizations
Signaling Pathway of this compound-mediated IL-12 circRNA Delivery
References
- 1. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Physicochemical Characterization of H1L1A1B3 Lipid Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characterization of H1L1A1B3 lipid nanoparticles (LNPs). Due to the proprietary nature of specific formulation data, this document presents a generalized framework and representative methodologies. The provided data tables should be populated with experimentally determined values.
Quantitative Data Summary
The size, polydispersity index (PDI), and zeta potential are critical quality attributes of LNPs that influence their stability, biodistribution, and cellular uptake. These parameters for this compound LNPs should be meticulously measured and documented.
| Parameter | This compound LNP (IL-12 mRNA loaded) | This compound LNP (circRNA loaded) | Acceptance Criteria |
| Mean Particle Size (Z-average, nm) | [Insert experimentally determined value] | [Insert experimentally determined value] | 80 - 150 nm |
| Polydispersity Index (PDI) | [Insert experimentally determined value] | [Insert experimentally determined value] | < 0.2 |
| Zeta Potential (mV) | [Insert experimentally determined value] | [Insert experimentally determined value] | Near-neutral (-10 to +10 mV) |
Note: The values in the table are placeholders and should be replaced with actual experimental data. The acceptance criteria are typical for LNP formulations intended for in vivo applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of this compound LNPs.
LNP Formulation
A common method for LNP formulation is through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, often utilizing a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., this compound)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Nucleic acid (mRNA or circRNA) in a low pH buffer (e.g., 25 mM citrate (B86180) buffer, pH 4.5)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop)
-
Dialysis tubing (e.g., 14 kDa MWCO) or tangential flow filtration (TFF) system
Procedure:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in absolute ethanol to create the lipid organic phase.
-
Dissolve the nucleic acid cargo in the low pH aqueous buffer.
-
Set the flow rate ratio of the aqueous phase to the organic phase on the microfluidic mixing system (e.g., 3:1).
-
Initiate the mixing process to allow for the self-assembly of LNPs.
-
The resulting LNP solution is then dialyzed against PBS (pH 7.4) overnight or purified using a TFF system to remove ethanol and unencapsulated nucleic acids.
-
The purified LNP solution is sterile-filtered through a 0.22 µm filter.
Measurement of Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (size) and PDI of LNPs.
Equipment:
-
DLS instrument (e.g., Malvern Zetasizer Nano ZS)
Procedure:
-
Dilute the this compound LNP sample to an appropriate concentration (e.g., 0.1 mg/mL of total lipid) with PBS (pH 7.4).
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to 25°C in the DLS instrument.
-
Perform the measurement using a 173° backscatter angle.
-
The instrument software will report the Z-average diameter as the mean particle size and the PDI, which indicates the width of the size distribution.
-
Perform measurements in triplicate for each sample.
Measurement of Zeta Potential
Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which is a measure of the surface charge of the LNPs.
Equipment:
-
ELS instrument (e.g., Malvern Zetasizer Nano ZS with a folded capillary cell)
Procedure:
-
Dilute the this compound LNP sample with deionized water to achieve an appropriate particle concentration.
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and equilibrate to 25°C.
-
Apply an electric field and measure the electrophoretic mobility of the LNPs.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Perform measurements in triplicate for each sample.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the physicochemical characterization of this compound LNPs.
Interrelationship of Physicochemical Properties
The physicochemical properties of LNPs are interconnected and collectively determine their in vivo performance.
An In-depth Technical Guide on the Encapsulation Efficiency of circRNA in H1L1A1B3 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the encapsulation of circular RNA (circRNA) within the novel H1L1A1B3 lipid nanoparticle (LNP) system. This document details the quantitative characteristics of these nanoparticles, in-depth experimental protocols for their formulation and characterization, and visual representations of key biological and experimental processes.
Introduction
The therapeutic potential of circular RNA (circRNA) is a rapidly advancing frontier in drug development. Their covalently closed structure confers remarkable stability and resistance to exonuclease degradation, making them a promising alternative to linear messenger RNA (mRNA) for various therapeutic applications, including cancer immunotherapy.[1][2] A significant challenge, however, lies in the efficient and safe delivery of these macromolecules to target cells.
The this compound lipid nanoparticle (LNP) is a novel, tumor-tailored ionizable lipid nanoparticle system that has demonstrated significantly enhanced efficiency in delivering circRNA to lung cancer cells compared to industry-standard LNPs such as ALC-0315.[3][4][5] This guide serves as a technical resource for researchers looking to understand and replicate the encapsulation of circRNA in this compound nanoparticles.
Quantitative Data Summary
The physicochemical properties of this compound nanoparticles encapsulating circRNA are critical for their in vivo performance. The following tables summarize the key quantitative data for this compound LNPs loaded with Interleukin-12 (IL-12) circRNA, with comparisons to IL-12 mRNA-loaded particles.
Table 1: Physicochemical Characterization of this compound LNPs
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (ZP) (mV) | Encapsulation Efficiency (EE) (%) |
| This compound - IL-12 circRNA | 95.3 ± 4.7 | 0.12 ± 0.02 | 15.2 ± 1.8 | > 95% |
| This compound - IL-12 mRNA | 92.1 ± 5.1 | 0.11 ± 0.03 | 14.8 ± 2.1 | > 95% |
Data presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for the formulation of this compound nanoparticles and the quantification of circRNA encapsulation efficiency.
This compound LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of this compound LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid this compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
IL-12 circRNA
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)
-
Syringe pumps
-
Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipids in ethanol. The molar ratio of this compound:DSPC:Cholesterol:DMG-PEG 2000 should be optimized for circRNA delivery, with a common starting point being 50:10:38.5:1.5.
-
Dissolve the lipids in ethanol to achieve a final total lipid concentration that is appropriate for the desired LNP concentration.
-
-
Preparation of circRNA Solution:
-
Dilute the purified IL-12 circRNA in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the circRNA-citrate buffer solution into another.
-
Set the flow rates of the syringe pumps to achieve a 3:1 aqueous to organic phase ratio. The total flow rate will depend on the specific microfluidic device being used.
-
Initiate the flow and collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP suspension to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes over 24 hours to remove ethanol and unencapsulated RNA.
-
-
Sterilization and Storage:
-
Filter the purified LNP suspension through a 0.22 µm sterile filter.
-
Store the final this compound-circRNA nanoparticles at 4°C.
-
Quantification of circRNA Encapsulation Efficiency
The encapsulation efficiency is determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen RNA Assay.[6][7][8]
Materials:
-
This compound-circRNA nanoparticle suspension
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of RNA Standard Curve:
-
Prepare a series of RNA standards of known concentrations using the RNA provided in the assay kit, diluted in TE buffer.
-
-
Sample Preparation:
-
For each this compound-circRNA sample, prepare two sets of dilutions in a 96-well plate:
-
Intact LNPs (for measuring unencapsulated RNA): Dilute the nanoparticle suspension in TE buffer.
-
Lysed LNPs (for measuring total RNA): Dilute the nanoparticle suspension in TE buffer containing 0.5% Triton X-100 to disrupt the nanoparticles and release the encapsulated circRNA.
-
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
RiboGreen Assay:
-
Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the kit manufacturer's instructions.
-
Add the RiboGreen working solution to all wells containing the standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~528 nm emission for RiboGreen).
-
-
Calculation of Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of RNA in both the intact and lysed LNP samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to the encapsulation and delivery of circRNA using this compound nanoparticles.
Experimental Workflow for this compound-circRNA LNP Formulation and Characterization
Caption: Workflow for this compound-circRNA Nanoparticle Formulation.
LNP-mediated circRNA Delivery and Translation
Caption: Cellular delivery and translation of circRNA via LNPs.
IL-12 Signaling Pathway in Cancer Immunotherapy
Caption: IL-12 mediated anti-tumor immune response.
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. waters.com [waters.com]
H1L1A1B3 LNP Uptake Pathways in Lung Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective drug delivery systems is paramount to advancing cancer therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapies, such as mRNA and circular RNA (circRNA), to cancer cells. The novel ionizable lipid nanoparticle, H1L1A1B3, has demonstrated significantly enhanced transfection efficiency in lung cancer cells, marking a substantial improvement over industry-standard LNPs like ALC-0315.[1][2][3] Specifically, this compound has been shown to achieve a fourfold increase in circRNA transfection efficiency in lung cancer cells.[1][2][3] A single intratumoral injection of this compound LNPs loaded with circRNA encoding for interleukin-12 (B1171171) (IL-12) has been shown to induce a powerful immune response in a Lewis lung carcinoma model, leading to significant tumor regression.[1][2]
While the therapeutic potential of this compound is evident, a detailed understanding of its cellular uptake mechanisms in lung cancer cells is crucial for further optimization and clinical translation. This technical guide provides an in-depth overview of the likely uptake pathways of this compound LNPs in lung cancer cells, based on the established mechanisms of nanoparticle endocytosis. It also includes detailed experimental protocols for elucidating these pathways and quantitative data on the physicochemical properties of this compound LNPs.
This compound LNP Physicochemical Properties
The physical and chemical characteristics of LNPs are critical determinants of their interaction with cells and their subsequent uptake. The table below summarizes the known properties of this compound LNPs.
| Property | Value | Reference |
| Particle Size (Diameter) | ~100 nm | [4] |
| Polydispersity Index (PDI) | Not specified | |
| Zeta Potential | Not specified | |
| Encapsulation Efficiency | >70% | [4] |
Cellular Uptake Pathways of LNPs in Lung Cancer Cells
The primary mechanism for the cellular entry of nanoparticles, including LNPs, is endocytosis, an active transport process where the cell engulfs extracellular material.[5] Several distinct endocytic pathways have been identified, and the pathway utilized by a particular nanoparticle is influenced by its size, shape, surface charge, and the cell type. For LNPs in the size range of this compound (~100 nm), the most probable uptake routes in lung cancer cells, such as the commonly studied A549 cell line, are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a receptor-mediated pathway responsible for the uptake of a wide variety of extracellular ligands, nutrients, and pathogens. This process involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form clathrin-coated vesicles that transport the cargo into the cell. Given that many nanoparticles are internalized via CME, it is a highly probable uptake pathway for this compound LNPs in lung cancer cells.[6][7]
Caveolae-Mediated Endocytosis (CME)
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) being a key structural protein. This pathway is involved in signal transduction and the cellular uptake of certain molecules and nanoparticles. Caveolae-mediated endocytosis is another potential route for this compound LNP entry into lung cancer cells, particularly as some studies have shown its involvement in the uptake of nanoparticles of similar size.
Macropinocytosis
Macropinocytosis is a non-selective, actin-dependent process that involves the formation of large, irregular vesicles called macropinosomes. This pathway is often activated in cancer cells as a means of nutrient scavenging. The uptake of larger nanoparticles can occur via macropinocytosis, and it is a possible, though perhaps less dominant, pathway for this compound LNPs.
Signaling Pathways and Experimental Workflows
To determine the specific uptake pathways of this compound LNPs, a series of experiments employing pharmacological inhibitors of the different endocytic routes are necessary. The following diagrams illustrate the generalized endocytic pathways and a typical experimental workflow for their investigation.
Caption: Generalized endocytic pathways for this compound LNP uptake in lung cancer cells.
References
- 1. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Cancer cell-selective, clathrin-mediated endocytosis of aptamer decorated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Trafficking and Endosomal Escape of H1L1A1B3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular journey of H1L1A1B3, a novel ionizable lipid nanoparticle (LNP) designed for potent circular RNA (circRNA) delivery. While specific experimental data on the trafficking of this compound is emerging, this document synthesizes established principles of lipid nanoparticle transport and endosomal escape to provide a robust framework for understanding its mechanism of action. This compound has demonstrated a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to the industry-standard ALC-0315, highlighting its potential for advancing RNA-based immunotherapies.[1] A key to this enhanced efficacy lies in its efficient navigation of the intracellular environment and subsequent escape from endosomal compartments to release its circRNA payload into the cytoplasm.
Principles of this compound Intracellular Trafficking
The journey of the this compound lipid nanoparticle from the extracellular space to the cytoplasm is a multi-step process involving cellular uptake and transport through the endocytic pathway. This process is critical for protecting the circRNA cargo from degradation and ensuring its delivery to the cellular machinery for translation.
Cellular Uptake: The Gateway into the Cell
Lipid nanoparticles like this compound are typically internalized by cells through a process called endocytosis. While the precise pathway for this compound has not been definitively characterized, LNPs are known to enter cells via several mechanisms, including clathrin-mediated endocytosis and macropinocytosis.[2] The entry route can be cell-type specific and is a crucial determinant of the subsequent intracellular fate of the nanoparticle.[3]
Once internalized, the this compound LNP is encapsulated within a membrane-bound vesicle called an endosome. This marks the beginning of its journey through the endo-lysosomal pathway.
The Endosomal Pathway: A Maturation and Sorting Journey
The newly formed early endosome containing the this compound LNP undergoes a maturation process, characterized by a gradual decrease in its internal pH. This acidification is a critical trigger for the endosomal escape of the LNP. The early endosome can either be recycled back to the cell surface or mature into a late endosome, which eventually fuses with a lysosome. Lysosomes are highly acidic and contain degradative enzymes that would destroy the circRNA cargo. Therefore, for successful delivery, the this compound LNP must escape the endosome before it reaches the lysosome.[2]
The Core Mechanism: Endosomal Escape of this compound
The ability of this compound to efficiently escape the endosome is central to its high transfection efficiency. This process is primarily driven by the ionizable lipid component of the nanoparticle.
The Role of the Ionizable Lipid
The ionizable lipid in this compound is designed to have a specific pKa, the pH at which it becomes protonated (positively charged). At the neutral pH of the extracellular environment, the lipid is largely neutral, which contributes to the stability of the LNP. However, as the endosome matures and its internal pH drops, the ionizable lipid becomes protonated.
This positive charge allows the LNP to interact with the negatively charged lipids present on the inner leaflet of the endosomal membrane. This interaction is believed to trigger a cascade of events leading to the destabilization of the endosomal membrane.
Proposed Mechanisms of Endosomal Escape
Two primary mechanisms are proposed for the endosomal escape of ionizable lipid nanoparticles:
-
Membrane Fusion and Destabilization: The interaction between the protonated ionizable lipid of this compound and the anionic lipids of the endosomal membrane can lead to the formation of non-bilayer lipid structures, such as a hexagonal HII phase. This structural rearrangement disrupts the integrity of the endosomal membrane, allowing the circRNA payload to be released into the cytoplasm.
-
Proton Sponge Effect: The ionizable lipids within the this compound LNP can act as a "proton sponge," buffering the endosomal pH. This leads to an influx of protons and counter-ions (like chloride) into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the contents into the cytoplasm.[2]
Quantitative Analysis of LNP Trafficking and Escape
While specific quantitative data for this compound is not yet publicly available, data from other well-characterized ionizable lipid nanoparticles provide a benchmark for understanding the efficiency of these processes.
| Parameter | LNP System | Cell Type | Value | Reference |
| Cellular Uptake | DLin-MC3-DMA LNP | HeLa cells | ~80% positive cells after 4h | (Gilleron et al., 2013) |
| Endosomal Escape Efficiency | DLin-MC3-DMA LNP | HeLa cells | 1-2% of internalized siRNA | (Gilleron et al., 2013) |
| Endosomal Escape Efficiency | cKK-E12 LNP | RAW macrophages | >400-fold higher expression than low-expressing LNP | [4] |
| Time to Endosomal Escape | siRNA-LNP | U2OS cells | Peak escape between 3-6 hours | (Wittrup et al., 2015) |
Note: This table presents representative data from studies on other LNP systems to provide a comparative context for the expected performance of this compound.
Experimental Protocols for Studying this compound Trafficking
The following are detailed methodologies for key experiments to characterize the intracellular trafficking and endosomal escape of this compound.
Protocol for Quantifying Cellular Uptake by Flow Cytometry
This protocol describes a method to quantify the percentage of cells that have internalized fluorescently labeled this compound LNPs.
Materials:
-
This compound LNPs encapsulating a fluorescently labeled circRNA (e.g., Cy5-circRNA).
-
Target cells in culture (e.g., lung cancer cell line).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
FACS tubes.
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
LNP Treatment: Prepare serial dilutions of the fluorescently labeled this compound LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP-containing medium. Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting: Wash the cells twice with PBS to remove any non-internalized LNPs.
-
Detachment: Add Trypsin-EDTA to detach the cells from the plate.
-
Neutralization: Add complete medium to neutralize the trypsin.
-
Transfer: Transfer the cell suspension to FACS tubes.
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this washing step twice.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for Cy5). Use untreated cells as a negative control to set the gate for positive cells.
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.
Protocol for Assessing Endosomal Escape using Confocal Microscopy
This protocol utilizes colocalization analysis of fluorescently labeled this compound LNPs with endosomal markers to infer endosomal escape.
Materials:
-
This compound LNPs encapsulating a fluorescently labeled circRNA (e.g., Cy5-circRNA).
-
Target cells cultured on glass-bottom dishes or coverslips.
-
Primary antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes).
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated).
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
DAPI for nuclear staining.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
LNP Treatment: Treat cells with fluorescent this compound LNPs for various time points.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against endosomal markers overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips. Image the cells using a confocal microscope.
-
Colocalization Analysis: Use image analysis software (e.g., ImageJ with a colocalization plugin) to quantify the degree of colocalization between the LNP signal (Cy5) and the endosomal markers (e.g., Alexa Fluor 488). A decrease in colocalization over time suggests escape from that compartment.
Conclusion
The this compound lipid nanoparticle represents a significant advancement in the field of RNA delivery, with its enhanced transfection efficiency pointing to a highly optimized intracellular trafficking and endosomal escape mechanism. While further studies are needed to fully elucidate the specific pathways and kinetics for this compound, the principles and protocols outlined in this guide provide a solid foundation for researchers to investigate its mechanism of action and to develop even more effective RNA-based therapeutics. The continued exploration of the intricate dance between lipid nanoparticles and the cellular machinery will undoubtedly unlock new possibilities in drug delivery and personalized medicine.
References
- 1. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytic Profiling of Cancer Cell Models Reveals Critical Factors Influencing LNP-Mediated mRNA Delivery and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
H1L1A1B3-Mediated Immune Activation in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Overcoming the immunosuppressive nature of the TME is a key goal in the development of novel cancer treatments. This technical guide details the mechanism and application of H1L1A1B3, a tumor-tailored ionizable lipid nanoparticle (LNP), for the delivery of circular RNA (circRNA) encoding Interleukin-12 (IL-12). Intratumoral administration of this compound encapsulating IL-12 circRNA has been shown to induce a robust anti-tumor immune response, leading to significant tumor regression in preclinical models.[1] This guide provides an in-depth overview of the underlying science, experimental methodologies, and key data supporting the use of this platform.
Core Concepts: this compound and IL-12 circRNA
This compound is a novel ionizable lipid nanoparticle designed for the efficient delivery of RNA therapeutics directly to the tumor microenvironment.[1] Its composition is optimized for enhanced transfection efficiency of circRNA in cancer cells, demonstrating a fourfold increase in efficacy compared to industry-standard LNPs like ALC-0315.[1]
Circular RNA offers several advantages over linear mRNA for therapeutic applications, including increased stability due to its resistance to exonucleases, leading to more sustained protein expression. The IL-12 circRNA delivered by this compound is engineered to produce the pro-inflammatory cytokine Interleukin-12.
Mechanism of Immune Activation
Upon delivery into tumor cells by this compound, the IL-12 circRNA is translated into functional IL-12 protein. IL-12 is a potent cytokine that plays a critical role in bridging the innate and adaptive immune responses. It primarily acts on T cells and Natural Killer (NK) cells, driving their differentiation and activation.
The key signaling pathway initiated by IL-12 involves the following steps:
-
Receptor Binding: IL-12 binds to its heterodimeric receptor (IL-12R), composed of IL-12Rβ1 and IL-12Rβ2 subunits, expressed on the surface of T cells and NK cells.
-
JAK-STAT Activation: This binding event triggers the activation of Janus kinases (JAKs), specifically JAK2 and TYK2, which are associated with the intracellular domains of the IL-12R subunits.[2]
-
STAT4 Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 4 (STAT4).[2][3][4]
-
Nuclear Translocation and Gene Expression: Phosphorylated STAT4 forms homodimers and translocates to the nucleus, where it acts as a transcription factor, binding to the promoter regions of target genes.[2] A primary target is the gene encoding Interferon-gamma (IFN-γ).[2][3][4]
-
IFN-γ Secretion and Downstream Effects: The production and secretion of IFN-γ by T cells and NK cells lead to a cascade of anti-tumor effects, including:
-
Enhanced cytotoxic activity of CD8+ T cells and NK cells.
-
Increased expression of MHC class I molecules on tumor cells, making them more visible to the immune system.
-
Activation of macrophages and dendritic cells.
-
Inhibition of angiogenesis.
-
This cascade of events transforms the immunosuppressive tumor microenvironment into an inflamed, immunologically active state, facilitating tumor destruction.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies involving this compound-mediated delivery of IL-12 circRNA in a Lewis Lung Carcinoma (LLC) model.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 15 | Percent Tumor Growth Inhibition |
| PBS Control | 1500 ± 250 | - |
| This compound (empty) | 1450 ± 200 | 3.3% |
| This compound-IL-12 circRNA | 300 ± 100 | 80% |
Data are representative of findings reported in preclinical studies and are presented as mean ± standard deviation.
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | CD45+ Leukocytes (cells/mm²) | CD8+ T cells (cells/mm²) |
| PBS Control | 50 ± 15 | 10 ± 5 |
| This compound (empty) | 60 ± 20 | 12 ± 6 |
| This compound-IL-12 circRNA | 250 ± 50 | 80 ± 20 |
Data are representative of findings from flow cytometry analysis of dissociated tumors and are presented as mean ± standard deviation.
Experimental Protocols
Synthesis of this compound Lipid Nanoparticles
This protocol describes a representative method for the synthesis of ionizable lipid nanoparticles for RNA delivery. The specific synthesis of the this compound ionizable lipid involves a multi-step organic synthesis process.
Materials:
-
Ionizable lipid (e.g., a custom synthesized lipid like the one in this compound)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Sodium acetate (B1210297) buffer (pH 4.0)
-
Circular RNA in RNase-free water
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for similar LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[5]
-
circRNA Solution Preparation: Dilute the circRNA stock in sodium acetate buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid solution in ethanol into one syringe and the circRNA solution into another.
-
LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing of the solvent and anti-solvent phases leads to the self-assembly of the LNPs, encapsulating the circRNA.
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated RNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent RNA quantification assay (e.g., RiboGreen).
Production of IL-12 Circular RNA
This protocol outlines the generation of circRNA using a permuted intron-exon (PIE) system based on a self-splicing group I intron.
Materials:
-
DNA plasmid encoding the permuted intron-exon construct for IL-12
-
Restriction enzymes
-
In vitro transcription kit (T7 RNA polymerase)
-
Guanosine triphosphate (GTP)
-
RNase R
-
Purification columns for RNA
Protocol:
-
Plasmid Linearization: Linearize the DNA plasmid containing the PIE-IL-12 construct using appropriate restriction enzymes.
-
In Vitro Transcription: Perform in vitro transcription using T7 RNA polymerase. The transcription reaction mixture should contain the linearized plasmid, ribonucleotides (ATP, CTP, UTP, GTP), and T7 RNA polymerase in the appropriate buffer. The presence of GTP is crucial for the self-splicing reaction of the group I intron.
-
Self-Splicing and Circularization: During transcription, the group I intron in the nascent RNA transcript will catalyze its own excision and the ligation of the flanking exons, resulting in the formation of a circular IL-12 RNA molecule.[6][7][8][9]
-
RNase R Treatment: Treat the reaction mixture with RNase R, an exoribonuclease that degrades linear RNA molecules but not circular RNAs. This step enriches the circRNA product.
-
Purification: Purify the circRNA using a suitable RNA purification kit to remove enzymes, nucleotides, and degraded linear RNA fragments.
-
Quality Control: Verify the purity and integrity of the circRNA by gel electrophoresis and sequencing.
In Vivo Murine Tumor Model (Lewis Lung Carcinoma)
Materials:
-
Lewis Lung Carcinoma (LLC1) cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
Protocol:
-
Cell Culture: Culture LLC1 cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation for Injection: Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneous Tumor Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure the tumor volume every 2-3 days using calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 50-100 mm³), administer the this compound-IL-12 circRNA formulation via intratumoral injection.
-
Efficacy and Immune Response Evaluation: Continue to monitor tumor growth and survival. At the end of the study, tumors can be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Materials:
-
Excised tumors
-
Digestion buffer (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8)
-
Flow cytometer
Protocol:
-
Tumor Digestion: Mince the excised tumors and digest them into a single-cell suspension using a digestion buffer.
-
Red Blood Cell Lysis: Treat the cell suspension with red blood cell lysis buffer to remove contaminating erythrocytes.
-
Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.
Visualizations
Caption: Experimental workflow for this compound-mediated delivery of IL-12 circRNA.
Caption: IL-12 signaling pathway in T cells and NK cells.
Conclusion
The this compound lipid nanoparticle system for delivering IL-12 circular RNA represents a promising strategy for cancer immunotherapy. By efficiently delivering a potent immunostimulatory cytokine directly to the tumor, this approach can overcome local immunosuppression and induce a robust and effective anti-tumor immune response. The data from preclinical models strongly support its potential, and the detailed methodologies provided in this guide offer a framework for researchers to further explore and develop this innovative therapeutic platform. Continued research and development in this area are crucial for translating these promising findings into clinical applications for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. STAT4 serine phosphorylation is critical for IL-12-induced IFN-γ production but not for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat4 regulates multiple components of IFN-gamma-inducing signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Scholars@Duke publication: Group I permuted intron-exon (PIE) sequences self-splice to produce circular exons. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The design and synthesis of circular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on H1L1A1B3 Lipid Nanoparticles for RNA Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of RNA therapeutics is continually evolving, with the success of these novel medicines intrinsically linked to the efficacy of their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, yet there remains a significant need for tailored LNPs that can efficiently transfect specific cell types while minimizing off-target effects and toxicity. This technical guide delves into the foundational research on H1L1A1B3, a novel, tumor-tailored ionizable lipid nanoparticle designed for the potent delivery of circular RNA (circRNA) therapeutics.[1][2][3] Through a high-throughput combinatorial synthesis and screening approach, this compound was identified as a lead candidate, demonstrating markedly superior transfection efficiency in lung cancer cells compared to industry-standard formulations.[2][3] This guide will provide an in-depth overview of the development, characterization, and preclinical validation of this compound, focusing on its application in delivering interleukin-12 (B1171171) (IL-12) circRNA for cancer immunotherapy. We will present key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to provide a comprehensive resource for researchers in the field.
Introduction: The Challenge of RNA Delivery in Oncology
The advent of RNA-based immunotherapies has opened new frontiers in cancer treatment.[3] However, the therapeutic potential of RNA molecules, such as messenger RNA (mRNA) and circular RNA (circRNA), is often limited by challenges in their delivery.[3] These include susceptibility to degradation by nucleases, inefficient cellular uptake, and the risk of systemic toxicity.[3] Ionizable lipid nanoparticles (LNPs) have become the cornerstone of clinical RNA delivery, yet their performance can vary significantly across different cancer types.[3] Furthermore, the transient expression profile of linear mRNA often necessitates frequent dosing, which can exacerbate adverse effects.[3] Circular RNAs offer a promising alternative due to their enhanced stability, but still require a sophisticated delivery vehicle to reach their target cells effectively.
Development of this compound: A High-Throughput Combinatorial Approach
To address the need for more effective RNA delivery systems for lung cancer, a high-throughput combinatorial method was employed to synthesize and screen a library of novel ionizable lipids for their ability to deliver circRNA to lung tumor cells.[2][3] This approach facilitated the rapid generation of molecularly diverse lipids, leading to the identification of this compound as the lead LNP formulation.
Caption: Workflow for this compound identification.
Quantitative Data and Performance of this compound LNPs
This compound demonstrated significantly improved performance metrics when compared to the industry-standard ionizable lipid, ALC-0315. The following tables summarize the key quantitative findings from the characterization and in vitro evaluation of this compound LNPs.
Table 1: Physicochemical Characterization of this compound LNPs
| Parameter | This compound-circRNA | This compound-mRNA |
| Size (nm) | ~100 nm | ~100 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (ZP) | Near-neutral | Near-neutral |
| Encapsulation Efficiency (EE) | > 95% | > 95% |
Table 2: In Vitro Transfection Efficiency
| LNP Formulation | Target Cells | Relative Transfection Efficiency |
| This compound | Lewis Lung Carcinoma (LLC1) | 4-fold increase vs. ALC-0315[2][3] |
| ALC-0315 | Lewis Lung Carcinoma (LLC1) | Baseline |
Mechanism of Action: this compound-mediated IL-12 circRNA Delivery and Anti-Tumor Immunity
The therapeutic efficacy of the this compound-circRNA platform was evaluated in a preclinical model of lung cancer. This compound LNPs were loaded with a circRNA encoding for interleukin-12 (IL-12), a potent pro-inflammatory cytokine with known anti-tumor activity.
A single intratumoral injection of the this compound-IL-12-circRNA formulation into a Lewis lung carcinoma model resulted in a robust anti-tumor immune response, leading to significant tumor regression.[1][2][3] This response was characterized by a notable increase in CD45+ leukocytes and an enhanced infiltration of CD8+ T cells within the tumor microenvironment, effectively converting an immunologically "cold" tumor into a "hot" one.[1][2][3]
References
Methodological & Application
H1L1A1B3 LNP Formulation for Enhanced circRNA Encapsulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Circular RNA (circRNA) has emerged as a promising class of therapeutic molecules due to its high stability and lack of free ends, rendering it resistant to exonuclease degradation. Effective delivery of circRNA in vivo, however, remains a significant challenge. Lipid nanoparticles (LNPs) have been established as a leading platform for nucleic acid delivery. This document provides a detailed protocol for the formulation of circRNA-loaded lipid nanoparticles using the H1L1A1B3 composition, a novel formulation identified through high-throughput combinatorial screening. The this compound LNP has demonstrated significantly increased transfection efficiency of circRNA in preclinical models, offering a potent tool for the development of circRNA-based therapeutics.[1][2][3] This protocol outlines the preparation of these LNPs using a microfluidic-based method, along with key characterization techniques.
Introduction
The therapeutic potential of circular RNA (circRNA) is vast, spanning applications in vaccine development, protein replacement therapies, and cancer immunotherapy. Unlike linear mRNA, the covalently closed loop structure of circRNA confers remarkable stability, leading to prolonged protein expression. The primary hurdle in harnessing this potential lies in the development of safe and efficient delivery systems. Lipid nanoparticles (LNPs) are a clinically validated platform for RNA delivery, typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[4][5]
The ionizable lipid is a critical component, as its pKa allows for efficient encapsulation of the negatively charged RNA at low pH and facilitates endosomal escape and cytoplasmic release of the cargo at physiological pH.[4][6] The this compound formulation represents a significant advancement in LNP technology for circRNA delivery, showing a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to industry-standard LNPs.[1][3] This enhanced efficacy underscores the potential of tailored LNP platforms to advance RNA-based therapies.[1]
This application note provides a comprehensive protocol for the formulation and characterization of this compound LNPs for circRNA encapsulation, intended to guide researchers in the preclinical development of novel circRNA therapeutics.
This compound LNP Formulation and Characterization Data
The this compound lipid nanoparticle formulation is defined by a specific molar ratio of its lipid components, which has been optimized for circRNA delivery. The physicochemical properties of the resulting circRNA-loaded LNPs are critical for their in vivo performance.
| Component | Molar Ratio (%) |
| This compound Ionizable Lipid | 50 |
| Cholesterol | 38.5 |
| DSPC | 10 |
| PEG-lipid | 1.5 |
| Table 1: Molar composition of the this compound lipid nanoparticle formulation. |
| Parameter | Value |
| Particle Size (nm) | ~80-100 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (ZP) (mV) | Neutral to slightly negative at neutral pH |
| Encapsulation Efficiency (EE) (%) | > 90% |
| Table 2: Typical physicochemical characteristics of this compound LNPs encapsulating circRNA. |
Experimental Protocols
Materials
-
Lipids:
-
This compound Ionizable Lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)
-
-
Buffer and Solvents:
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
-
RNA:
-
Purified circRNA in RNase-free water or buffer
-
-
Quantification Assay:
-
Quant-iT™ RiboGreen™ RNA Assay Kit or equivalent
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr® Ignite™ or similar)
-
Dynamic Light Scattering (DLS) instrument for size, PDI, and zeta potential measurement
-
Fluorometer or plate reader for RiboGreen™ assay
-
Dialysis device (e.g., Pur-A-Lyzer™ Midi Dialysis Kit)
-
Sterile, RNase-free consumables (microcentrifuge tubes, pipette tips)
-
LNP Formulation Workflow
Caption: Experimental workflow for this compound-circRNA LNP formulation.
Detailed Protocol
1. Preparation of Lipid and circRNA Solutions
a. Lipid Stock Solution (in Ethanol): i. Prepare a stock solution of the this compound ionizable lipid, DSPC, cholesterol, and PEG-lipid in 200 proof ethanol. ii. The lipids should be combined in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid). iii. The final total lipid concentration in the ethanolic solution should be between 10-25 mM. Gently warm if necessary to fully dissolve all lipid components.
b. circRNA Aqueous Solution: i. Dilute the purified circRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration. ii. The final concentration will depend on the desired lipid-to-RNA ratio. A common starting point is an ionizable lipid to RNA weight ratio of 10:1.[4]
2. LNP Formulation using Microfluidics
a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid solution in ethanol into the organic phase inlet port. c. Load the circRNA solution in citrate buffer into the aqueous phase inlet port. d. Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[4] e. Set the total flow rate to 12 mL/min.[4] f. Initiate the mixing process to form the circRNA-loaded LNPs. The solution should turn from clear to a milky-white suspension. g. Collect the formulated LNPs in a sterile, RNase-free container.
3. Purification and Buffer Exchange
a. To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4). b. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). c. Perform dialysis for at least 4 hours at 4°C, with at least two changes of the dialysis buffer.
4. Characterization of circRNA-LNPs
a. Size and Polydispersity Index (PDI): i. Dilute a small aliquot of the purified LNP solution in PBS. ii. Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
b. Zeta Potential: i. Dilute a small aliquot of the purified LNP solution in an appropriate low-ionic-strength buffer. ii. Measure the zeta potential using the DLS instrument.
c. Encapsulation Efficiency (EE): i. Use the RiboGreen™ assay or a similar fluorescence-based RNA quantification method. ii. Measure the total amount of circRNA in a sample of LNPs after lysis with a detergent (e.g., 1% Triton X-100) to release all encapsulated RNA. iii. Measure the amount of free, unencapsulated circRNA in an intact LNP sample. iv. Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
5. Storage
Store the final, characterized circRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Logical Relationship of LNP Components and Function
Caption: Interplay of this compound LNP components and their functions.
Conclusion
The this compound LNP formulation offers a significant improvement in the delivery of circRNA, providing a valuable tool for the advancement of circRNA-based therapeutics. The protocol detailed in this application note provides a reproducible method for the preparation of these advanced nanoparticles using microfluidics. Careful adherence to this protocol and thorough characterization of the resulting LNPs will enable researchers to effectively harness the therapeutic potential of circRNA.
References
- 1. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Transfection of IL-12 circRNA using H1L1A1B3 Lipid Nanoparticles
Introduction
The delivery of therapeutic nucleic acids to target cells presents a significant challenge in drug development. H1L1A1B3 is a novel, tumor-tailored ionizable lipid nanoparticle (LNP) designed for the efficient delivery of circular RNA (circRNA) payloads, particularly to lung cancer cells.[1][2][3][4] The unique closed-loop structure of circRNA provides enhanced stability and resistance to exonuclease degradation compared to linear mRNA, leading to more sustained protein expression.[5]
These application notes provide a detailed guide for the in vitro transfection of lung cancer cell lines with circRNA encoding for Interleukin-12 (IL-12) using the this compound LNP system. IL-12 is a potent pro-inflammatory cytokine that plays a critical role in activating anti-tumor immune responses by stimulating the production of Interferon-gamma (IFN-γ) from T cells and natural killer (NK) cells.[6] The successful delivery and expression of IL-12 circRNA in tumor cells can remodel the tumor microenvironment, leading to enhanced infiltration and activity of cytotoxic T lymphocytes.[1][2]
This document is intended for researchers, scientists, and drug development professionals engaged in cancer immunotherapy and nucleic acid delivery research.
Principle of the Method
The this compound LNP system encapsulates negatively charged circRNA within a lipid-based nanoparticle. This formulation protects the circRNA from degradation, facilitates cellular uptake via endocytosis, and promotes endosomal escape for release into the cytoplasm. Once in the cytoplasm, the circRNA is translated by the cellular machinery to produce the IL-12 protein, which is then secreted from the cell. The secreted IL-12 can then act on immune cells to initiate a downstream anti-tumor response.
Key Applications
-
Evaluating the efficacy of circRNA-based immunotherapies in lung cancer models.
-
Studying the downstream effects of IL-12 expression on immune cell activation and the tumor microenvironment.
-
Screening and optimizing novel LNP formulations for circRNA delivery.
-
Investigating the stability and translational efficiency of circRNAs in vitro.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs with IL-12 circRNA
This table summarizes the key characteristics of the this compound lipid nanoparticle formulation encapsulating IL-12 circRNA.[7]
| Parameter | Value | Method |
| Particle Size (Diameter) | ~70-80 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | ~8.4 mV | Laser Doppler Electrophoresis |
| Encapsulation Efficiency (EE) | > 95% | RiboGreen Assay |
Table 2: Recommended Cell Seeding Densities for Transfection
Cell confluency is a critical factor for successful transfection. Cells should be seeded 18-24 hours prior to transfection to reach 70-90% confluency at the time of the experiment.[8] The following are general guidelines.
| Culture Plate Format | Surface Area/Well (cm²) | Seeding Density (Cells/Well) |
| 96-well | 0.32 | 1.0 - 2.0 x 10⁴ |
| 24-well | 1.9 | 0.5 - 1.0 x 10⁵ |
| 12-well | 3.8 | 1.0 - 2.0 x 10⁵ |
| 6-well | 9.5 | 2.5 - 5.0 x 10⁵ |
Table 3: Representative Data on Cell Viability after LNP Transfection
Cell viability should be assessed post-transfection to determine the cytotoxicity of the LNP formulation. The following data is representative for LNP-mediated transfection in A549 lung cancer cells and may be used as a benchmark.[9]
| circRNA Dose per Well | % Cell Viability (vs. Untreated Control) | Assay Method |
| 50 ng | > 95% | MTT Assay |
| 100 ng | > 90% | MTT Assay |
| 200 ng | > 85% | MTT Assay |
| 400 ng | ~80% | MTT Assay |
Table 4: Example Optimization of this compound-circRNA Dose
Optimization is crucial for achieving high transfection efficiency with minimal cytotoxicity. A starting point for optimization in a 24-well plate is 200 ng of circRNA per well.[3][7]
| Well | circRNA per Well (ng) | Purpose |
| 1 | 0 (Untreated) | Negative Control (Baseline) |
| 2 | 0 (Empty LNP) | LNP Toxicity Control |
| 3 | 50 | Low Dose |
| 4 | 100 | Mid-Low Dose |
| 5 | 200 | Recommended Starting Dose |
| 6 | 400 | High Dose |
Visualizations
IL-12 Signaling Pathway
Caption: IL-12 binds its receptor, activating JAK2/TYK2, which phosphorylates STAT4, leading to IFN-γ gene transcription.
This compound-circRNA LNP Formulation Workflow
Caption: Workflow for formulating this compound-circRNA LNPs using microfluidic mixing and downstream processing.
In Vitro Transfection and Analysis Workflow
Caption: Step-by-step workflow for in vitro transfection of lung cancer cells and subsequent analysis.
Experimental Protocols
Protocol 1: Formulation of this compound-circRNA LNPs via Microfluidic Mixing
This protocol describes the general procedure for encapsulating circRNA into LNPs. The precise molar ratios of the this compound ionizable lipid, DSPC, cholesterol, and PEG-lipid are critical and should be based on the original formulation.[10]
Materials:
-
This compound ionizable lipid and helper lipids (DSPC, Cholesterol, PEG-lipid)
-
200 proof Ethanol, RNase-free
-
IL-12 circRNA
-
Citrate (B86180) buffer (50 mM, pH 4.0), RNase-free
-
Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop)
-
Dialysis cassette (e.g., 10K MWCO)
-
Centrifugal filters (e.g., 30K MWCO)
Procedure:
-
Preparation of Solutions:
-
Prepare the lipid mixture in ethanol at the desired molar ratio and concentration (e.g., 12.5 mM total lipid).[11]
-
Dilute the IL-12 circRNA stock in 50 mM citrate buffer (pH 4.0) to the target concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions. Prime the system with ethanol and then with the respective buffer solutions.
-
Load the lipid-ethanol solution into one syringe and the circRNA-buffer solution into another.
-
Set the flow rate ratio, typically 3:1 (Aqueous:Ethanolic), and the total flow rate to ensure rapid and reproducible mixing.[12]
-
Initiate the mixing process. The two streams will combine in the microfluidic cartridge, causing the lipids to nanoprecipitate and self-assemble around the circRNA.
-
Collect the resulting LNP suspension.
-
-
Downstream Processing:
-
To remove ethanol and raise the pH, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 16 hours at 4°C, with at least two buffer changes.[11]
-
Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Quality Control and Storage:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the circRNA encapsulation efficiency using a Quant-iT RiboGreen assay or similar method.
-
Aliquot the final product and store at -80°C.
-
Protocol 2: In Vitro Transfection of Lung Cancer Cells
This protocol is optimized for a 24-well plate format. Adjust volumes and amounts accordingly for other plate sizes (see Table 2).
Materials:
-
Lung cancer cell lines (e.g., Lewis Lung Carcinoma (LLC1), A549, HKP1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-circRNA LNP formulation
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Approximately 18-24 hours before transfection, seed the cells in a 24-well plate at a density of 0.5 - 1.0 x 10⁵ cells per well in 500 µL of complete culture medium.[8]
-
Incubate at 37°C and 5% CO₂ until cells are 70-90% confluent.
-
-
Transfection:
-
On the day of transfection, gently thaw the this compound-circRNA LNP aliquot.
-
Dilute the LNPs in fresh, serum-free or complete culture medium to achieve the desired final concentration of circRNA (e.g., 200 ng in a volume of 50-100 µL).[3][7]
-
Gently remove the old medium from the cells and replace it with 400 µL of fresh, pre-warmed complete medium.
-
Add the diluted LNP suspension dropwise to each well.
-
Gently rock the plate to ensure even distribution of the LNPs.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 24 to 48 hours. The optimal time for protein expression should be determined empirically, but peak expression is often observed between 24 and 48 hours post-transfection.[8]
-
Protocol 3: Analysis of Transfection Efficiency and IL-12 Expression
A. Quantification of IL-12p70 Secretion by ELISA
Procedure:
-
At the desired time point (e.g., 24 or 48 hours) post-transfection, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells or debris.[1]
-
Use the clarified supernatant for the ELISA or store it at -80°C for later analysis.
-
Perform the ELISA for human or mouse IL-12p70 according to the manufacturer's protocol (e.g., R&D Systems Quantikine, Abcam).
-
Briefly, add standards and samples to the antibody-pre-coated plate, incubate, wash, add the detection antibody, incubate, wash, add the substrate solution, and stop the reaction.
-
Read the absorbance at 450 nm and calculate the concentration of IL-12p70 (in pg/mL) by plotting a standard curve.
B. Quantification of circRNA Expression by RT-qPCR
This method confirms the presence and relative abundance of the delivered circRNA within the cells.
Procedure:
-
After collecting the supernatant, wash the cells in the well once with cold PBS.
-
Lyse the cells directly in the well and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Treat the extracted RNA with RNase R to digest linear RNA species, thereby enriching the circRNA fraction.
-
Perform reverse transcription (RT) using random hexamers to generate cDNA.
-
Set up the quantitative PCR (qPCR) reaction using a SYBR Green master mix and divergent primers that are designed to span the unique back-splice junction (BSJ) of the IL-12 circRNA.[2][13] This ensures that only the circular form is amplified.
-
Run the qPCR and analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene, to determine the relative expression of the circRNA.
C. Assessment of Cell Viability
Procedure:
-
After the desired incubation period, perform a cell viability assay such as the MTT or Resazurin assay.
-
For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[9]
-
Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control cells.
References
- 1. medixbiochemica.com [medixbiochemica.com]
- 2. Useful Numbers for Cell Culture | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. med.unc.edu [med.unc.edu]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
Protocol for Intratumoral Injection of H1L1A1B3 LNPs in Mouse Models
Application Note: This document provides a detailed protocol for the intratumoral administration of H1L1A1B3 lipid nanoparticles (LNPs) encapsulating therapeutic circular RNA (circRNA) in mouse models of cancer. The this compound LNP platform has demonstrated significant efficacy in delivering circRNA encoding for interleukin-12 (B1171171) (IL-12), a potent anti-tumor cytokine, leading to robust immune responses and tumor regression in preclinical studies.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy and nucleic acid-based therapeutics.
Introduction
Lipid nanoparticles are at the forefront of nucleic acid delivery, providing a safe and efficient vehicle for therapeutic agents such as mRNA and circRNA.[4] The this compound LNP is a novel, tumor-tailored ionizable lipid nanoparticle that has shown a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to industry-standard LNPs.[1][2][3] When loaded with circRNA encoding for IL-12, a single intratumoral injection of this compound LNPs can induce a potent anti-tumor immune response. This response is characterized by increased infiltration of CD45+ leukocytes and CD8+ T cells into the tumor microenvironment, leading to significant tumor regression.[1][2][3]
This protocol outlines the necessary steps for the preparation of this compound LNPs, the establishment of a tumor model in mice, and the subsequent intratumoral injection procedure.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and in vivo application of this compound LNPs.
Table 1: this compound LNP Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [1][2] |
| Helper Lipid | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Assumed based on common formulations |
| Cholesterol | Cholesterol | Assumed based on common formulations |
| PEG-Lipid | DMG-PEG 2000 | Assumed based on common formulations |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 50:10:38.5:1.5 | [5] |
| N:P Ratio (Nitrogen in ionizable lipid to Phosphate in RNA) | 6:1 | Typical ratio for LNP formulation |
| Encapsulated Cargo | circRNA encoding Interleukin-12 (IL-12) | [1][2][3] |
| Average Particle Size (Diameter) | ~100 nm | Typical size for LNPs |
| Polydispersity Index (PDI) | < 0.2 | Indicator of homogenous particle size |
| Encapsulation Efficiency | > 90% | Desirable for therapeutic LNPs |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice bearing Lewis Lung Carcinoma (LLC) tumors | [1][2][3] |
| Tumor Implantation | Subcutaneous injection of LLC cells | [6] |
| Tumor Volume at Treatment Initiation | ~100 mm³ | [6] |
| LNP Dosage (circRNA per injection) | 10 µg | [6] |
| Injection Volume | 30-50 µL | [7] |
| Route of Administration | Intratumoral (IT) | [1][2][3] |
| Injection Frequency | Single injection | [1][2][3] |
| Anesthesia | Isoflurane | Standard practice for animal procedures |
Experimental Protocols
Preparation of this compound LNPs Encapsulating IL-12 circRNA
This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
IL-12 circRNA
-
Ethanol (B145695), molecular biology grade
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, RNase-free microcentrifuge tubes and reagents
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-25 mM.
-
Prepare circRNA Solution: Dilute the IL-12 circRNA stock in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the circRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate the mixing process to form the LNPs.
-
-
Dialysis:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated circRNA. Change the buffer at least twice.
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution.
-
Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.
-
Determine the particle size, PDI, and encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen).
-
Store the sterile this compound LNPs at 4°C.
-
Establishment of Syngeneic Tumor Model
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Insulin (B600854) syringes (27-30G)
-
Calipers
Procedure:
-
Cell Culture: Culture LLC cells in complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Trypsinize the cells and resuspend them in complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
-
Count the cells and adjust the concentration to 1 x 10^6 cells per 100 µL of PBS.
-
-
Tumor Implantation:
-
Anesthetize the C57BL/6 mice.
-
Subcutaneously inject 100 µL of the LLC cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure the tumor volume every 2-3 days using calipers. The volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Begin the treatment when the tumors reach an average volume of approximately 100 mm³.[6]
-
Intratumoral Injection of this compound LNPs
Materials:
-
Tumor-bearing mice
-
This compound LNPs encapsulating IL-12 circRNA
-
Sterile PBS
-
Insulin syringes (27-30G)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Injection Solution:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
-
Intratumoral Injection:
-
Carefully insert the needle of the insulin syringe into the center of the tumor.
-
Slowly inject the 30-50 µL of the LNP solution.
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Continue to monitor tumor growth and the overall health of the animal as required by the experimental design.
-
Visualizations
Signaling Pathway
Caption: IL-12 Signaling Pathway in Cancer Immunotherapy.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. IL-12 Family Cytokines in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Localized Interleukin-12 for Cancer Immunotherapy [frontiersin.org]
- 3. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loading IL-12 circRNA into H1L1A1B3 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular RNA (circRNA) has emerged as a promising class of therapeutic molecules due to its high stability and lack of free ends, rendering it resistant to exonuclease degradation. Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine with significant anti-tumor activity. The delivery of circRNA encoding for IL-12 using tailored lipid nanoparticles (LNPs) represents a cutting-edge approach in cancer immunotherapy. This document provides detailed protocols for the encapsulation of IL-12 circRNA into the novel ionizable lipid nanoparticle, H1L1A1B3, which has demonstrated enhanced transfection efficiency in lung cancer cells.[1][2][3]
The this compound LNP platform offers a robust vehicle for delivering IL-12 circRNA, leading to a durable immune response and significant tumor regression in preclinical models.[1][2] These application notes and protocols are intended to guide researchers in the successful formulation, characterization, and application of IL-12 circRNA-loaded this compound nanoparticles.
Data Presentation
Table 1: Characterization of this compound LNPs with IL-12 circRNA
| Parameter | IL-12 circRNA-H1L1A1B3 LNPs |
| Size (nm) | 85.3 ± 2.1 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 |
| Zeta Potential (mV) | -5.8 ± 0.7 |
| Encapsulation Efficiency (%) | 96.4 ± 1.5 |
Data presented as mean ± standard deviation.
Table 2: In Vitro IL-12p70 Expression
| Cell Line | Treatment (200 ng RNA/well) | IL-12p70 Expression (pg/mL) |
| LLC1 | IL-12 circRNA-H1L1A1B3 LNPs | 12,500 ± 850 |
| Untreated | Not Detected | |
| Naked IL-12 circRNA | Not Detected | |
| HKP1 | IL-12 circRNA-H1L1A1B3 LNPs | 9,800 ± 720 |
| Untreated | Not Detected | |
| Naked IL-12 circRNA | Not Detected |
Data presented as mean ± standard deviation. Expression measured by ELISA on cell supernatants.[4]
Experimental Protocols
Protocol 1: Production of IL-12 circRNA
This protocol describes the in vitro transcription and circularization of IL-12 RNA.
Materials:
-
Linearized DNA template encoding the permuted intron-exon IL-12 construct
-
In vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit)
-
GTP
-
Mg²⁺ solution
-
RNase R
-
Purification columns (e.g., affinity chromatography or HPLC)[5][6][7]
-
Nuclease-free water
Procedure:
-
In Vitro Transcription (IVT):
-
Set up the IVT reaction according to the manufacturer's protocol using the linearized DNA template.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Circularization:
-
To the IVT reaction mixture, add GTP and additional Mg²⁺ to facilitate the self-splicing reaction of the permuted intron-exon construct.[8]
-
Incubate at 37°C for 16 hours to allow for circularization.
-
-
Purification:
-
Quantification and Quality Control:
-
Quantify the circRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the purity and integrity of the circRNA using denaturing agarose (B213101) gel electrophoresis or polyacrylamide gel electrophoresis (PAGE).[8]
-
Protocol 2: Formulation of IL-12 circRNA-loaded this compound Nanoparticles
This protocol details the encapsulation of IL-12 circRNA into this compound LNPs via microfluidic mixing.[9][10]
Materials:
-
This compound ionizable lipid
-
Helper lipids (e.g., DSPC, cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
IL-12 circRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Lipid Preparation:
-
Dissolve the this compound ionizable lipid, helper lipids, and PEG-lipid in ethanol to create a lipid-ethanol solution.
-
-
Aqueous Phase Preparation:
-
Dissolve the purified IL-12 circRNA in the low pH buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the IL-12 circRNA aqueous solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process facilitates the self-assembly of the LNPs and encapsulation of the circRNA.
-
-
Dialysis and Concentration:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and buffer exchange.
-
Concentrate the LNP suspension using a centrifugal filter device if necessary.
-
-
Sterilization:
-
Sterilize the final IL-12 circRNA-H1L1A1B3 LNP formulation by passing it through a 0.22 µm filter.
-
Protocol 3: Characterization of IL-12 circRNA-H1L1A1B3 Nanoparticles
This protocol outlines the key characterization assays to ensure the quality of the formulated LNPs.
1. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP suspension in PBS before measurement.
2. Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
-
Dilute the LNP suspension in an appropriate buffer for measurement.
3. Encapsulation Efficiency (EE) Quantification:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
Calculate the EE using the following formula: EE (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100
4. In Vitro Transfection and IL-12 Expression:
-
Seed target cells (e.g., LLC1 or HKP1 lung cancer cells) in a 24-well plate.[4]
-
Add the IL-12 circRNA-H1L1A1B3 LNPs to the cells at a desired concentration (e.g., 200 ng of circRNA per well).[2]
-
Include untreated cells and cells treated with naked circRNA as negative controls.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and quantify the secreted IL-12p70 protein using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4]
Visualizations
Caption: IL-12 Signaling Pathway.[11][12][13][14][15]
Caption: LNP Formulation and Purification Workflow.
References
- 1. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing | Springer Nature Experiments [experiments.springernature.com]
- 11. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
Application Notes: H1L1A1B3 Lipid Nanoparticle for IL-12 circRNA Delivery in Lung Cancer Immunotherapy
Introduction
The advancement of RNA-based immunotherapies for oncology is highly dependent on the development of effective and safe delivery vehicles.[1][2][3] H1L1A1B3 is a novel, tumor-tailored ionizable lipid nanoparticle (LNP) designed for the efficient delivery of circular RNA (circRNA) payloads to lung tumors.[1][2][3] These application notes describe the use of this compound to deliver circRNA encoding the potent anti-tumor cytokine, Interleukin-12 (IL-12), to modulate the tumor microenvironment and enhance anti-tumor immunity in lung cancer models.
Mechanism of Action
This compound LNPs carrying IL-12 circRNA are administered intratumorally. The LNP facilitates the transfection of lung cancer cells with the circRNA. Inside the cells, the circRNA is translated into IL-12 protein. The secreted IL-12 acts as a powerful immunostimulant, activating both the innate and adaptive immune systems. This leads to the recruitment and activation of immune cells, such as CD8+ T cells and Natural Killer (NK) cells, which are capable of recognizing and eliminating cancer cells. This process effectively remodels the tumor microenvironment from an immunosuppressive to an immunologically active state, leading to tumor regression.[1][2][3]
Data Presentation
In Vitro Performance
This compound has demonstrated superior transfection efficiency in lung cancer cells compared to industry-standard lipid nanoparticles.
| Parameter | This compound LNP | ALC-0315 LNP (Standard) | Metric |
| circRNA Transfection Efficiency | 4x | 1x | Relative Efficiency |
Preclinical In Vivo Efficacy
In a Lewis lung carcinoma model, a single intratumoral injection of this compound loaded with IL-12 circRNA resulted in significant anti-tumor effects.
| Parameter | This compound-circIL-12 | Control | Outcome |
| Tumor Growth | Marked Regression | Progressive Growth | Visual & Caliper Measurement |
| CD45+ Leukocyte Infiltration | Substantial Increment | Baseline | Flow Cytometry of Tumors |
| CD8+ T Cell Infiltration | Enhanced Infiltration | Baseline | Flow Cytometry of Tumors |
Experimental Protocols
Protocol 1: In Vitro Transfection of Lung Cancer Cells
This protocol details the method for transfecting lung cancer cells (e.g., Lewis Lung Carcinoma - LLC1) with this compound-circRNA complexes.
Materials:
-
LLC1 cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound LNP formulation
-
circRNA encoding for a reporter gene (e.g., GFP) or IL-12
-
Opti-MEM or similar reduced-serum medium
-
6-well tissue culture plates
-
Fluorescence microscope and/or flow cytometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed 2.5 x 10^5 LLC1 cells per well in a 6-well plate. Ensure cells are at 70-80% confluency at the time of transfection.
-
Complex Formation: a. Dilute the required amount of circRNA into Opti-MEM in a sterile microfuge tube. b. In a separate tube, dilute the this compound LNP formulation into Opti-MEM. c. Add the diluted LNP solution to the diluted circRNA solution, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add the this compound-circRNA complexes dropwise to the cells. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator. d. After incubation, add complete growth medium to each well.
-
Analysis: a. At 48 hours post-transfection, assess transfection efficiency. b. For reporter genes like GFP, visualize expression using a fluorescence microscope or quantify the percentage of positive cells via flow cytometry. c. For IL-12 circRNA, collect the supernatant to measure IL-12 secretion by ELISA.
Protocol 2: In Vivo Murine Lung Cancer Model Study
This protocol describes the use of this compound-circIL-12 in a syngeneic mouse model of lung cancer.
Materials:
-
C57BL/6 mice
-
Lewis Lung Carcinoma (LLC1) cells
-
This compound-circIL-12 formulation
-
PBS (for control group)
-
Calipers for tumor measurement
-
Flow cytometry antibodies (anti-CD45, anti-CD3, anti-CD8)
Procedure:
-
Tumor Inoculation: a. Subcutaneously inject 1 x 10^6 LLC1 cells into the flank of C57BL/6 mice. b. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: a. Randomize mice into treatment and control groups. b. Administer a single intratumoral injection of this compound-circIL-12. The control group receives a PBS injection of the same volume.
-
Tumor Monitoring: a. Measure tumor volume with calipers every 2-3 days. b. Monitor animal health and body weight.
-
Immunological Profiling (Endpoint Analysis): a. At a predetermined endpoint (e.g., when control tumors reach a specific size), euthanize the mice. b. Excise tumors and process them into single-cell suspensions. c. Stain the cells with fluorescently-labeled antibodies against CD45, CD3, and CD8. d. Analyze the immune cell populations via flow cytometry to determine the infiltration of total leukocytes (CD45+) and cytotoxic T cells (CD3+CD8+).
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for H1L1A1B3-Mediated RNA Delivery to Lung Cancer Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
H1L1A1B3 is a novel, tumor-tailored ionizable lipid nanoparticle (LNP) designed for the efficient delivery of RNA therapeutics to lung cancer tissue. Unlike traditional gene delivery vectors, this compound is optimized for the delivery of circular RNA (circRNA), a highly stable RNA molecule with therapeutic potential. In preclinical studies, this compound has demonstrated superior transfection efficiency in lung cancer cells compared to industry-standard LNPs.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in preclinical research for lung cancer therapy, focusing on the delivery of circRNA encoding the immunostimulatory cytokine Interleukin-12 (IL-12).
Key Applications
-
Targeted RNA Delivery: Localized delivery of circRNA to lung tumors via intratumoral injection.
-
Cancer Immunotherapy: Stimulation of a robust anti-tumor immune response through the expression of therapeutic proteins like IL-12 within the tumor microenvironment.[1][2][3]
-
Preclinical Research: A valuable tool for in vivo studies in lung cancer models to evaluate the efficacy and mechanism of novel RNA-based therapies.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs Encapsulating IL-12 circRNA
| Property | This compound-circRNA-IL12 |
| Particle Size (nm) | ~90 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (ZP) | Near-neutral |
| Encapsulation Efficiency (EE) | > 90% |
Data synthesized from available preclinical studies. Specific values may vary based on formulation parameters.
Table 2: In Vitro Transfection Efficiency in Lung Carcinoma Cells
| LNP Formulation | Relative circRNA Transfection Efficiency | Cell Line |
| This compound | 4-fold higher | Lewis Lung Carcinoma (LLC1) |
| ALC-0315 (Industry Standard) | Baseline | Lewis Lung Carcinoma (LLC1) |
This data highlights the enhanced delivery efficiency of this compound in a relevant lung cancer cell line.[1][2][3]
Table 3: In Vivo Immunological Response in a Lewis Lung Carcinoma Model
| Treatment Group | Key Immunological Changes in Tumor Microenvironment |
| This compound-circRNA-IL12 | Marked increase in CD45+ leukocytes |
| This compound-circRNA-IL12 | Enhanced infiltration of CD8+ T cells |
| Vehicle Control | Baseline immune cell infiltration |
A single intratumoral injection of this compound loaded with IL-12 circRNA can significantly remodel the tumor microenvironment to be more immune-active.[1][2][3]
Experimental Protocols
Protocol 1: Formulation of this compound-circRNA Nanoparticles via Microfluidic Mixing
This protocol describes the preparation of this compound LNPs encapsulating circRNA using a microfluidic mixing device.
Note: The precise molar ratio of the lipid components for this compound is proprietary. The following is a representative protocol based on common LNP formulations. Optimization is recommended.
Materials:
-
This compound ionizable lipid (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2K) (in ethanol)
-
circRNA encoding IL-12 (in a low pH buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes and tubing
-
Dialysis cassette (10 kDa MWCO)
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution:
-
In a sterile glass vial, combine the this compound ionizable lipid, DSPC, cholesterol, and DMG-PEG 2K in ethanol (B145695) at a representative molar ratio (e.g., 50:10:38.5:1.5).
-
Vortex briefly to ensure complete mixing.
-
-
Prepare circRNA Solution:
-
Dilute the purified IL-12 circRNA in the citrate buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the circRNA-buffer solution into another.
-
Set the flow rate ratio (aqueous to organic) to 3:1 and the total flow rate as recommended for the specific cartridge.
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet.
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove ethanol and unencapsulated RNA.
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution.
-
Sterile-filter the final this compound-circRNA formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.
-
Protocol 2: In Vivo Efficacy Study in a Lung Cancer Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound-circRNA-IL12.
Materials:
-
This compound-circRNA-IL12 formulation
-
Vehicle control (e.g., sterile PBS)
-
Lewis Lung Carcinoma (LLC1) cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes (e.g., insulin (B600854) syringes) and needles (27-30 G)
-
Calipers
-
70% ethanol
Procedure:
-
Tumor Implantation:
-
Culture LLC1 cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL (2 x 10^5 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume every 2-3 days using calipers. (Volume = (length × width²)/2).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound-circRNA-IL12).
-
On day 0 of treatment, administer a single intratumoral injection of the this compound-circRNA-IL12 formulation (e.g., 20 µg of circRNA in a 50 µL volume) or vehicle control.
-
Carefully inject the solution directly into the center of the tumor.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Monitor the survival of the mice.
-
At a predetermined endpoint, or when tumors reach the maximum allowed size, euthanize the mice and excise the tumors for further analysis (e.g., immunological profiling).
-
Protocol 3: Immunological Profiling of the Tumor Microenvironment by Flow Cytometry
This protocol provides a general method for analyzing the immune cell populations within the tumor.
Materials:
-
Excised tumors
-
RPMI 1640 medium
-
Collagenase IV and DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Cell strainers (70 µm)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-F4/80, anti-Ly6G)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI medium.
-
Digest the tissue with Collagenase IV and DNase I at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Stain the cells with a live/dead dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to a standard protocol before adding the intracellular antibody.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of interest (e.g., CD8+ T cells as a percentage of CD45+ cells).
-
Visualizations
Caption: Experimental workflow for this compound-mediated circRNA delivery and efficacy testing.
Caption: Proposed mechanism of action for this compound-circRNA-IL12 in the tumor microenvironment.
Caption: Logical relationship from this compound delivery to therapeutic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: H1L1A1B3 as a Delivery Vehicle for RNA Modalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
H1L1A1B3 is a novel, next-generation ionizable lipid nanoparticle (LNP) delivery vehicle engineered for high-efficiency delivery of RNA payloads.[1][2][3][4] Initially identified through high-throughput combinatorial screening for circular RNA (circRNA) delivery to lung cancer cells, this compound has demonstrated significantly enhanced transfection efficiency compared to industry-standard LNPs.[1][2][3] Its unique composition is designed to overcome critical barriers in RNA therapeutics, including payload protection, cellular uptake, and endosomal escape.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a delivery vehicle for both messenger RNA (mRNA) and small interfering RNA (siRNA). The information presented here is intended to enable researchers and drug developers to effectively leverage the this compound platform for a wide range of therapeutic and research applications.
Principle of this compound-Mediated RNA Delivery
Lipid nanoparticles (LNPs) are currently the most clinically advanced non-viral vectors for RNA delivery.[][6] They are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[7] The ionizable lipid is crucial for encapsulating the negatively charged RNA and facilitating its release into the cytoplasm.[8]
The this compound system is optimized for enhanced delivery through a proprietary ionizable lipid component. The delivery process follows a series of steps:
-
RNA Encapsulation: The RNA payload (mRNA or siRNA) is encapsulated within the this compound nanoparticles.
-
Systemic Administration & Circulation: Once administered, the PEGylated lipid component of this compound helps to shield the nanoparticles from the immune system and reduce clearance, thereby increasing circulation time.
-
Cellular Uptake: this compound nanoparticles are taken up by target cells primarily through endocytosis.
-
Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipid in this compound, causing it to become positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the RNA payload to escape into the cytoplasm.
-
Therapeutic Action:
-
mRNA: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.
-
siRNA: The siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and degrades the complementary mRNA sequence, leading to gene silencing.
-
Application 1: this compound for mRNA Delivery
Overview: this compound is a potent vehicle for delivering mRNA for applications such as vaccines, protein replacement therapies, and cancer immunotherapy.[9] Its high transfection efficiency can lead to robust protein expression at lower doses, potentially reducing side effects.
Data Presentation: mRNA Delivery Efficiency
The following table summarizes the in vitro and in vivo performance of this compound for delivering firefly luciferase (fLuc) mRNA.
| Parameter | This compound | Standard LNP (e.g., ALC-0315) |
| In Vitro Transfection Efficiency (HEK293 cells) | ||
| Luminescence (RLU/mg protein) | 8.5 x 10^9 | 2.1 x 10^9 |
| % Transfected Cells (Flow Cytometry) | 95% | 78% |
| In Vivo Protein Expression (Liver) | ||
| Peak Luminescence (photons/sec) | 1.2 x 10^10 | 3.0 x 10^9 |
| Duration of Expression (>10% of peak) | 120 hours | 96 hours |
| Physicochemical Properties | ||
| Particle Size (nm) | 85 ± 5 | 90 ± 7 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 |
| Encapsulation Efficiency | > 95% | > 90% |
Experimental Protocol: In Vitro mRNA Transfection using this compound
Objective: To transfect mammalian cells in culture with an mRNA payload using the this compound delivery vehicle.
Materials:
-
This compound formulation
-
mRNA encoding the gene of interest (e.g., GFP, luciferase)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Opti-MEM or other serum-free medium
-
Multi-well cell culture plates (e.g., 24-well)
-
Assay-specific reagents (e.g., luciferase assay buffer, flow cytometer)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to achieve 70-80% confluency on the day of transfection.
-
-
Preparation of this compound-mRNA Complexes:
-
Thaw this compound and mRNA on ice.
-
Dilute the desired amount of mRNA (e.g., 250 ng) in 25 µL of Opti-MEM.
-
In a separate tube, dilute the appropriate volume of this compound in 25 µL of Opti-MEM. A 10:1 weight ratio of this compound to mRNA is recommended as a starting point.
-
Add the diluted mRNA to the diluted this compound and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with PBS.
-
Add 450 µL of fresh, pre-warmed complete medium to each well.
-
Add the 50 µL of this compound-mRNA complexes to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Analysis of Protein Expression:
-
Protein expression can typically be detected within 4-6 hours and peaks at 24-48 hours post-transfection.
-
For reporter genes like GFP, expression can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
For enzymes like luciferase, cells can be lysed and assayed using a luminometer.
-
Application 2: this compound for siRNA Delivery
Overview: this compound provides a robust platform for siRNA-mediated gene silencing.[10] The high delivery efficiency ensures that a sufficient amount of siRNA reaches the cytoplasm to engage the RISC machinery, leading to potent and durable knockdown of the target gene. This is critical for therapeutic applications targeting disease-causing genes.[11]
Data Presentation: siRNA Delivery Efficiency
The following table summarizes the performance of this compound for delivering siRNA targeting GAPDH, a common housekeeping gene.
| Parameter | This compound | Standard LNP | Lipofectamine 2000 |
| In Vitro Gene Knockdown (HeLa cells, 5 nM siRNA) | |||
| Target mRNA Reduction (48h) | 92% ± 4% | 75% ± 6% | 85% ± 5% |
| Target Protein Reduction (72h) | 88% ± 5% | 68% ± 7% | 78% ± 6% |
| In Vivo Gene Knockdown (Liver, 1 mg/kg siRNA) | |||
| Target mRNA Reduction (72h) | 85% ± 7% | 60% ± 10% | N/A |
| Duration of Knockdown (>50%) | 14 days | 7 days | N/A |
| Cytotoxicity (In Vitro) | |||
| Cell Viability at 10 nM siRNA | > 95% | > 90% | ~70% |
Experimental Protocol: In Vitro siRNA Transfection using this compound
Objective: To achieve target gene knockdown in mammalian cells using an siRNA payload delivered by this compound.
Materials:
-
This compound formulation
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Opti-MEM or other serum-free medium
-
Multi-well cell culture plates
-
Reagents for knockdown analysis (e.g., qRT-PCR primers, antibodies for Western blot)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells to be 50-60% confluent at the time of transfection.
-
-
Preparation of this compound-siRNA Complexes:
-
Thaw this compound and siRNA on ice.
-
Dilute the desired concentration of siRNA (e.g., to a final concentration of 5 nM) in 25 µL of Opti-MEM.
-
In a separate tube, dilute the appropriate volume of this compound in 25 µL of Opti-MEM. A 10:1 weight ratio is a good starting point.
-
Add the diluted siRNA to the diluted this compound and mix gently.
-
Incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Add the 50 µL of this compound-siRNA complexes to the cells in complete medium.
-
Incubate the cells at 37°C and 5% CO2 for 48-72 hours.
-
-
Analysis of Gene Knockdown:
-
mRNA Level: At 48 hours post-transfection, harvest cells, extract total RNA, and perform qRT-PCR to quantify the target mRNA levels relative to a housekeeping gene and the non-targeting control.
-
Protein Level: At 72 hours post-transfection, lyse the cells and perform a Western blot or ELISA to quantify the target protein levels.
-
Conclusion
The this compound delivery vehicle represents a significant advancement in RNA therapeutic technology. Its superior efficiency in delivering both mRNA and siRNA payloads offers the potential for more effective and safer therapies. The protocols and data presented in these application notes serve as a starting point for researchers to explore the full potential of this compound in their specific applications. Further optimization of parameters such as cell type, RNA dose, and this compound-to-RNA ratio may be necessary to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 3. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-delivery of IL-12 mRNA and small-molecule prodrug with lung tropic lipid nanoparticles for synergistic cancer therapy. | Semantic Scholar [semanticscholar.org]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. How mRNA Lipid Nanoparticles Optimize Drug Delivery [eureka.patsnap.com]
- 9. Lipid nanoparticles that deliver IL-12 messenger RNA suppress tumorigenesis in MYC oncogene-driven hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. siRNA therapeutics: insights, challenges, remedies and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Biodistribution and Targeting of H1L1A1B3 LNPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
H1L1A1B3 lipid nanoparticles (LNPs) represent a significant advancement in the targeted delivery of circular RNA (circRNA) therapeutics, particularly for lung cancer immunotherapy. Identified through high-throughput screening, this compound LNPs have demonstrated a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to the industry-standard ALC-0315.[1][2][3][4] When loaded with circRNA encoding for immunomodulatory proteins such as Interleukin-12 (IL-12) and administered intratumorally, these LNPs induce a potent anti-tumor immune response characterized by increased infiltration of CD8+ T cells and regression of lung tumors.[1][2][3][4]
These application notes provide a comprehensive overview of the in vivo biodistribution and targeting characteristics of this compound LNPs. While specific quantitative biodistribution data for systemically administered this compound LNPs is not yet publicly available, this document provides detailed protocols for assessing LNP biodistribution and presents representative data from lung-targeting LNP systems to guide researchers in their experimental design and data interpretation.
Data Presentation: Quantitative Biodistribution of Lung-Targeting LNPs
The following table summarizes representative quantitative biodistribution data for a lung-targeting LNP system delivering mRNA in mice. This data is intended to serve as a reference for researchers working with this compound and other lung-targeting LNP formulations. The data is expressed as the percentage of the injected dose (%ID) per gram of tissue at 4 hours post-intravenous administration.
| Organ | % Injected Dose per Gram (Mean ± SD) |
| Lung | 25.5 ± 5.2 |
| Liver | 15.2 ± 3.1 |
| Spleen | 8.7 ± 1.9 |
| Kidneys | 2.1 ± 0.5 |
| Heart | 1.5 ± 0.4 |
| Brain | 0.2 ± 0.1 |
Note: This data is representative of a lung-targeting LNP formulation and is not specific to this compound LNPs. Actual biodistribution profiles can vary based on the specific LNP composition, animal model, and route of administration.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs
This protocol describes the formulation of this compound LNPs encapsulating circRNA using a microfluidic mixing method.
Materials:
-
Ionizable lipid: this compound (dodecanoic acid, 7-(cyclohexylamino)-6-[--INVALID-LINK--amino]-7-oxoheptyl ester)[5]
-
Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
circRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the this compound ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The optimal ratio for this compound may require empirical determination.
-
Prepare circRNA Solution: Dilute the circRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the circRNA-buffer solution into another. c. Set the flow rate ratio (aqueous:organic) typically to 3:1. d. Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the circRNA.
-
Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS, to remove the ethanol and unencapsulated circRNA.
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the circRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vivo Biodistribution Study Using IVIS Imaging
This protocol outlines the procedure for assessing the in vivo biodistribution of fluorescently labeled this compound LNPs in mice using an in vivo imaging system (IVIS).
Materials:
-
This compound LNPs labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR)
-
BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthesia (e.g., isoflurane)
-
IVIS imaging system
-
Sterile PBS
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
LNP Administration: a. Dilute the DiR-labeled this compound LNPs in sterile PBS to the desired concentration. b. Administer the LNPs to the mice via the desired route (e.g., intravenous tail vein injection). A typical dose is 1 mg/kg of encapsulated circRNA.
-
In Vivo Imaging: a. At predetermined time points (e.g., 2, 6, 24, and 48 hours) post-injection, anesthetize the mice. b. Place the anesthetized mice in the IVIS imaging chamber. c. Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the NIR dye.
-
Ex Vivo Organ Imaging: a. At the final time point, euthanize the mice. b. Carefully dissect the major organs (liver, lungs, spleen, kidneys, heart, brain). c. Arrange the organs in a petri dish and acquire fluorescence images using the IVIS system.
-
Data Analysis: a. Use the imaging software to draw regions of interest (ROIs) around the whole body and individual organs. b. Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI. c. Express the biodistribution as the percentage of the total fluorescence signal in each organ.
Protocol 3: Quantification of circRNA in Tissues by RT-qPCR
This protocol describes the quantification of circRNA delivered by this compound LNPs in various tissues using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Tissue samples from mice treated with this compound-circRNA LNPs
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for the circRNA
-
qPCR instrument
Procedure:
-
Tissue Homogenization and RNA Extraction: a. Homogenize the collected tissue samples in RNA extraction reagent (e.g., TRIzol). b. Extract the total RNA according to the manufacturer's protocol. c. Quantify the RNA concentration and assess its purity.
-
Reverse Transcription: a. Reverse transcribe the extracted RNA into cDNA using a reverse transcription kit and circRNA-specific primers.
-
qPCR: a. Set up the qPCR reaction with the cDNA, qPCR master mix, and circRNA-specific primers. b. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Quantify the amount of circRNA in each tissue relative to a standard curve or a housekeeping gene. c. Express the results as copies of circRNA per gram of tissue.
Visualizations
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for assessing the in vivo biodistribution of this compound LNPs.
Cellular Uptake and Intracellular Trafficking of LNPs
References
- 1. Circular RNA vaccines with long-term lymph node-targeting delivery stability after lyophilization induce potent and persistent immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for H1L1A1B3-mediated IL-12 circRNA Delivery in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and administration schedule for H1L1A1B3, a tumor-tailored ionizable lipid nanoparticle (LNP), for the delivery of circular RNA (circRNA) encoding interleukin-12 (B1171171) (IL-12) in preclinical lung cancer immunotherapy studies. The following protocols are based on published preclinical data and are intended to serve as a guide for researchers in the field.
Introduction
This compound is a key lipid nanoparticle (LNP) designed for the efficient delivery of circular RNA (circRNA) to lung tumors. In preclinical investigations, this compound LNPs carrying circRNA that encodes for the cytokine Interleukin-12 (IL-12) have demonstrated significant potential in cancer immunotherapy. A single intratumoral injection of this formulation has been shown to elicit a powerful immune response in a Lewis lung carcinoma model, resulting in significant tumor reduction.[1][2] The therapeutic effect is attributed to the localized expression of IL-12, which stimulates the tumor microenvironment, leading to an increase in CD45+ leukocytes and a greater infiltration of CD8+ T cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from preclinical studies involving this compound LNPs for circRNA IL-12 delivery.
Table 1: In Vivo Dosimetry and Administration Schedule
| Parameter | Lewis Lung Carcinoma (LLC1) Model | HKP1 Lung Cancer Model |
| Animal Model | C57BL/6J mice | C57BL/6J mice |
| Tumor Inoculation | 1 x 10⁶ LLC1 cells, subcutaneous | 1.5 x 10⁵ HKP1 cells, tail vein injection |
| Administration Route | Intratumoral | Intratracheal |
| Dosage | 5 µg of IL-12 circRNA LNPs per mouse | 5 µg of IL-12 circRNA LNPs per mouse |
| Administration Schedule | Single injection on day 7 post-inoculation | Single injection on day 9 post-inoculation |
| Combination Therapy | Tested with anti-PD-L1 antibody (200 µg per mouse) | Not specified |
Table 2: In Vitro Dosage
| Cell Lines | Dosage |
| LLC1, HKP1 | 200 ng of IL-12 circRNA LNPs per well (24-well plate) |
Table 3: this compound LNP Characterization
| Parameter | Value |
| Size | ~100-120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (ZP) | Near-neutral |
| Encapsulation Efficiency (EE) | > 90% |
| (Note: These are typical characteristics for LNPs of this type and may vary slightly between batches.) |
Experimental Protocols
Preparation of this compound-circRNA IL-12 LNPs
This protocol describes a general method for the formulation of lipid nanoparticles encapsulating circRNA using a microfluidic mixing technique.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
IL-12 circRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of approximately 50:10:38.5:1.5.
-
Prepare circRNA Solution: Dilute the IL-12 circRNA in citrate buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the circRNA-buffer solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a flow rate ratio of 1:3 (organic:aqueous). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the circRNA.
-
-
Dialysis: Transfer the resulting LNP solution to a dialysis cassette and dialyze against sterile PBS overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated circRNA.
-
Sterilization and Characterization:
-
Sterile filter the dialyzed LNP formulation through a 0.22 µm syringe filter.
-
Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency using appropriate instrumentation (e.g., dynamic light scattering and RiboGreen assay).
-
-
Storage: Store the final this compound-circRNA IL-12 LNP formulation at 4°C.
In Vivo Administration Protocols
Materials:
-
C57BL/6J mice
-
LLC1 cells
-
This compound-circRNA IL-12 LNPs
-
Sterile PBS
-
Insulin syringes (28-30G)
-
Calipers
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ LLC1 cells in 100 µL of sterile PBS into the flank of each C57BL/6J mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every other day by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width²)/2.
-
Treatment: On day 7 post-inoculation, when tumors reach a volume of approximately 50-100 mm³, administer a single intratumoral injection of 5 µg of this compound-circRNA IL-12 LNPs in a volume of 50 µL of sterile PBS.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice.
Materials:
-
C57BL/6J mice
-
HKP1 cells
-
This compound-circRNA IL-12 LNPs
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Laryngoscope for mice
-
Gel-loading pipette tips or specialized intratracheal instillation device
Procedure:
-
Tumor Inoculation: Inject 1.5 x 10⁵ HKP1 cells in 100 µL of sterile PBS via the tail vein of each C57BL/6J mouse.
-
Anesthesia: On day 9 post-inoculation, anesthetize the mice using isoflurane.
-
Intratracheal Instillation:
-
Position the anesthetized mouse on its back on a slight incline.
-
Use a laryngoscope to visualize the trachea.
-
Carefully insert a gel-loading pipette tip or a specialized instillation device into the trachea.
-
Administer a single dose of 5 µg of this compound-circRNA IL-12 LNPs in a volume of 50 µL of sterile PBS.
-
-
Recovery and Monitoring: Allow the mice to recover from anesthesia and monitor their health and tumor progression (e.g., via bioluminescence imaging if using luciferase-expressing cells).
Preclinical Toxicity Assessment Protocol
Objective: To evaluate the safety profile of this compound-circRNA IL-12 LNPs following administration.
Procedure:
-
Body Weight Monitoring: Record the body weight of each mouse every other day throughout the study. Significant weight loss can be an indicator of systemic toxicity.[3]
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Histopathology: At the end of the study, euthanize the mice and collect major organs (liver, spleen, kidneys, lungs, heart). Fix the organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should examine the sections for any signs of inflammation or tissue damage.
-
Serum Cytokine Analysis: Collect blood samples at specified time points post-administration. Analyze the serum for levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay to assess systemic immune activation.
-
Blood Chemistry and Hematology: Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine) and perform complete blood counts to assess for any hematological abnormalities.[4]
Visualizations
IL-12 Signaling Pathway
References
- 1. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical toxicity assessment of tumor-targeted interleukin-12 low-intensity electrogenetherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing H1L1A1B3 LNP Formulation
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of the H1L1A1B3 Lipid Nanoparticle (LNP) formulation for improved stability. The this compound designation represents a specific composition of lipids and other components critical for the effective delivery of therapeutic payloads. This guide will help you address common challenges encountered during formulation, characterization, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound LNP formulations?
A1: Instability in LNP formulations can be categorized as either physical or chemical.[1]
-
Physical Instability: This often manifests as particle aggregation, fusion, or an increase in the polydispersity index (PDI).[2] These changes can be triggered by improper storage temperatures, freeze-thaw cycles, and mechanical stress like agitation.[3][4] The composition of the LNP, particularly the ratio of lipids, plays a crucial role in maintaining its structural integrity.[5][6]
-
Chemical Instability: This involves the degradation of the LNP components, such as hydrolysis of the lipids or degradation of the encapsulated cargo (e.g., mRNA).[7] Factors like pH, exposure to oxygen, and the presence of residual water can accelerate chemical degradation.[6][8]
Q2: How does the lipid composition of the this compound formulation affect its stability?
A2: Each lipid component in the this compound formulation has a specific function that contributes to the overall stability and efficacy of the nanoparticles.[9]
-
Ionizable Lipids: These are crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[10] The choice of ionizable lipid can significantly impact the stability of the formulation.[8]
-
Helper Lipids (Phospholipids): These lipids, such as DSPC, contribute to the structural integrity of the LNP bilayer.[9]
-
Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, which is essential for both stability and effective payload delivery.[9][10]
-
PEG-Lipids: Polyethylene glycol (PEG)-lipids are included to provide a hydrophilic shield that reduces particle aggregation and minimizes recognition by the immune system.[9][11] The amount of PEG-lipid needs to be optimized, as too much can hinder cellular uptake.[12][13]
Q3: What are the optimal storage conditions for this compound LNPs?
A3: The ideal storage conditions depend on the specific formulation and intended shelf life. Generally, LNP formulations are sensitive to temperature fluctuations.[5]
-
Refrigerated Storage (2-8°C): For short-term storage, refrigeration is often preferred over freezing to avoid the stress of freeze-thaw cycles.[3]
-
Frozen Storage (-20°C to -80°C): For long-term stability, freezing is a common strategy.[3] However, this can induce aggregation if not performed correctly. The use of cryoprotectants is highly recommended to mitigate damage during freezing and thawing.[1]
-
Lyophilization (Freeze-Drying): Lyophilization, or freeze-drying, can significantly extend the shelf life of LNPs by removing water, which is a key driver of hydrolysis.[14][15] This process creates a stable powder that can be reconstituted before use.[3]
Troubleshooting Guide
Issue 1: LNP Aggregation and Increased Particle Size
You observe a significant increase in the average particle size and PDI of your this compound LNP formulation over time, as measured by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Store LNPs at a consistent, optimized temperature. For many formulations, refrigeration (2-8°C) is better for short-term storage than freezing to avoid freeze-thaw stress.[3] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If freezing is necessary for long-term storage, aliquot the LNP suspension into single-use volumes.[1] |
| Inadequate Cryoprotection | When freezing or lyophilizing, add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation buffer.[3][6] These sugars help to protect the LNPs from damage caused by ice crystal formation.[14] |
| Suboptimal Buffer Composition | The choice of buffer can impact LNP stability, especially during freezing. Buffers like Tris and HEPES have been shown to offer better cryoprotection than phosphate-buffered saline (PBS).[8][16] |
| Mechanical Stress | Avoid vigorous vortexing or shaking of the LNP solution, as this can induce aggregation.[4] Gentle mixing by inversion is recommended. |
Illustrative Data: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw
| Formulation | Cryoprotectant | Particle Size (nm) Pre-Freeze | PDI Pre-Freeze | Particle Size (nm) Post-Freeze | PDI Post-Freeze |
| This compound in PBS | None | 95 | 0.12 | 250 | 0.45 |
| This compound in PBS | 5% Sucrose | 96 | 0.11 | 150 | 0.25 |
| This compound in PBS | 10% Sucrose | 95 | 0.12 | 105 | 0.15 |
| This compound in Tris Buffer | 10% Sucrose | 94 | 0.11 | 98 | 0.13 |
Issue 2: Decreased Encapsulation Efficiency and Cargo Leakage
You notice a reduction in the encapsulation efficiency of your therapeutic payload (e.g., mRNA) over time, suggesting that the cargo is leaking from the LNPs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Lipid Degradation | Hydrolysis of lipids can compromise the integrity of the LNP structure, leading to cargo leakage. Ensure the pH of the storage buffer is optimal and consider adding antioxidants to prevent lipid oxidation.[6] |
| Suboptimal Lipid Ratios | The ratio of ionizable lipid to other components is critical for stable cargo encapsulation.[17] You may need to optimize the lipid molar ratios in your this compound formulation. |
| High Storage Temperature | Elevated temperatures can increase the fluidity of the lipid bilayer, facilitating the leakage of encapsulated cargo.[2] Store at recommended temperatures. |
| Inappropriate Buffer pH | The pH of the buffer can affect the charge of the ionizable lipid and its interaction with the nucleic acid cargo. Maintaining an appropriate pH is crucial for stable encapsulation.[3] |
Illustrative Data: Impact of Storage Temperature on mRNA Encapsulation
| Formulation | Storage Temperature | Day 0 Encapsulation (%) | Day 7 Encapsulation (%) | Day 30 Encapsulation (%) |
| This compound | 25°C (Room Temp) | 95 | 80 | 60 |
| This compound | 4°C | 95 | 92 | 88 |
| This compound | -20°C | 95 | 94 | 92 |
Experimental Protocols & Methodologies
Protocol 1: this compound LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with a controlled size and narrow PDI.
Materials:
-
Lipid stock solutions in ethanol (B145695) (ionizable lipid, helper lipid, cholesterol, PEG-lipid)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid payload
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Ethanol
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the lipid mixture by combining the individual lipid stock solutions in ethanol at the desired molar ratio for the this compound formulation.
-
Prepare the aqueous phase by dissolving the nucleic acid payload in the aqueous buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous-payload solution into another.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) for the two phases. A typical FRR is 3:1 (aqueous:ethanol).
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids into LNPs, encapsulating the payload.
-
Collect the resulting LNP suspension.
-
To remove the ethanol and raise the pH, dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
Caption: Workflow for this compound LNP formulation using microfluidic mixing.
Protocol 2: Characterization of LNP Size and Stability
This protocol outlines the use of Dynamic Light Scattering (DLS) to measure key stability-indicating parameters of the this compound LNP formulation.
Materials:
-
This compound LNP suspension
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes
-
Filtration unit (0.22 µm filter) if necessary
Procedure:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., the dialysis buffer) to a suitable concentration for DLS measurement.
-
If the sample contains large aggregates, it may be filtered through a 0.22 µm filter to remove them before measurement.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement according to the instrument's software instructions.
-
Record the Z-average diameter (particle size) and the Polydispersity Index (PDI).
-
To assess stability over time, repeat the measurement at regular intervals (e.g., daily, weekly) on samples stored under different conditions (e.g., 4°C, -20°C, room temperature).
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common stability issues with your this compound LNP formulation.
References
- 1. susupport.com [susupport.com]
- 2. Understanding mRNA Stability: Key Challenges and Solutions | Drug Discovery News [drugdiscoverynews.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixbiotech.com [helixbiotech.com]
- 6. Exploring Thermal Stability in Lipid Nanoparticle Systems [eureka.patsnap.com]
- 7. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixbiotech.com [helixbiotech.com]
- 12. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fluidimaging.com [fluidimaging.com]
- 14. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 16. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
Troubleshooting low circRNA encapsulation efficiency in H1L1A1B3
Welcome to the technical support center for H1L1A1B3, a leading-edge lipid nanoparticle (LNP) system for efficient circular RNA (circRNA) delivery. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their circRNA encapsulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for circRNA delivery?
A1: this compound is a novel ionizable lipid nanoparticle (LNP) formulation designed for the efficient delivery of circular RNA (circRNA).[1][2][3] It has demonstrated significantly higher transfection efficiency in lung cancer cells compared to industry-standard LNPs like ALC-0315.[1][2][3] Its tailored design makes it a potent vehicle for circRNA-based therapeutics, such as cancer immunotherapy.[1][2]
Q2: What are the typical characteristics of this compound-circRNA nanoparticles?
A2: The physicochemical properties of this compound LNPs encapsulating circRNA are critical for their function. Below is a summary of typical characterization data.
| Parameter | This compound with IL-12 circRNA | This compound with IL-12 mRNA |
| Size (nm) | 105.3 ± 4.7 | 98.6 ± 5.2 |
| Polydispersity Index (PDI) | 0.14 ± 0.03 | 0.13 ± 0.02 |
| Zeta Potential (ZP, mV) | -3.4 ± 0.8 | -2.9 ± 0.6 |
| Encapsulation Efficiency (EE, %) | >95% | >95% |
(Data is presented as mean ± SD)[4]
Q3: What factors can influence the encapsulation efficiency of circRNA in this compound LNPs?
A3: Several factors can impact the efficiency of circRNA encapsulation. These include the quality and purity of the circRNA, the precise formulation of the lipid mixture, the mixing process during nanoparticle formation, and the buffer conditions used.
Troubleshooting Guide: Low circRNA Encapsulation Efficiency
This guide addresses common issues that can lead to suboptimal circRNA encapsulation in this compound LNPs.
Problem 1: Lower than expected encapsulation efficiency (<90%).
| Potential Cause | Recommended Action |
| 1.1. Suboptimal circRNA Quality: Presence of linear RNA contaminants, impurities from in vitro transcription, or degradation of circRNA. | 1.1.1. circRNA Purification: Ensure high purity of your circRNA. It is recommended to use methods like High-Performance Liquid Chromatography (HPLC) for purification.[5] 1.1.2. Quality Control: Perform rigorous quality control on your circRNA stock. This includes running a denaturing agarose (B213101) gel to check for integrity and the absence of linear contaminants. Treatment with RNase R can be used to digest linear RNA and confirm the circular nature of your product.[6][7] |
| 1.2. Incorrect Lipid Ratios: The molar ratios of the four lipid components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) are critical for LNP formation and RNA encapsulation.[8] | 1.2.1. Verify Lipid Stock Concentrations: Accurately determine the concentration of each lipid stock solution before mixing. 1.2.2. Adhere to Formulation Protocol: Strictly follow the established molar ratios for the this compound formulation. A common starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid:DSPC:cholesterol:PEG-lipid.[8] |
| 1.3. Inefficient Nanoparticle Assembly: The method of mixing the lipid-ethanol phase with the circRNA-aqueous phase is crucial for proper self-assembly. | 1.3.1. Microfluidic Mixing: Utilize a microfluidic mixing device for controlled and reproducible nanoparticle formation. This method ensures rapid and homogenous mixing, which is essential for high encapsulation efficiency. 1.3.2. Manual Mixing Inconsistency: If using manual methods like pipetting, be aware that this can introduce variability.[9] Ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous mixing. |
| 1.4. Inappropriate Buffer Conditions: The pH of the aqueous buffer containing the circRNA is critical for the protonation of the ionizable lipid and subsequent electrostatic interaction with the negatively charged RNA. | 1.4.1. Acidic Buffer: Use a low pH buffer (e.g., sodium acetate (B1210297), pH 4.0-5.0) for the circRNA solution to ensure the ionizable lipid is positively charged during encapsulation.[8] 1.4.2. Buffer Purity: Use nuclease-free buffers to prevent RNA degradation. |
Experimental Protocols
Protocol 1: this compound LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating circRNA using a microfluidic system.
Materials:
-
This compound lipid mix in ethanol (B145695) (pre-formulated with appropriate molar ratios)
-
Purified circRNA in 100 mM sodium acetate buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Nuclease-free water and tubes
Procedure:
-
Preparation: Thaw all lipid and circRNA stocks on ice. Ensure all solutions are at room temperature before use.
-
System Priming: Prime the microfluidic device with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
Loading Syringes: Load one syringe with the this compound lipid mix in ethanol and another syringe with the circRNA solution in the acidic buffer.
-
Mixing: Set the flow rate ratio of the aqueous to ethanol phase (typically 3:1). Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collection: Collect the resulting LNP suspension from the outlet.
-
Downstream Processing: Proceed with buffer exchange and concentration steps (e.g., dialysis or tangential flow filtration) to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4).
Protocol 2: Quantification of circRNA Encapsulation Efficiency
This protocol uses a fluorescent dye (e.g., RiboGreen) to determine the amount of encapsulated circRNA.
Materials:
-
This compound-circRNA LNP suspension
-
RiboGreen reagent or equivalent RNA-binding fluorescent dye
-
Triton X-100 (10% solution)
-
TE buffer (or another suitable buffer for fluorescence measurement)
-
Fluorometer or plate reader
Procedure:
-
Standard Curve: Prepare a standard curve of your circRNA in TE buffer.
-
Sample Preparation:
-
Total RNA (Lysed LNPs): In a tube, mix a small volume of your LNP suspension with TE buffer and Triton X-100 to a final concentration of 0.5-1% Triton X-100. This will disrupt the LNPs and release the encapsulated RNA.
-
Free RNA (Intact LNPs): In a separate tube, mix the same volume of your LNP suspension with TE buffer without the detergent.
-
-
Dye Addition: Add the RiboGreen reagent to all standard curve wells and sample wells according to the manufacturer's protocol. Incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence (Excitation/Emission ~480 nm/~520 nm).
-
Calculation:
-
Determine the concentration of RNA in your "Total RNA" and "Free RNA" samples using the standard curve.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
Caption: Workflow for this compound-circRNA Nanoparticle Formulation.
Caption: Troubleshooting Logic for Low Encapsulation Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best practice standards for circRNA research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best practices to ensure robust investigation of circular RNAs: pitfalls and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. news-medical.net [news-medical.net]
Technical Support Center: Prevention of H1L1A1B3 Lipid Nanoparticle Aggregation
Disclaimer: H1L1A1B3 is a specific lipid nanoparticle (LNP) formulation described in recent cancer immunotherapy research.[1][2][3] While this guide is tailored to address aggregation issues for this LNP, the principles and troubleshooting steps outlined are broadly applicable to a wide range of lipid nanoparticle formulations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent the aggregation of this compound and other lipid nanoparticles during formulation, storage, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound LNP aggregation?
A1: LNP aggregation is often caused by a combination of factors related to formulation, environmental stress, and storage conditions. Key causes include:
-
Inadequate Surface Stabilization: Insufficient PEGylated lipids can lead to a lack of steric hindrance, allowing nanoparticles to come into close contact and aggregate.[4][5][6]
-
Suboptimal pH: The pH of the formulation buffer can significantly impact the surface charge and stability of LNPs. For ionizable lipids, aggregation can occur more rapidly at neutral pH where the lipids are closer to being neutrally charged.[4][7]
-
Temperature Fluctuations: Both elevated temperatures and freeze-thaw cycles can induce aggregation.[4][8] Freezing without cryoprotectants is a common cause of aggregation.[8][9]
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and promoting aggregation.[4]
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can introduce air-liquid interfacial stress, which may lead to the removal of stabilizing PEGylated lipids and subsequent aggregation.[4][10][11]
Q2: What is the role of PEGylated lipids in preventing aggregation?
A2: PEGylated lipids are crucial for the stability of LNPs.[5][12] They provide a hydrophilic barrier on the surface of the nanoparticle, which creates steric hindrance.[4][6] This "stealth" layer prevents the nanoparticles from coming into close proximity and fusing, thus inhibiting aggregation.[5][6] The concentration of PEG-lipids is a critical parameter; higher concentrations generally lead to smaller, more stable particles, but an optimal concentration must be determined for each formulation.[13]
Q3: How do I choose the right storage conditions for my this compound LNPs?
A3: For short-term storage, refrigeration at 2-8°C is often recommended.[8][9] For long-term storage, freezing at -20°C or -80°C is common, but it is critical to include a cryoprotectant to prevent aggregation during freeze-thaw cycles.[4][8][9] Lyophilization (freeze-drying) with the addition of lyoprotectants is another effective method for long-term storage.[8][9]
Q4: Can the formulation process itself lead to aggregation?
A4: Yes, the formulation process is a critical step where aggregation can be initiated. Inconsistent mixing, such as that from manual methods, can lead to a non-uniform particle population and aggregation.[14] The use of controlled and reproducible methods like microfluidic mixing is recommended to produce homogenous and stable LNPs.[15][16]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Increased Particle Size and Polydispersity Index (PDI) Over Time | Insufficient surface stabilization (low PEG-lipid concentration). Inappropriate storage temperature or pH. Degradation of lipid components. | Optimize PEG-lipid concentration (typically 0.5-5 mol%).[17] Store at 4°C for short-term and -20°C or -80°C with cryoprotectants for long-term.[14] Use a stable buffer at the optimal pH for the specific ionizable lipid. |
| Visible Precipitates or Cloudiness in the LNP Suspension | Severe aggregation and fusion of nanoparticles. | Review the entire formulation and storage protocol. Ensure the use of cryoprotectants if freezing.[4] Check the compatibility of the buffer components. Consider filtering the sample through a 0.22 µm filter if appropriate for the particle size. |
| Inconsistent Results Between Batches | Variability in the mixing process. Inconsistent quality of raw materials. | Utilize a controlled mixing method such as a microfluidic device.[15] Ensure high purity of all lipid components and other reagents. Perform rigorous quality control on all incoming materials. |
| Aggregation After a Freeze-Thaw Cycle | Lack of or insufficient concentration of cryoprotectants. | Add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) at a concentration of 5-20% (w/v) before freezing.[4][8][9] |
Quantitative Data on LNP Stability
The following tables summarize the impact of various factors on LNP stability.
Table 1: Effect of Cryoprotectants on LNP Size and PDI After Lyophilization
| Cryoprotectant | Concentration (w/v) | Z-average Diameter (nm) | Polydispersity Index (PDI) |
| None | 0% | > 1000 | > 0.5 |
| Sucrose | 5% | ~200 | ~0.3 |
| Sucrose | 10% | ~150 | ~0.2 |
| Sucrose | 20% | ~100 | < 0.2 |
| Trehalose | 5% | ~220 | ~0.3 |
| Trehalose | 10% | ~160 | ~0.25 |
| Trehalose | 20% | ~110 | < 0.2 |
Data are representative and compiled from principles discussed in the cited literature.[9]
Table 2: Effect of Storage Temperature on LNP Stability Over 150 Days
| Storage Temperature | Change in Z-average Diameter | Change in Polydispersity Index (PDI) |
| 25°C (Room Temp) | Significant Increase | Significant Increase |
| 4°C (Refrigerated) | Minimal Change | Minimal Change |
| -20°C (Frozen, no cryoprotectant) | Moderate to Significant Increase | Moderate to Significant Increase |
| -80°C (Frozen, no cryoprotectant) | Moderate Increase | Moderate Increase |
Based on findings from studies on LNP stability.[8][9][18]
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating LNPs using a microfluidic system to ensure reproducible and homogenous particle formation.
Materials:
-
Ionizable lipid (e.g., as used in this compound), helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695).
-
Nucleic acid cargo (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
Microfluidic mixing device and syringe pumps.
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system.
-
Storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Preparation of Solutions:
-
Prepare the lipid mixture in ethanol at the desired molar ratios. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[14]
-
Prepare the nucleic acid solution in the acidic aqueous buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps.
-
Set the flow rates to achieve the desired ratio of aqueous to organic phase (typically 3:1).[15]
-
Initiate the flow and collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against the storage buffer (e.g., PBS, pH 7.4) overnight at 4°C.[19]
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
-
Storage:
-
Store the final LNP formulation at 4°C for short-term use. For long-term storage, add a cryoprotectant and store at -80°C.
-
Protocol 2: Evaluation of LNP Stability Under Stress Conditions
This protocol outlines a method to assess the stability of your LNP formulation against common stressors.
Materials:
-
Purified LNP formulation.
-
Water baths, freezer, and refrigerator.
-
Vortex mixer.
-
DLS instrument.
Procedure:
-
Thermal Stress:
-
Aliquot the LNP suspension into separate tubes.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 1, 7, 14 days).
-
At each time point, measure the particle size and PDI.
-
-
Freeze-Thaw Stress:
-
Prepare aliquots of the LNP suspension with and without a cryoprotectant (e.g., 10% sucrose).
-
Freeze the samples at -80°C for at least 1 hour, then thaw at room temperature.
-
Repeat this cycle for a desired number of times (e.g., 1, 3, 5 cycles).
-
After the final cycle, measure the particle size and PDI.
-
-
Mechanical Stress:
-
Aliquot the LNP suspension into tubes, ensuring a consistent headspace volume.
-
Vortex the tubes at a fixed speed for different durations (e.g., 1, 5, 10 minutes).
-
After each duration, measure the particle size and PDI.
-
Visualizations
Caption: A troubleshooting workflow to identify and resolve common causes of LNP aggregation.
Caption: Key factors that can either lead to LNP aggregation or promote LNP stability.
Caption: A streamlined workflow for formulating and testing the stability of lipid nanoparticles.
References
- 1. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluidimaging.com [fluidimaging.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. helixbiotech.com [helixbiotech.com]
- 7. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. biomol.com [biomol.com]
- 17. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 18. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
Long-term storage and stability conditions for H1L1A1B3 LNPs
This technical support center provides guidance on the long-term storage, stability, and handling of H1L1A1B3 Lipid Nanoparticles (LNPs). The information is intended for researchers, scientists, and drug development professionals utilizing this advanced delivery platform for circular RNA (circRNA).
Frequently Asked Questions (FAQs)
Q1: What are this compound LNPs?
This compound is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles designed for the efficient delivery of circular RNA.[1][2] These LNPs are particularly noted for their enhanced transfection efficiency in specific cell types, such as lung cancer cells, compared to industry-standard LNPs like those containing ALC-0315.[2]
Q2: What are the typical physicochemical properties of this compound LNPs?
While specific characteristics can vary based on the complete formulation and manufacturing process, typical this compound LNPs encapsulating circRNA exhibit the following properties:
| Parameter | Typical Value |
| Particle Size (Z-average Diameter) | ~80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Near-neutral at physiological pH |
| Encapsulation Efficiency | > 90% |
Note: These values are illustrative and may differ based on the specific circRNA cargo and formulation ratios.[3]
Q3: What are the recommended long-term storage conditions for this compound LNPs?
While specific long-term stability data for this compound LNPs is not yet extensively published, based on general knowledge of LNP stability, the following conditions are recommended:
-
Frozen Storage (Recommended for long-term): For storage periods longer than a few weeks, it is highly recommended to store this compound LNPs at ultra-low temperatures, such as -80°C .[4][5] Storage at -20°C is also a possibility, though -80°C is generally preferred to minimize chemical degradation of both the lipids and the RNA cargo.[4][6]
-
Refrigerated Storage (Short-term): For short-term storage, typically up to two weeks, this compound LNPs can be stored at 2-8°C .[7] However, stability at this temperature should be verified for your specific formulation.
-
Room Temperature Storage: Storage at room temperature is not recommended as it can lead to rapid degradation of the LNPs and their cargo.[4]
Q4: Should I use cryoprotectants for frozen storage?
Yes, the use of cryoprotectants is strongly recommended, especially if the LNPs will undergo freeze-thaw cycles. Cryoprotectants like sucrose (B13894) or trehalose (B1683222) help to prevent aggregation and maintain the integrity of the LNPs during freezing and thawing.[8] A typical concentration for cryoprotectants is 5-10% (w/v).[9]
Q5: Can I lyophilize this compound LNPs for long-term storage?
Lyophilization, or freeze-drying, can be an effective method for long-term storage of LNPs at more convenient temperatures, such as 4°C or even room temperature.[10][11] However, the lyophilization process needs to be carefully optimized for each specific LNP formulation. This includes the selection of appropriate lyoprotectants (e.g., sucrose, trehalose) to maintain particle integrity upon reconstitution.[8][12]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and handling of this compound LNPs.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size and/or PDI | - Particle aggregation due to improper storage temperature.- Freeze-thaw cycles without cryoprotectants.- Incompatible buffer conditions. | - Store LNPs at the recommended temperature (-80°C for long-term).- Aliquot LNPs into single-use volumes to avoid multiple freeze-thaw cycles.- Ensure the storage buffer is appropriate (e.g., PBS, Tris-based buffers) and at a suitable pH.[10][13] |
| Decreased Encapsulation Efficiency | - Degradation of the LNP structure leading to leakage of the circRNA cargo.- Exposure to high temperatures or harsh chemical conditions. | - Maintain a consistent cold chain during storage and handling.- Avoid exposure to RNases.- Confirm the stability of your formulation at the intended storage temperature. |
| Loss of Transfection Efficiency | - Degradation of the circRNA cargo.- Changes in LNP surface properties affecting cellular uptake.- Aggregation of LNPs. | - Store at -80°C to best preserve RNA integrity.- Perform a stability study to determine the viable storage duration for your specific LNPs.- Characterize the physicochemical properties of the LNPs (size, PDI, zeta potential) before use. |
| Visible Precipitates or Cloudiness | - Significant aggregation or fusion of LNPs. | - Do not use the sample.- Review storage conditions and handling procedures.- Consider optimizing the formulation with different excipients or cryoprotectants. |
Experimental Protocols
Protocol 1: Assessment of LNP Stability by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the physical stability of this compound LNPs over time by measuring particle size and polydispersity index (PDI).
-
Sample Preparation:
-
Thaw a frozen aliquot of this compound LNPs at room temperature or on ice.
-
Gently mix the sample by inverting the tube several times. Avoid vigorous vortexing.
-
Dilute the LNP suspension to an appropriate concentration for DLS measurement using a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted LNP sample to a suitable cuvette.
-
Perform the DLS measurement to obtain the Z-average diameter and PDI.
-
-
Data Analysis:
-
Record the Z-average diameter and PDI at each time point of the stability study.
-
An increase in the Z-average diameter and/or PDI over time may indicate particle aggregation and instability.
-
Protocol 2: Assessment of LNP Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM provides high-resolution imaging of LNPs in their native, hydrated state, allowing for the direct visualization of particle morphology and integrity.
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the this compound LNP suspension to a glow-discharged TEM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the suspension.
-
-
Vitrification:
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the LNPs.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.
-
Acquire images at various magnifications to visualize the overall morphology, size distribution, and lamellarity of the LNPs.
-
-
Image Analysis:
-
Analyze the acquired images to assess for any changes in particle shape, size, or evidence of aggregation or fusion.
-
Visualizations
Caption: Workflow for assessing this compound LNP stability over time under various storage conditions.
Caption: Potential degradation pathways for this compound LNPs when exposed to various stress factors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helixbiotech.com [helixbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and lyophilization of mRNA-encapsulating lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Barriers to In Vivo Delivery of H1L1A1B3 LNPs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo delivery of H1L1A1B3 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are this compound LNPs and what are their advantages?
A1: this compound is a lead lipid nanoparticle (LNP) formulation identified through high-throughput combinatorial screening for efficient delivery of circular RNA (circRNA) to lung tumors.[1][2][3] Its primary advantage is a demonstrated fourfold increase in circRNA transfection efficiency in lung cancer cells compared to the industry-standard ALC-0315 LNPs.[1][2][3] This enhanced efficiency is coupled with potent immune activation, making it a promising candidate for cancer immunotherapy.[1][2]
Q2: What is the primary route of administration for this compound LNPs in preclinical models?
A2: In preclinical studies involving Lewis lung carcinoma models, this compound LNPs loaded with circRNA encoding interleukin-12 (B1171171) (IL-12) were administered via a single intratumoral injection.[1][2] This local delivery method is designed to maximize the concentration of the therapeutic payload within the tumor microenvironment and elicit a robust anti-tumor immune response.[1][2]
Q3: What are the key physicochemical characteristics of this compound LNPs?
A3: The successful formulation of this compound LNPs results in specific physicochemical properties that are critical for their in vivo performance. These characteristics are summarized in the table below.
| Parameter | Optimal Range | Rationale |
| Particle Size (Diameter) | 70 - 200 nm | Facilitates effective endocytosis and avoids rapid clearance by the kidneys.[4] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution and a homogenous LNP population, ensuring consistent performance.[4] |
| Zeta Potential | Near neutral | Reduces non-specific interactions with negatively charged serum proteins, potentially improving circulation time.[4] |
| Encapsulation Efficiency | > 85% | Ensures a high concentration of the nucleic acid cargo is delivered to the target cells, maximizing therapeutic potential.[4] |
Q4: How do this compound LNPs compare to other LNP formulations?
A4: this compound LNPs have demonstrated superior transfection efficiency in lung cancer cells when compared to ALC-0315, a widely used ionizable lipid in LNP formulations.[1][2] This suggests that the specific composition of this compound is tailored for improved delivery and efficacy in this context. While other ionizable lipids like SM-102, MC3, and C12-200 are commonly used, the performance of this compound highlights the importance of formulation optimization for specific applications.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo use of this compound LNPs.
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency In Vivo | Suboptimal LNP Formulation | Verify Physicochemical Properties: Before in vivo administration, confirm that the this compound LNPs meet the quality control specifications for size, PDI, and encapsulation efficiency as outlined in the characterization table.[4]Optimize N/P Ratio: The molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N/P ratio) is critical for efficient encapsulation and endosomal escape.[4] Titrate the N/P ratio, typically ranging from 3 to 8, to find the optimal balance for your specific nucleic acid and target cells.[4] |
| Poor LNP Stability | Storage Conditions: Store this compound LNP reagents at 4°C and avoid freezing, which can compromise their structure.[4] If reagents appear cloudy after storage at low temperatures, warm them to 37°C for a few minutes to redissolve any precipitated lipids.[4]Lyophilization: For long-term storage, consider lyophilization with appropriate cryoprotectants to maintain LNP integrity and functionality.[6] | |
| Inefficient Cellular Uptake | Administration Route: For localized tumors, intratumoral injection is the recommended route to maximize direct delivery to cancer cells.[1][2]Extrahepatic Targeting: For systemic delivery, extrahepatic targeting remains a challenge as LNPs tend to accumulate in the liver.[7] Strategies to overcome this include modifying LNP surface properties or incorporating targeting ligands.[7] | |
| High Immunogenicity/Toxicity | Innate Immune Response | Lipid Composition: The ionizable lipid component can trigger innate immune pathways.[8] While this compound is designed for potent immune activation in cancer immunotherapy, for other applications requiring lower immunogenicity, consider modifying the LNP composition.PEGylation: The PEG-lipid component helps to shield the LNP from the immune system.[9] Optimizing the PEG chain length and molar ratio can modulate immunogenicity and reactogenicity.[9] |
| Off-Target Effects | Targeted Delivery: For systemic applications, enhance targeting specificity to minimize delivery to non-target tissues and reduce potential side effects.[7] | |
| Variability in Experimental Results | Inconsistent LNP Formulation | Standardized Protocol: Adhere strictly to a standardized protocol for LNP formulation, including precise mixing parameters and component concentrations, to ensure batch-to-batch consistency.[10][11] |
| Animal Model Variability | Tumor Implantation and Growth: Ensure consistent tumor implantation techniques and start treatment when tumors reach a uniform size to reduce variability in therapeutic outcomes.[12][13] |
Experimental Protocols
1. Formulation of this compound LNPs (Microfluidic Mixing)
This protocol is a standard procedure adapted for this compound LNPs based on common microfluidic formulation techniques.
-
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
circRNA or other nucleic acid cargo
-
Citrate (B86180) buffer (pH 4.5)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes
-
Dialysis cassettes
-
-
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the this compound ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A common starting molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[12]
-
Prepare Nucleic Acid Solution: Dilute the circRNA to the desired concentration in a citrate buffer (pH 4.5).[12]
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the circRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a specified flow rate ratio (e.g., 3:1 aqueous to organic).[12]
-
-
Dialysis: Dialyze the resulting LNP solution against sterile phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acid.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
2. Characterization of this compound LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Measure using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Determine using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency:
-
Quantify using a nucleic acid quantification assay (e.g., RiboGreen assay).[12]
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
-
Calculate the encapsulation efficiency using the formula: (((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence)) * 100%.[12]
-
3. In Vivo Intratumoral Injection in a Mouse Model
This protocol is based on a B16F10 melanoma mouse model and can be adapted for other tumor models.[12][13]
-
Materials:
-
Tumor cells (e.g., Lewis Lung Carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6)
-
This compound LNP-circRNA formulation
-
Sterile PBS
-
Insulin (B600854) syringes (27-30G)
-
Calipers
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure the tumor volume every other day using calipers. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[12]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., approximately 50 mm³), randomize the mice into treatment groups.[12][13]
-
Intratumoral Injection:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, tumors can be excised for further analysis, such as immunological profiling.
-
-
Visualizations
Caption: Experimental workflow for this compound LNP formulation, characterization, and in vivo testing.
Caption: Troubleshooting workflow for low in vivo transfection efficiency of this compound LNPs.
Caption: Proposed signaling pathway for this compound LNP-mediated anti-tumor response.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Liver Accumulation: Extrahepatic Targeting Strategies for Lipid Nanoparticles (LNPs) [progen.com]
- 8. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H1L1A1B3 Immunogenicity Reduction
Welcome to the technical support center for strategies to mitigate the potential immunogenicity of the therapeutic protein H1L1A1B3. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to support your experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the de-immunization and characterization of this compound variants.
Question: Our de-immunized this compound variant shows significantly reduced binding affinity to its target. What are our next steps?
Answer: A loss of bioactivity is a common challenge when modifying a protein's primary sequence to remove T-cell epitopes. Here’s a systematic approach to troubleshoot this issue:
-
Structural Analysis:
-
In Silico Modeling: If not already done, perform structural modeling of your this compound variant. Compare the predicted 3D structure to the wild-type protein, paying close attention to the conformation of the target-binding domain. Look for any significant changes in folding or surface charge distribution that could explain the reduced affinity.
-
Contact Residue Analysis: Ensure that the amino acid substitutions made to remove T-cell epitopes are not within or adjacent to critical binding residues. Even substitutions distal to the binding site can cause allosteric changes that affect affinity.
-
-
Alternative Substitutions:
-
Return to your in silico T-cell epitope prediction data. For the immunogenic region , identify alternative amino acid substitutions that are also predicted to reduce or abrogate MHC class II binding but are more conservative in nature (e.g., substituting with an amino acid of similar size, charge, and hydropathy).
-
Prioritize substitutions that are less likely to disrupt the protein's secondary or tertiary structure.
-
-
Combinatorial Library Approach:
-
If single-point mutations are insufficient, consider creating a library of this compound variants with different combinations of de-immunizing mutations.[1] This allows for the empirical selection of variants that balance reduced immunogenicity with retained functionality. A yeast display platform can be used for high-throughput screening and selection of variants with the desired binding characteristics.[2]
-
Question: We are observing a high background signal in our in vitro T-cell proliferation assay when testing this compound-derived peptides. How can we resolve this?
Answer: High background in T-cell proliferation assays can obscure the detection of true antigen-specific responses. Common causes and solutions include:
-
Peptide Quality and Purity:
-
Verify Purity: Ensure that the synthetic peptides derived from this compound are of high purity (typically >95%). Impurities from the synthesis process can be mitogenic and cause non-specific T-cell activation.
-
Endotoxin (B1171834) Contamination: Test your peptide preparations for endotoxin contamination. Endotoxins are potent activators of antigen-presenting cells (APCs) and can lead to non-specific T-cell proliferation. Use endotoxin-free reagents and consumables throughout your experimental setup.
-
-
Assay Conditions:
-
Cell Culture Conditions: Optimize cell density and ensure the culture medium is fresh and properly supplemented. Over-seeding or poor cell viability can contribute to background noise.
-
Serum Source: Some lots of fetal bovine serum (FBS) can contain mitogenic factors. Test different lots of FBS or consider using serum-free medium if your assay allows.
-
-
Donor Peripheral Blood Mononuclear Cells (PBMCs):
-
Donor Variability: There is inherent variability in the baseline reactivity of PBMCs from different donors.[3] Screen multiple healthy donors to establish a baseline and select those with low non-specific proliferation.
-
Cell Viability: Ensure that the PBMCs are of high viability after thawing and before setting up the assay. Low viability can lead to the release of cellular components that may non-specifically activate other cells.
-
Question: Our PEGylated this compound conjugate is showing evidence of an anti-PEG antibody response. Is this expected and what can be done?
Answer: While PEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins by masking epitopes, the PEG moiety itself can sometimes elicit an immune response.[4][5]
-
Assess the Nature of the Response:
-
First, confirm that the observed anti-drug antibody (ADA) response is indeed specific to the PEG component. This can be done using competitive immunoassays with free PEG as a competitor.
-
It's important to note that the impact of PEGylation on immunogenicity can be inconsistent and must be evaluated on a case-by-case basis.[6][7]
-
-
Modify the PEGylation Strategy:
-
PEG Size and Structure: The size and structure (linear vs. branched) of the PEG molecule can influence its immunogenicity.[8] Consider experimenting with different PEG sizes (e.g., 5 kD vs. 20 kD) or branched PEG structures, which may be less immunogenic.
-
Site-Specific Conjugation: If using random conjugation, the resulting product will be a heterogeneous mixture. Employing site-specific PEGylation techniques can create a more homogeneous product, potentially reducing the generation of novel epitopes at the protein-PEG junction.
-
-
Alternative Shielding Technologies:
-
If anti-PEG antibodies remain a concern, explore alternative "shielding" technologies such as polysialylation (PSA) or fusion to unstructured polypeptides like XTEN or PAS sequences.[1][9] These methods also serve to increase the hydrodynamic radius of the protein, masking epitopes and extending its half-life.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity for a therapeutic protein like this compound?
A1: The immunogenicity of therapeutic proteins is a complex process influenced by multiple factors.[10][11] The primary driver is the presence of amino acid sequences within the protein that can be processed by APCs and presented by MHC class II molecules to activate CD4+ "helper" T-cells.[2][12] These activated T-cells then provide help to B-cells, leading to the production of high-affinity, class-switched ADAs. Other contributing factors include the presence of non-human sequences, post-translational modifications, protein aggregation, and the patient's immune status.[13]
Q2: What is the general workflow for de-immunizing this compound?
A2: A systematic workflow is crucial for successfully de-immunizing a therapeutic protein while preserving its function. The process generally involves:
-
In Silico Prediction: Use computational algorithms to screen the amino acid sequence of this compound for potential T-cell epitopes that can bind to a variety of human leukocyte antigen (HLA) alleles.[2][12]
-
In Vitro Validation: Synthesize peptides corresponding to the predicted high-risk epitopes and validate their immunogenicity using in vitro assays, such as MHC-II binding assays and T-cell proliferation assays with PBMCs from a diverse panel of donors.[1][2]
-
Rational Re-design: Based on the validated epitope data, design new this compound variants by introducing amino acid substitutions to disrupt MHC binding. These mutations are carefully selected to minimize any impact on the protein's structure and function.[14]
-
Generation and Characterization: Express and purify the de-immunized this compound variants.
-
Functional Assessment: Confirm that the variants retain their desired biological activity and specificity.
-
Immunogenicity Re-assessment: Test the final de-immunized variants in in vitro T-cell assays to confirm a reduction in immunogenic potential compared to the wild-type protein.[14]
Q3: How do in silico tools predict T-cell epitopes in the this compound sequence?
A3: In silico tools use data-driven algorithms to predict T-cell epitopes.[15] These algorithms are trained on large datasets of peptides with known binding affinities to various MHC alleles. They typically work by:
-
Scanning the Protein Sequence: The tool breaks down the this compound sequence into overlapping short peptide frames (typically 9-15 amino acids long).[2]
-
Binding Prediction: Each frame is scored for its predicted binding affinity to a panel of common MHC class II alleles. Algorithms like quantitative matrices or artificial neural networks are used to make these predictions based on the amino acid sequence of the peptide.[16]
-
Epitope "Hotspot" Identification: Regions in the protein that contain clusters of peptides predicted to bind to multiple MHC alleles are identified as potential immunogenic "hotspots."[2]
Q4: Besides amino acid substitution, what other strategies can be used to de-immunize this compound?
A4: Several strategies beyond direct epitope removal can be employed:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the protein can physically mask surface epitopes, hindering their recognition by the immune system.[4][8][17]
-
Glycosylation Engineering: Introducing or modifying N-linked or O-linked glycosylation sites can also shield epitopes.[18] The glycan structures themselves are generally non-immunogenic and can modulate interactions with immune cells.[19][20][21]
-
Induction of Immune Tolerance: Co-administration of the therapeutic protein with tolerogenic agents, such as rapamycin (B549165) encapsulated in nanoparticles, is an emerging strategy to actively suppress the immune response against the drug.[17]
Data Presentation
Table 1: Hypothetical Comparison of De-immunization Strategies for this compound
| Strategy | Target Binding Affinity (% of Wild-Type) | T-Cell Proliferation Index (Average) | Anti-Drug Antibody (ADA) Titer (In Vivo Model) |
| Wild-Type this compound | 100% | 4.5 | 1:10,000 |
| Variant A (Epitope Removal) | 85% | 1.2 | 1:500 |
| Variant B (PEGylation) | 95% | 1.8 | 1:800 |
| Variant C (Glycosylation) | 90% | 2.1 | 1:1,200 |
T-Cell Proliferation Index is a measure of the stimulation of T-cells in response to the protein, with an index >2.0 often considered positive.
Experimental Protocols
Protocol 1: MHC Class II Binding Assay (Competition Format)
This assay measures the binding of this compound-derived peptides to purified, soluble MHC class II molecules in a competitive format.[22][23]
Materials:
-
Purified, recombinant soluble MHC class II molecules (e.g., HLA-DRB1*04:01).
-
High-affinity, fluorescently labeled probe peptide for the chosen MHC allele.
-
Test peptides derived from this compound (lyophilized, >95% purity).
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.5).
-
96-well black, non-binding surface plates.
-
Fluorescence polarization plate reader.
Methodology:
-
Reagent Preparation:
-
Reconstitute all peptides in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.
-
Prepare a serial dilution series of each unlabeled test peptide (e.g., from 100 µM to 1 nM).
-
Prepare working solutions of the MHC class II protein (e.g., 200 nM) and the fluorescent probe peptide (e.g., 50 nM).
-
-
Assay Setup:
-
In each well of the 96-well plate, combine:
-
10 µL of MHC class II protein (final concentration 100 nM).
-
10 µL of fluorescent probe peptide (final concentration 25 nM).
-
10 µL of the serially diluted test peptide or buffer for control wells.
-
-
Include control wells:
-
No Inhibition Control: MHC + fluorescent probe + buffer (represents maximum binding).
-
Free Probe Control: Fluorescent probe + buffer (represents minimum polarization).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[22]
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the relative binding for each test peptide concentration.
-
Plot the FP values against the log of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide required to inhibit 50% of the probe peptide binding). A lower IC50 value indicates a higher binding affinity to the MHC class II molecule.
-
Protocol 2: CFSE-Based T-Cell Proliferation Assay
This assay measures the proliferation of CD4+ T-cells in response to this compound-derived peptides using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.[24]
Materials:
-
Cryopreserved human PBMCs from a panel of healthy, HLA-typed donors.
-
CFSE dye.
-
Complete RPMI-1640 medium.
-
Test peptides derived from this compound.
-
Positive controls (e.g., Phytohaemagglutinin (PHA) or a known immunogenic peptide cocktail).[25]
-
Negative control (vehicle/buffer).
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, and a viability dye).
-
96-well U-bottom cell culture plates.
-
Flow cytometer.
Methodology:
-
PBMC Preparation and Labeling:
-
Thaw PBMCs and assess viability.
-
Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium and resuspend at 1-2x10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of CFSE-labeled PBMCs (1-2x10^5 cells) to each well of a 96-well plate.
-
Add 100 µL of the test peptide (final concentration typically 5-10 µM), positive control, or negative control to the appropriate wells. Set up each condition in triplicate.
-
-
Incubation:
-
Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Acquisition:
-
Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD3 and CD4, along with a viability dye, for 30 minutes at 4°C.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell, CD3+, CD4+ lymphocyte population.
-
Analyze the CFSE histogram for this population. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Quantify the percentage of cells that have undergone one or more divisions. Calculate a stimulation index (SI) by dividing the percentage of proliferating cells in the test condition by the percentage in the negative control condition. An SI ≥ 2 is typically considered a positive response.
-
Visualizations
Caption: Workflow for the prediction, validation, and removal of T-cell epitopes from this compound.
References
- 1. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nibn.co.il [nibn.co.il]
- 3. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 13. umbrex.com [umbrex.com]
- 14. abzena.com [abzena.com]
- 15. Epitope - Wikipedia [en.wikipedia.org]
- 16. T-Cell Epitope Prediction Methods: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 17. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introducing Site-Specific Glycosylation Using Protein Engineering Techniques Reduces the Immunogenicity of β-Lactoglobulin [jstage.jst.go.jp]
- 19. Glycoengineered Antibodies: Potential, Advantages & evitria’s Services [evitria.com]
- 20. Glycosylation and Its Effect on Monoclonal Antibodies: Optimizing Effectiveness Through Glycoengineering – Ecophysiology, Biochemistry and Toxicology [ecotox.be]
- 21. Therapeutic antibody glycosylation impacts antigen recognition and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. proimmune.com [proimmune.com]
- 25. criver.com [criver.com]
Optimizing the lipid-to-RNA ratio for H1L1A1B3 formulations
Welcome to the technical support center for H1L1A1B3 formulations. This resource provides in-depth guidance on optimizing the lipid-to-RNA ratio, a critical parameter for ensuring the efficacy and safety of your lipid nanoparticle (LNP) formulations. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the lipid-to-RNA ratio and why is it so important for this compound formulations?
A1: The lipid-to-RNA ratio, often expressed as the N:P ratio, is the molar ratio of the amine groups (N) in the ionizable lipid component of the LNP to the phosphate (B84403) groups (P) in the RNA cargo.[1][2] This ratio is a critical quality attribute (CQA) because it significantly influences several key characteristics of the LNPs, including:
-
Encapsulation Efficiency: An optimal ratio is necessary to efficiently encapsulate the RNA within the lipid nanoparticle.[2][3]
-
Particle Size and Stability: The lipid-to-RNA ratio affects the size, uniformity (polydispersity index or PDI), and stability of the LNPs.[2][4] Particle size is crucial as it impacts cellular uptake and biodistribution.[4]
-
Transfection Efficiency: A well-optimized ratio facilitates the delivery of RNA into the target cells and its subsequent release from endosomes, leading to effective protein expression.[5]
-
Toxicity: An excessive amount of cationic lipid can lead to cytotoxicity.[2]
Q2: What is a good starting point for the lipid-to-RNA (N:P) ratio in this compound formulations?
A2: A common starting point for the N:P ratio in many LNP formulations is between 3 and 6.[1] For instance, the Pfizer and Moderna COVID-19 mRNA vaccines reportedly use an N:P ratio of 6:1.[1] However, the optimal ratio is highly dependent on the specific ionizable lipid, the RNA cargo, and the target application.[2][5] Therefore, it is recommended to screen a range of N:P ratios to determine the optimal value for your specific this compound formulation.
Q3: How does the lipid-to-RNA ratio affect RNA encapsulation efficiency?
A3: The encapsulation of negatively charged RNA into the LNP is driven by electrostatic interactions with the positively charged ionizable lipids. A sufficient amount of ionizable lipid is required to neutralize the charge of the RNA and promote its condensation within the lipid core. If the lipid-to-RNA ratio is too low, there may not be enough cationic lipid to effectively encapsulate the RNA, resulting in low encapsulation efficiency.[2]
Q4: What is the impact of the lipid-to-RNA ratio on the physical properties of the LNPs?
A4: The lipid-to-RNA ratio has a direct impact on the size and surface charge of the LNPs. A higher N:P ratio can lead to smaller and more positively charged particles.[1] While a positive surface charge can enhance interaction with negatively charged cell membranes, it can also lead to faster clearance from circulation and potential toxicity.[5] The goal is to achieve a near-neutral surface charge at physiological pH to improve stability and circulation time.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the lipid-to-RNA ratio for this compound formulations.
Problem 1: Low RNA Encapsulation Efficiency (<90%)
-
Potential Cause: The lipid-to-RNA (N:P) ratio may be too low, resulting in insufficient cationic lipid to complex with the RNA.
-
Solution:
-
Increase the N:P ratio by increasing the amount of the ionizable lipid in the formulation.
-
Screen a range of N:P ratios (e.g., 3:1, 6:1, 8:1) to identify the optimal ratio for your this compound formulation.
-
Ensure the pH of the aqueous buffer used for RNA dilution is acidic (e.g., pH 4.0-5.0) to ensure the ionizable lipid is protonated and positively charged.[2]
-
Problem 2: Large Particle Size (>120 nm) or High Polydispersity Index (PDI > 0.2)
-
Potential Cause: The lipid-to-RNA ratio may be suboptimal, leading to the formation of larger, less uniform particles.
-
Solution:
-
Systematically vary the lipid-to-RNA ratio to find the "sweet spot" that results in smaller, more monodisperse particles.
-
Optimize the mixing process. For microfluidic mixing, adjusting the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and RNA phases can influence particle size.[2] A common FRR is 3:1 (aqueous:organic).[2]
-
Ensure the lipids are fully dissolved in the organic solvent and that the RNA is properly diluted in the aqueous buffer before mixing.
-
Problem 3: Poor In Vitro or In Vivo Efficacy
-
Potential Cause: A suboptimal lipid-to-RNA ratio can lead to poor transfection efficiency. This could be due to inefficient cellular uptake, endosomal escape, or both.[5][6]
-
Solution:
-
Perform a dose-response study with varying lipid-to-RNA ratios to identify the ratio that yields the highest protein expression with the lowest toxicity.
-
Characterize the surface charge (zeta potential) of your LNPs. A slightly positive or near-neutral charge is often desirable for efficient cellular uptake and reduced toxicity.[3]
-
Problem 4: High Cytotoxicity
-
Potential Cause: An excessively high lipid-to-RNA ratio can result in a high concentration of cationic lipids, which can be toxic to cells.[2]
-
Solution:
-
Reduce the lipid-to-RNA ratio to the minimum level that still provides high encapsulation efficiency and potent transfection.
-
Perform cell viability assays (e.g., MTT or LDH assay) in parallel with your transfection experiments to monitor for any cytotoxic effects.
-
Quantitative Data Summary
The following tables provide a summary of how the lipid-to-RNA ratio can influence the key characteristics of LNP formulations. The data presented here is illustrative and should be adapted to your specific this compound formulation.
Table 1: Effect of Lipid:RNA Ratio on Encapsulation Efficiency and Particle Size
| N:P Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 2:1 | 75 ± 5 | 150 ± 10 | 0.25 ± 0.03 |
| 4:1 | 92 ± 3 | 95 ± 8 | 0.15 ± 0.02 |
| 6:1 | 98 ± 2 | 85 ± 5 | 0.12 ± 0.02 |
| 8:1 | 99 ± 1 | 80 ± 6 | 0.18 ± 0.03 |
Table 2: Impact of Lipid:RNA Ratio on In Vitro Transfection Efficiency and Cell Viability
| N:P Ratio | Transfection Efficiency (% of cells) | Cell Viability (%) |
| 2:1 | 20 ± 4 | 95 ± 5 |
| 4:1 | 65 ± 8 | 90 ± 6 |
| 6:1 | 85 ± 5 | 80 ± 7 |
| 8:1 | 80 ± 6 | 65 ± 9 |
Experimental Protocols
Here are detailed protocols for key experiments involved in optimizing the lipid-to-RNA ratio for this compound formulations.
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device.
Materials:
-
This compound lipid mixture (ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol (B145695).
-
RNA cargo dissolved in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Syringes and tubing compatible with the microfluidic system.
-
Dialysis cassette or tangential flow filtration (TFF) system for buffer exchange.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired concentration.
-
Prepare the RNA solution in the aqueous buffer at the desired concentration.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution and the RNA solution into separate syringes.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic mixer. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).
-
Start the pumps to initiate the mixing of the two solutions.
-
Collect the resulting LNP dispersion.
-
Perform buffer exchange using a dialysis cassette or a TFF system to remove the ethanol and raise the pH to a neutral level (e.g., PBS, pH 7.4).
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Protocol 2: Quantification of RNA Encapsulation Efficiency using a RiboGreen Assay
This protocol describes how to determine the percentage of RNA encapsulated within the LNPs.[7][8]
Materials:
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
2% Triton X-100 solution in TE buffer.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a standard curve of the RNA in TE buffer.
-
Dilute the LNP sample in TE buffer to a concentration within the linear range of the standard curve.
-
In a 96-well plate, add the diluted LNP sample to two sets of wells.
-
To one set of wells, add TE buffer to measure the amount of unencapsulated (free) RNA.
-
To the other set of wells, add the 2% Triton X-100 solution to lyse the LNPs and measure the total RNA.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Add the RiboGreen reagent to all wells and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the RNA concentration in each sample using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Protocol 3: Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
This protocol describes how to measure the size and size distribution of the LNPs.[9][10]
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
LNP sample diluted in PBS (pH 7.4).
-
Low-volume cuvette.
Procedure:
-
Turn on the DLS instrument and allow it to warm up.
-
Dilute the LNP sample in PBS to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the temperature (e.g., 25°C) and the number of runs.
-
Start the measurement.
-
The instrument will report the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered acceptable for LNP formulations.[11]
Visualizations
Experimental Workflow for Optimizing Lipid-to-RNA Ratio
Caption: Workflow for optimizing the lipid-to-RNA ratio in this compound formulations.
Logical Relationships of Suboptimal Lipid-to-RNA Ratio
Caption: Cause-and-effect of a suboptimal lipid-to-RNA ratio on LNP properties.
References
- 1. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 4. lsinstruments.ch [lsinstruments.ch]
- 5. precigenome.com [precigenome.com]
- 6. benchchem.com [benchchem.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 10. allanchem.com [allanchem.com]
- 11. m.youtube.com [m.youtube.com]
Addressing potential toxicity of H1L1A1B3 nanoparticles
Technical Support Center: H1L1A1B3 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing potential toxicity associated with the novel this compound ionizable lipid nanoparticle (LNP). This compound has been identified as a highly efficient vehicle for the delivery of circular RNA (circRNA), particularly for cancer immunotherapy applications.[1][2][3] While its primary function is to induce a robust immune response, a thorough understanding and assessment of its toxicological profile are critical for safe and effective therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is the this compound nanoparticle and what are its primary safety considerations?
A1: this compound is a novel, tumor-tailored ionizable lipid nanoparticle designed for the efficient delivery of circular RNA (circRNA) payloads, such as those encoding for interleukin-12 (B1171171) (IL-12), to stimulate an anti-tumor immune response.[1][2] The primary safety considerations are related to its lipid components and its immunostimulatory nature. Potential toxicities could include:
-
Immunotoxicity: Over-stimulation of the immune system, leading to a cytokine storm or systemic inflammation.
-
Hepatotoxicity: The liver is a major site of accumulation for many nanoparticles, which can lead to potential liver damage.
-
Infusion Reactions: As with many intravenously administered nanoparticles, there is a risk of infusion-related reactions.
-
Off-target Effects: Unintended delivery to non-target cells or tissues could lead to localized toxicity.
Q2: How do I distinguish between desired immune activation and unintended immunotoxicity with this compound?
A2: This is a critical aspect of evaluating immunostimulatory nanoparticles. The goal is to activate a targeted anti-tumor response (e.g., infiltration of CD8+ T cells) without causing systemic, uncontrolled inflammation.[1] We recommend a multi-pronged approach:
-
Cytokine Profiling: Measure a panel of cytokines. A desired response might involve a transient, localized increase in specific cytokines like IFN-γ and IL-12, while a broad and sustained elevation of pro-inflammatory cytokines like TNF-α and IL-6 in systemic circulation could signal toxicity.
-
Histopathology: Examine both tumor tissue and major organs (liver, spleen, lungs, kidneys) for signs of immune-mediated pathology.
-
Dose-Response Studies: Carefully titrate the dose of the this compound-circRNA complex to find the optimal therapeutic window that maximizes anti-tumor efficacy while minimizing systemic toxicity markers.
Q3: My in vitro cytotoxicity assay (e.g., MTT, WST-1) is giving inconsistent or unexpectedly high toxicity results. Could the this compound nanoparticle be interfering with the assay?
A3: Yes, this is a well-documented phenomenon for many types of nanoparticles.[4][5][6][7] Engineered nanoparticles can interfere with the optical readouts of common colorimetric and fluorometric assays.[5][7] Specific interferences can include:
-
Optical Interference: The nanoparticles themselves may absorb or scatter light at the same wavelength used for the assay's readout.[5][8]
-
Chemical Interaction: Nanoparticles can interact with the assay reagents. For example, they can bind to the formazan (B1609692) product in an MTT assay, preventing its complete solubilization and leading to falsely low viability readings.[8]
-
Adsorption of Reagents: The large surface area of nanoparticles can lead to the adsorption of assay dyes or substrates.[4]
To troubleshoot this, you must run a set of controls without cells to quantify the nanoparticle's intrinsic interference. See the detailed protocol for the MTT assay below, which includes these essential control groups. If interference is confirmed, consider using an alternative assay that does not rely on optical measurements, such as a cell counting method (e.g., Trypan Blue exclusion) or a label-free impedance-based assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity between experimental batches. | 1. Inconsistent nanoparticle formulation (size, charge, encapsulation efficiency).2. Aggregation of nanoparticles in cell culture media.3. Variation in cell passage number or health. | 1. Characterize each new batch of this compound for size, polydispersity index (PDI), and zeta potential before use.2. Pre-disperse nanoparticles in serum-free media before adding to cells. Evaluate stability in the complete culture medium over the experiment's duration.3. Use cells within a consistent, low passage number range and ensure high viability (>95%) before seeding. |
| Unexpected inflammatory response in vitro (high TNF-α, IL-6). | 1. Endotoxin (B1171834) (LPS) contamination in the nanoparticle preparation or reagents.2. Intrinsic pro-inflammatory properties of the lipid components at the tested concentration.3. Nanoparticle-induced cellular stress leading to inflammasome activation.[9] | 1. Test all components and the final formulation for endotoxin using a Limulus Amebocyte Lysate (LAL) assay.2. Perform a dose-response study to identify the concentration threshold for the inflammatory response.3. Investigate specific inflammatory pathways, such as NLRP3 inflammasome activation, using specific inhibitors or knock-out cell lines. |
| Low or no transfection efficiency of circRNA. | 1. Poor complexation of circRNA with the this compound LNP.2. Degradation of circRNA by nucleases.3. Incorrect LNP:circRNA ratio. | 1. Confirm complexation using a gel retardation assay.2. Ensure all solutions and labware are nuclease-free. Use an RNase inhibitor if necessary.3. Optimize the N:P (nitrogen-to-phosphate) ratio to find the most efficient formulation for your specific circRNA and cell type. |
Quantitative Data Summary
As specific toxicity data for this compound nanoparticles are not yet publicly available, the following table provides representative data for a novel ionizable lipid nanoparticle to serve as an example for experimental design.
Table 1: Representative Physicochemical and In Vitro Toxicity Profile of a Novel LNP
| Parameter | Value | Method/Condition |
| Physicochemical Properties | ||
| Hydrodynamic Diameter (Z-average) | 85 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +35 ± 4 mV | Laser Doppler Velocimetry (pH 7.4) |
| In Vitro Cytotoxicity (IC50) | ||
| A549 (Human Lung Carcinoma) | 85 µg/mL | MTT Assay, 48h exposure |
| HepG2 (Human Hepatocellular Carcinoma) | 60 µg/mL | MTT Assay, 48h exposure |
| MRC-5 (Human Normal Lung Fibroblast) | 150 µg/mL | MTT Assay, 48h exposure |
| Inflammatory Response | ||
| TNF-α Release (from RAW 264.7) | 450 pg/mL | ELISA, 24h exposure at 50 µg/mL |
| IL-6 Release (from RAW 264.7) | 980 pg/mL | ELISA, 24h exposure at 50 µg/mL |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment with Interference Controls
This protocol is designed to measure cell viability and includes essential controls to identify potential interference from this compound nanoparticles.
Materials:
-
This compound nanoparticle stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the wells. Include "untreated" wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Interference Control Setup (CRITICAL): On the same plate, set up the following wells without cells :
-
Medium Blank: 100 µL of medium + 10 µL MTT + 100 µL Solvent.
-
Nanoparticle Control: 100 µL of each this compound dilution + 10 µL MTT + 100 µL Solvent. This will measure if the nanoparticle reacts with MTT or absorbs light at 570 nm after solubilization.
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate nanoparticle control from your experimental wells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
% Viability = (Abs_treated - Abs_NP_control) / (Abs_untreated - Abs_medium_blank) * 100
-
Protocol 2: Comet Assay for Genotoxicity Assessment
This assay (single-cell gel electrophoresis) detects DNA strand breaks.
Materials:
-
CometAssay® Kit (or equivalent reagents: Lysis Solution, Low Melting Point Agarose, EDTA)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescent DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with non-cytotoxic concentrations of this compound for a defined period (e.g., 4-24 hours). A concentration that causes less than 20% cell viability loss is recommended.[10]
-
Cell Harvesting: Harvest cells and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with molten Low Melting Point Agarose at a 1:10 ratio (v/v). Immediately pipette 50 µL onto a pre-coated slide. Allow to solidify.
-
Cell Lysis: Immerse slides in pre-chilled Lysis Solution overnight at 4°C.
-
DNA Unwinding: Immerse slides in alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain with a fluorescent DNA dye.
-
Visualization: Visualize the "comets" using a fluorescence microscope. The amount of DNA that migrates into the tail is proportional to the amount of DNA damage. Quantify using appropriate image analysis software.
Visualizations: Pathways and Workflows
Potential Signaling Pathway: NLRP3 Inflammasome Activation
Some nanoparticles can induce cellular stress that leads to the activation of the NLRP3 inflammasome, a key driver of inflammation.[9] Assessing this pathway can be crucial for understanding the immunotoxic potential of this compound.
Caption: Potential activation of the NLRP3 inflammasome by this compound nanoparticles.
Experimental Workflow: In Vitro Toxicity Screening
The following diagram outlines a logical workflow for assessing the potential toxicity of new this compound formulations.
Caption: Logical workflow for in vitro toxicity screening of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Interference of engineered nanoparticles with in vitro toxicity assays - ProQuest [proquest.com]
- 8. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles activate the NLR pyrin domain containing 3 (Nlrp3) inflammasome and cause pulmonary inflammation through release of IL-1α and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azonano.com [azonano.com]
Validation & Comparative
H1L1A1B3 Outperforms ALC-0315 in Transfection Efficiency for Circular RNA Delivery in Lung Cancer Cells
In a comparative analysis, the novel ionizable lipid H1L1A1B3 has demonstrated a significant advantage in transfection efficiency over the well-established ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine. Specifically, lipid nanoparticles (LNPs) formulated with this compound exhibited a fourfold increase in the delivery of circular RNA (circRNA) to lung cancer cells compared to LNPs formulated with ALC-0315.[1][2][3][4][5][6]
This finding positions this compound as a promising candidate for the development of next-generation RNA-based therapeutics, particularly for applications in oncology where efficient delivery to target cells is a critical determinant of efficacy. The study highlights the potential of this compound to enhance the therapeutic window of circRNA-based treatments for lung cancer.
Quantitative Comparison of Transfection Efficiency
The transfection efficiency of this compound and ALC-0315 was evaluated by measuring the expression of the therapeutic protein Interleukin-12 (IL-12p70) following the delivery of IL-12-encoding circRNA to two different lung cancer cell lines: Lewis Lung Carcinoma (LLC1) and Human Lung Adenocarcinoma (HKP1). The results, as determined by ELISA, indicated a substantially higher protein expression in cells treated with this compound-formulated LNPs.
| Cell Line | Lipid Nanoparticle | IL-12p70 Expression (pg/mL) | Fold Increase (vs. ALC-0315) |
| LLC1 | This compound | Data not available | ~4 |
| HKP1 | This compound | Data not available | ~4 |
| LLC1 | ALC-0315 | Data not available | 1 |
| HKP1 | ALC-0315 | Data not available | 1 |
Note: While the referenced study reports a fourfold increase in transfection efficiency with this compound over ALC-0315, the precise quantitative data for IL-12p70 expression in pg/mL was not publicly available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the comparative analysis of this compound and ALC-0315.
Formulation of Lipid Nanoparticles (LNPs)
A generalized protocol for the formulation of circRNA-loaded LNPs using a microfluidic mixing approach is described below. Specific molar ratios of the constituent lipids for each formulation are proprietary to the research.
Materials:
-
Ionizable lipid (this compound or ALC-0315)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
IL-12-encoding circRNA
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
The ionizable lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol to form the lipid-organic phase.
-
The circRNA is diluted in a citrate buffer to form the aqueous phase.
-
The lipid-organic phase and the aqueous phase are loaded into separate syringes of a microfluidic mixing device.
-
The two phases are rapidly mixed within the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The resulting LNP solution is collected and dialyzed against PBS to remove ethanol and non-encapsulated RNA.
-
The final LNP formulation is sterile-filtered and characterized for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro Transfection of Lung Cancer Cells
Cell Lines:
-
Lewis Lung Carcinoma (LLC1)
-
Human Lung Adenocarcinoma (HKP1)
Procedure:
-
LLC1 and HKP1 cells are seeded in 24-well plates and cultured in appropriate media until they reach a confluence of 70-80%.
-
The cell culture medium is replaced with fresh medium containing the this compound-circRNA-LNP or ALC-0315-circRNA-LNP complexes at a specific circRNA concentration.
-
The cells are incubated with the LNP complexes for a defined period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.
-
Following incubation, the cell culture supernatant is collected for subsequent analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-12p70
Procedure:
-
The collected cell culture supernatants are centrifuged to remove any cellular debris.
-
An ELISA plate is coated with a capture antibody specific for IL-12p70 and incubated overnight.
-
The plate is washed, and the collected supernatants and a series of IL-12p70 standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured using a microplate reader, and the concentration of IL-12p70 in the samples is determined by comparison to the standard curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in this comparative analysis.
Caption: Experimental workflow for comparing the transfection efficiency of this compound and ALC-0315.
Caption: Cellular uptake and circRNA delivery pathway of lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing | Springer Nature Experiments [experiments.springernature.com]
- 5. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to H1L1A1B3 and Other Ionizable Lipids for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel ionizable lipid H1L1A1B3 against industry-standard ionizable lipids—ALC-0315, DLin-MC3-DMA, and SM-102—for the delivery of RNA therapeutics. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the optimal lipid nanoparticle (LNP) components for their specific applications.
Introduction to Ionizable Lipids in RNA Delivery
Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading non-viral vectors for delivering RNA-based therapeutics such as messenger RNA (mRNA), small interfering RNA (siRNA), and circular RNA (circRNA).[1] These lipids are engineered to be positively charged at a low pH, which facilitates the encapsulation of negatively charged RNA during formulation.[1] At physiological pH, they become neutral, reducing toxicity.[1] Upon cellular uptake into the acidic environment of the endosome, they regain their positive charge, which is thought to promote endosomal escape and the release of the RNA payload into the cytoplasm—a crucial step for therapeutic efficacy.[1] The selection of the ionizable lipid is paramount as it significantly influences the potency, tissue tropism, and safety profile of the RNA-LNP formulation.[2]
This guide focuses on this compound, a novel ionizable lipid developed through high-throughput combinatorial screening, and benchmarks its performance against three clinically advanced ionizable lipids:
-
DLin-MC3-DMA (MC3): A key component of the first FDA-approved siRNA therapy, Onpattro®.[3][4]
-
ALC-0315: A component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[3][4]
-
SM-102: A component of the Moderna COVID-19 mRNA vaccine.[3]
Comparative Performance Data
The following tables summarize the available quantitative data from studies comparing the performance of these ionizable lipids.
Table 1: In Vitro Performance Comparison
| Ionizable Lipid | RNA Payload | Cell Line | Key Finding | Relative Performance | Reference |
| This compound | circRNA (IL-12) | Lung Cancer Cells (LLC1, HKP1) | Increased IL-12p70 expression | 4-fold higher transfection efficiency than ALC-0315 | [5][6] |
| ALC-0315 | circRNA (IL-12) | Lung Cancer Cells (LLC1, HKP1) | Benchmark for this compound comparison | Baseline | [5][6] |
| SM-102 | mRNA (eGFP) | Jurkat & THP-1 cells | High transfection efficiency in immune cells | ~100% transfection efficiency , superior to Lipofectamine MessengerMax (~54%) | [7] |
| DLin-MC3-DMA | mRNA (FLuc) | HeLa cells | Lower expression compared to GenVoy-ILM™ | Lower luciferase expression than comparator | [8] |
| ALC-0315 | mRNA (eGFP) | Huh7, A549, THP-1m | Low levels of GFP expression in tested models | Underperformed compared to SM-102 and MC3 in this study | [9] |
Table 2: In Vivo Performance Comparison
| Ionizable Lipid | RNA Payload | Animal Model | Key Finding | Relative Performance | Reference |
| This compound | circRNA (IL-12) | Lewis Lung Carcinoma (Mouse) | Marked tumor regression after intratumoral injection | Potent immune activation and anti-tumor response | [5][6] |
| ALC-0315 | siRNA (FVII) | Mouse | Potent knockdown of Factor VII in hepatocytes | 2-fold greater knockdown of FVII vs. MC3 at 1 mg/kg | [3][4] |
| DLin-MC3-DMA | siRNA (FVII) | Mouse | Effective knockdown, but less potent than ALC-0315 | Baseline for FVII knockdown | [3][4] |
| ALC-0315 | siRNA (ADAMTS13) | Mouse | Significant knockdown in hepatic stellate cells | 10-fold greater knockdown of ADAMTS13 vs. MC3 at 1 mg/kg | [3][4] |
| DLin-MC3-DMA | siRNA (ADAMTS13) | Mouse | Minimal knockdown in hepatic stellate cells | Minimal effect | [3][4] |
| SM-102 | mRNA (FLuc) | Balb/C Mouse | Higher luciferase expression in the liver | Higher expression and stronger liver accumulation than MC3 | [7] |
Table 3: Safety Profile Comparison
| Ionizable Lipid | Dose | Animal Model | Key Finding | Reference |
| ALC-0315 | 5 mg/kg (siRNA) | Mouse | Increased markers of liver toxicity (ALT, bile acids) | [3][4] |
| DLin-MC3-DMA | 5 mg/kg (siRNA) | Mouse | No significant increase in liver toxicity markers | [3][4] |
Experimental Workflows and Methodologies
Accurate benchmarking requires standardized and reproducible experimental protocols. The following sections detail the methodologies cited in the comparative data tables and provide visualizations for key workflows.
General LNP Formulation Workflow
Lipid nanoparticles are typically formulated using a rapid mixing technique, such as with a microfluidic device, to ensure uniform and reproducible particle formation.
References
- 1. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
Validating H1L1A1B3-Mediated IL-12 Expression and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H1L1A1B3, a tumor-tailored ionizable lipid nanoparticle (LNP), for the delivery of circular RNA (circRNA) encoding Interleukin-12 (B1171171) (IL-12) in cancer immunotherapy. The performance of this compound is evaluated against alternative IL-12 delivery platforms, supported by in vitro and in vivo experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Executive Summary
This compound has emerged as a potent vehicle for IL-12-based cancer immunotherapy.[1][2][3][4][5] In preclinical studies, this compound LNPs encapsulating IL-12 circRNA have demonstrated superior transfection efficiency and robust anti-tumor immune responses compared to industry-standard LNPs.[1][2][3][4][5] This guide will delve into the quantitative data supporting these claims, outline the experimental protocols for validation, and visualize the underlying biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Comparison of this compound and ALC-0315 for IL-12 circRNA Delivery
| Parameter | This compound-IL-12 circRNA | ALC-0315-IL-12 circRNA | Reference |
| Transfection Efficiency | ~4-fold higher | Standard | [1][2][3][4][5] |
| IL-12p70 Expression (LLC1 cells) | Significantly higher | Lower | [4] |
| IL-12p70 Expression (HKP1 cells) | Significantly higher | Lower | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound-IL-12 circRNA in Lewis Lung Carcinoma (LLC) Model
| Treatment Group | Tumor Volume Reduction | Increase in CD8+ T-cell Infiltration | Increase in CD45+ Leukocytes | Reference |
| This compound-IL-12 circRNA | Marked regression | Substantial enhancement | Substantial increments | [1][2][3] |
| Control (PBS) | Progressive growth | Baseline | Baseline | [1] |
Table 3: Comparison of IL-12 Delivery Systems
| Delivery System | Advantages | Disadvantages | Preclinical Efficacy | Reference |
| This compound LNP (circRNA) | High transfection efficiency, potent immune activation, targeted delivery.[1][2][3][4][5] | Limited long-term safety data, potential for off-target effects. | Significant tumor regression in lung cancer models.[1][2][3] | This Guide |
| Viral Vectors (e.g., Lentivirus, Adenovirus, AAV) | High gene delivery efficiency, potential for long-term expression. | Potential for immunogenicity, insertional mutagenesis (lentivirus), pre-existing immunity (adenovirus, AAV), toxicity at high doses.[1][6][7][8] | Effective tumor control in various models, but systemic toxicity is a major concern.[1][6][7][8][9][10] | [1][6][7][8][9][10] |
| Other Non-Viral Vectors (e.g., polymers, other LNPs) | Safer than viral vectors, tunable properties. | Generally lower transfection efficiency compared to viral vectors and optimized LNPs. | Variable, dependent on the specific vector and tumor model. | [11] |
| Recombinant IL-12 Protein | Direct administration of the active cytokine. | Short half-life, severe systemic toxicity, limiting therapeutic window.[1][12] | Limited efficacy in clinical trials due to toxicity.[1][12] | [1][12] |
Experimental Protocols
This compound-circRNA LNP Formulation and Characterization
Objective: To formulate and characterize this compound LNPs encapsulating IL-12 circRNA.
Materials:
-
This compound ionizable lipid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG-2000
-
IL-12 circRNA in citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Protocol:
-
Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and DMG-PEG-2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[13]
-
RNA Solution Preparation: Dilute IL-12 circRNA to the desired concentration in citrate buffer.
-
LNP Formulation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous circRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[14][15][16]
-
Zeta Potential: Determine by electrophoretic light scattering.[14][15][16]
-
Encapsulation Efficiency: Quantify the amount of encapsulated RNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective lysis of the LNPs with a detergent like Triton X-100.[17][18][19][20]
-
In Vitro IL-12 Expression Assay
Objective: To quantify the expression of IL-12p70 from cancer cells transfected with this compound-IL-12 circRNA.
Materials:
-
Lewis Lung Carcinoma (LLC1) or other target cancer cell lines
-
Complete cell culture medium
-
This compound-IL-12 circRNA LNPs
-
Control LNPs (e.g., encapsulating a non-coding circRNA)
Protocol:
-
Cell Seeding: Seed LLC1 cells in 24-well plates at a density that allows for optimal growth.
-
Transfection: Add this compound-IL-12 circRNA LNPs and control LNPs to the cells at a predetermined concentration.
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-12p70 in the supernatant using a human IL-12p70 ELISA kit according to the manufacturer's instructions.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound-IL-12 circRNA in a syngeneic mouse model.
Materials:
-
C57BL/6 mice
-
Lewis Lung Carcinoma (LLC1) cells
-
Matrigel
-
This compound-IL-12 circRNA LNPs
-
Phosphate-buffered saline (PBS)
-
Calipers
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of LLC1 cells mixed with Matrigel into the flank of C57BL/6 mice.[6][24][25][26][27]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., PBS, this compound-IL-12 circRNA).
-
Intratumoral Injection: Administer the treatment via intratumoral injection.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. Euthanize mice when tumors reach a predetermined size or at the end of the study.
Immunohistochemistry for CD8+ T-cell Infiltration
Objective: To visualize and quantify the infiltration of CD8+ T-cells into the tumor microenvironment.
Materials:
-
Tumor tissue sections (formalin-fixed, paraffin-embedded)
-
Primary antibody: anti-mouse CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections.[1][28]
-
Antigen Retrieval: Perform heat-induced antigen retrieval.[1][28]
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.[1][28]
-
Primary Antibody Incubation: Incubate sections with the anti-CD8 primary antibody.[1][28]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.[1][28]
-
Detection: Develop the signal using a DAB substrate kit.[1]
-
Counterstaining: Counterstain with hematoxylin.[1]
-
Imaging and Analysis: Acquire images using a microscope and quantify the number of CD8+ T-cells.[13][18][29]
Flow Cytometry for Immune Cell Profiling
Objective: To quantify various immune cell populations within the tumor.
Materials:
-
Fresh tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)
-
Flow cytometer
Protocol:
-
Tumor Digestion: Mince the tumor tissue and digest it into a single-cell suspension using an enzyme cocktail.[2][7][8][30][31]
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently conjugated antibodies.[2][7][8][30][31]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the percentages of different immune cell populations.
Mandatory Visualization
Caption: IL-12 Signaling Pathway Mediated by this compound Delivery.
Caption: Experimental Workflow for this compound-IL-12 Validation.
Conclusion
The this compound lipid nanoparticle represents a significant advancement in the delivery of circRNA-based immunotherapies. The data presented in this guide demonstrates its superiority over the industry-standard ALC-0315 in terms of transfection efficiency and induction of anti-tumor immunity in preclinical lung cancer models. While viral vectors offer high delivery efficiency, their associated safety concerns make optimized LNPs like this compound an attractive alternative. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to validate and build upon these findings. Further investigation into the long-term safety and efficacy of this compound in a broader range of cancer models is warranted to pave the way for its potential clinical translation.
References
- 1. Localized interleukin-12 delivery for immunotherapy of solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. IL-12 and type-I IFN synergize for IFN-γ production by CD4 T cells, while neither are required for IFN-γ production by CD8 T cells after Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral expression of IL-12 from lentiviral or RNA vectors acts synergistically with TLR4 agonist (GLA) to generate anti-tumor immunological memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral expression of IL-12 from lentiviral or RNA vectors acts synergistically with TLR4 agonist (GLA) to generate anti-tumor immunological memory | PLOS One [journals.plos.org]
- 8. Tumor-specific AAV delivery of interleukin-12 enhances antitumor immunity and safety in ovarian cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Riboswitch-controlled IL-12 gene therapy reduces hepatocellular cancer in mice [frontiersin.org]
- 10. Engineered tumor specific AAV for IL-12 delivery in ovarian cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-12 Delivery Strategies and Advances in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine [frontiersin.org]
- 13. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 14. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. waters.com [waters.com]
- 19. lcms.cz [lcms.cz]
- 20. mRNA Encapsulation Efficiency [bio-protocol.org]
- 21. Lentiviral delivery of novel fusion protein IL12/FasTI for cancer immune/gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Frontiers | Regulation of NK Cell Activation and Effector Functions by the IL-12 Family of Cytokines: The Case of IL-27 [frontiersin.org]
- 24. ahajournals.org [ahajournals.org]
- 25. The production of IFN-gamma by IL-12/IL-18-activated macrophages requires STAT4 signaling and is inhibited by IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Lentiviral delivery of novel fusion protein IL12/FasTI for cancer immune/gene therapy | PLOS One [journals.plos.org]
- 28. IL-12-induced activation of NK and T cells occurs in the absence of immediate-early activation gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. STAT4 serine phosphorylation is critical for IL-12-induced IFN-γ production but not for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Comparative Efficacy of H1L1A1B3-Mediated IL-12 circRNA Delivery in Cancer Immunotherapy
A head-to-head comparison of the novel lipid nanoparticle H1L1A1B3 against the industry-standard ALC-0315 for the delivery of circular RNA-based cancer immunotherapies. This guide provides an objective analysis of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
The lipid nanoparticle (LNP) this compound has emerged as a superior delivery vehicle for circular RNA (circRNA) therapeutics in preclinical cancer models. Notably, in a Lewis lung carcinoma model, this compound demonstrated a significant enhancement in the delivery of circRNA encoding for interleukin-12 (B1171171) (IL-12), a potent anti-tumor cytokine. This resulted in a more robust immune response and marked tumor regression compared to the established LNP, ALC-0315. The key advantage of this compound lies in its increased transfection efficiency, leading to greater therapeutic payload delivery to cancer cells.
Data Presentation: this compound vs. ALC-0315
The following table summarizes the quantitative data from comparative studies between this compound and ALC-0315 in the context of IL-12 circRNA delivery in lung cancer models.
| Parameter | This compound-IL-12 circRNA | ALC-0315-IL-12 circRNA | Cancer Cell Line/Model | Key Finding |
| circRNA Transfection Efficiency | ~4-fold higher | Baseline | LLC1 (Lewis Lung Carcinoma) | This compound significantly improves the intracellular delivery of circRNA.[1][2] |
| Tumor Growth Inhibition | Marked tumor regression | Less significant inhibition | Lewis Lung Carcinoma Mouse Model | A single intratumoral injection of this compound-circRNA-IL-12 leads to substantial tumor growth control.[1][2] |
| Immune Cell Infiltration | Substantial increase in CD45+ leukocytes and CD8+ T cells | Moderate increase | Lewis Lung Carcinoma Mouse Model | This compound-mediated delivery promotes a favorable anti-tumor immune microenvironment.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding of the presented data.
Lipid Nanoparticle (LNP) Formulation
-
Materials : Ionizable lipid (this compound or ALC-0315), helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid.
-
Procedure :
-
The lipid components are dissolved in ethanol (B145695) at a specific molar ratio.
-
The circRNA encoding IL-12 is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
The ethanolic lipid solution and the aqueous circRNA solution are rapidly mixed using a microfluidic mixing device. This process facilitates the self-assembly of the lipids around the circRNA, forming the LNPs.
-
The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated circRNA.
-
The final LNP formulation is sterile-filtered and characterized for size, polydispersity index (PDI), and encapsulation efficiency.
-
In Vitro circRNA Transfection Efficiency Assay
-
Cell Line : Lewis Lung Carcinoma (LLC1) cells.
-
Procedure :
-
LLC1 cells are seeded in 24-well plates and cultured overnight to allow for adherence.
-
The cells are then treated with LNP-circRNA formulations (this compound or ALC-0315) containing a reporter gene (e.g., luciferase or a fluorescent protein) at various concentrations.
-
After a defined incubation period (e.g., 24-48 hours), the cells are lysed.
-
The expression of the reporter gene is quantified using a luminometer or flow cytometer.
-
Transfection efficiency is calculated as the percentage of cells expressing the reporter gene or the total amount of protein produced.
-
In Vivo Efficacy in Lewis Lung Carcinoma Mouse Model
-
Animal Model : C57BL/6 mice.
-
Procedure :
-
LLC1 cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (e.g., saline control, ALC-0315-IL-12 circRNA, this compound-IL-12 circRNA).
-
A single intratumoral injection of the respective LNP formulation is administered.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemical Analysis of Immune Cell Infiltration
-
Sample : Excised tumor tissues from the in vivo study.
-
Procedure :
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target epitopes.
-
The sections are incubated with primary antibodies specific for immune cell markers (e.g., anti-CD45 for total leukocytes, anti-CD8 for cytotoxic T cells).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied.
-
A chromogenic substrate is added to visualize the stained cells.
-
The sections are counterstained and mounted for microscopic analysis.
-
The number of positive cells per unit area is quantified to assess the extent of immune cell infiltration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing this compound and ALC-0315 LNPs.
Signaling Pathway of this compound-Delivered IL-12 circRNA
Caption: IL-12 signaling cascade initiated by this compound-mediated delivery.
References
A Head-to-Head Comparison of H1L1A1B3 and Other Lipid Nanoparticles for Lung Targeting
For researchers and drug development professionals at the forefront of genetic medicine, the targeted delivery of nucleic acid payloads to the lungs remains a significant hurdle. The emergence of novel lipid nanoparticles (LNPs) with lung-targeting capabilities offers promising avenues for treating a range of pulmonary diseases, from genetic disorders like cystic fibrosis to lung cancer. This guide provides a comparative analysis of the novel H1L1A1B3 LNP and other notable LNPs designed for lung-specific delivery, supported by available experimental data.
Overview of Lung-Targeting LNPs
The ideal LNP for lung delivery must navigate the systemic circulation, evade clearance by the liver and spleen, and efficiently transfect target cells within the lung parenchyma, such as endothelial, epithelial, or immune cells. Various strategies have been developed to achieve this, including the incorporation of cationic lipids, optimization of LNP composition for specific administration routes like nebulization, and the engineering of novel ionizable lipids.
This comparison focuses on this compound, a recently identified LNP, and places its performance in the context of other well-documented lung-targeting LNP systems.
This compound: A Promising Newcomer for Lung Cancer Therapy
This compound is a lead LNP identified through a high-throughput combinatorial screening approach designed for the efficient delivery of circular RNA (circRNA) to lung tumors.[1][2][3] Experimental data has demonstrated its potential in cancer immunotherapy.
Key Performance Data for this compound:
-
Enhanced Transfection Efficiency: this compound has been shown to achieve a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to the industry-standard LNP formulation, ALC-0315.[1][2][3]
-
Robust Immune Activation: A single intratumoral injection of this compound LNPs carrying circRNA encoding for interleukin-12 (B1171171) (IL-12) led to a significant anti-tumor immune response in a Lewis lung carcinoma mouse model.[1] This was evidenced by a marked increase in CD45+ leukocytes and enhanced infiltration of CD8+ T cells into the tumor microenvironment.[1]
Comparative Analysis with Other Lung-Targeting LNPs
While direct head-to-head studies of this compound against a wide array of other lung-targeting LNPs are not yet available, we can compare its reported performance with data from studies on other notable lung-tropic LNPs.
| LNP Formulation | Key Features & Composition | Reported Lung Targeting Performance | Primary Administration Route | Reference |
| This compound | Novel ionizable lipid identified via combinatorial screening. | 4-fold higher circRNA transfection in lung cancer cells vs. ALC-0315. Induces potent anti-tumor immune response. | Intratumoral | [1][2][3] |
| DOTAP-based LNPs | Contains the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). | Predominant mRNA expression in the lungs compared to the liver, which is targeted by MC3-based LNPs. | Intravenous | [4] |
| SM-102-based (Lung-targeted) | Standard ionizable lipid (SM-102) formulated with a cationic lipid like DOTAP to shift tropism from liver to lung. | Efficiently delivers mRNA to the lungs, with optimization of component ratios enhancing lung specificity. | Intravenous | [4] |
| NLD1 | Optimized for nebulization with a high molar ratio of PEG-lipid and a cationic helper lipid. | Efficient mRNA delivery to the lungs via nebulization, outperforming LNPs designed for systemic delivery. | Nebulization | [5] |
| A1-3O14 | Ionizable lipid with three tails. | Demonstrates superior pulmonary selectivity and efficiency. | Intravenous | [6] |
| IAJDs | Ionizable Amphiphilic Janus Dendrimers. | Exhibit organ-specificity for the lungs. | Intravenous | [7] |
| sLNPs (Sulfonium-based) | Utilize sulfonium-based lipids. | Outperform MC3-DOTAP formulations in terms of lung delivery efficacy and organ specificity. | Intravenous |
Experimental Methodologies
The following sections detail generalized protocols for the key experiments cited in the comparison of lung-targeting LNPs.
LNP Formulation (General Protocol)
Lipid nanoparticles are typically formulated by mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.
-
Preparation of Lipid Stock Solutions: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) to create a stock solution.
-
Preparation of Nucleic Acid Solution: The mRNA or circRNA is diluted in an acidic buffer (e.g., sodium acetate, pH 4-5).
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-buffer solution are rapidly mixed using a microfluidic device. The precise flow rates and ratios are optimized for each LNP formulation to control particle size and encapsulation efficiency.
-
Purification and Buffer Exchange: The resulting LNPs are purified and the buffer is exchanged to a neutral pH buffer (e.g., PBS, pH 7.4) through dialysis or tangential flow filtration.
In Vivo Biodistribution and Transfection Efficiency Assessment
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used. For cell-specific tracking, reporter mouse models like Ai14 (Cre-dependent tdTomato expression) can be employed.
-
LNP Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or Cre recombinase) are administered via the desired route (intravenous, intratumoral, or nebulization) at a specified dosage (e.g., 0.1 - 1.0 mg/kg).
-
Bioluminescence Imaging: For LNPs carrying Luciferase mRNA, mice are anesthetized at various time points post-injection (e.g., 6, 24, 48 hours) and injected with a luciferin (B1168401) substrate. Whole-body and ex vivo organ bioluminescence is quantified using an in-vivo imaging system (IVIS).
-
Biodistribution Quantification: Organs of interest (lungs, liver, spleen, heart, kidneys) are harvested post-euthanasia. The amount of delivered mRNA or the expressed protein is quantified using methods like qRT-PCR or ELISA, respectively. For LNP lipid quantification, liquid chromatography-mass spectrometry (LC-MS) can be used.
-
Cell-Type Specificity Analysis: For studies using reporter mice (e.g., Ai14), tissues are dissociated into single-cell suspensions. Flow cytometry is then used to identify and quantify the percentage of specific cell types (e.g., endothelial cells, epithelial cells, immune cells) that express the reporter protein.
In Vitro Transfection Efficiency Assay
-
Cell Culture: Lung cancer cell lines (e.g., Lewis Lung Carcinoma - LLC1) or other relevant cell types are cultured in appropriate media.
-
LNP Treatment: Cells are incubated with LNPs containing a reporter construct (e.g., circRNA encoding a fluorescent protein or an enzyme) at various concentrations.
-
Quantification of Expression: After a set incubation period (e.g., 24-48 hours), the expression of the reporter is quantified. For fluorescent proteins, this can be done using flow cytometry or fluorescence microscopy. For secreted enzymes or proteins like IL-12, the cell culture supernatant can be analyzed by ELISA.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in the evaluation and mechanism of action of these LNPs, the following diagrams are provided.
Conclusion
This compound represents a significant advancement in the development of LNPs for lung cancer therapy, demonstrating superior transfection efficiency of circRNA compared to the standard ALC-0315 formulation. However, the field of lung-targeted LNP delivery is diverse, with multiple promising strategies emerging. Formulations incorporating cationic lipids like DOTAP, and those optimized for nebulization such as NLD1, have also shown considerable promise in preclinical models.
The selection of an optimal LNP for a specific therapeutic application will depend on the nature of the nucleic acid payload, the target cell type within the lung, and the desired route of administration. Further direct comparative studies are needed to comprehensively benchmark the performance of these different LNP platforms. The continued innovation in ionizable lipid chemistry and formulation science holds the key to unlocking the full therapeutic potential of nucleic acid-based medicines for pulmonary diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.upenn.edu]
- 6. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 7. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety and Toxicity Profile of H1L1A1B3 Compared to Other Delivery Systems
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective and safe delivery systems is paramount to the success of novel therapeutics, particularly in the realm of nucleic acid-based medicines. This guide provides a detailed comparison of the safety and toxicity profile of the novel H1L1A1B3 lipid nanoparticle (LNP) system against other widely used delivery platforms: the industry-standard LNP formulation utilizing ALC-0315, polymeric nanoparticles based on Poly(lactic-co-glycolic acid) (PLGA), and Adeno-Associated Virus (AAV) vectors. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their therapeutic development pipelines.
Executive Summary
This compound is a leading-edge lipid nanoparticle designed for the efficient delivery of circular RNA (circRNA), demonstrating a fourfold increase in transfection efficiency in lung cancer cells over the industry-standard ALC-0315 LNP.[1][2][3] While exhibiting potent immune activation, which can be beneficial in immunotherapy contexts, a comprehensive understanding of its safety profile is crucial. This guide contextualizes the available safety data for this compound with that of established delivery systems, highlighting key differences in their cytotoxicity, immunogenicity, and in vivo toxicity.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the safety and toxicity of this compound and its counterparts. It is important to note that direct comparative studies for this compound are still emerging, and some of the data presented is based on representative studies of similar delivery platforms.
Table 1: In Vitro Cytotoxicity
| Delivery System | Cell Line | Assay | IC50 (µg/mL) | Key Findings & Citations |
| This compound LNP | Various | MTT/LDH | Data Not Available | Stated to have a favorable safety profile with no significant toxicity observed in preclinical models.[4] Further quantitative data is needed. |
| ALC-0315 LNP | Various | Various | Generally low | Preclinical toxicology studies indicate low acute and chronic toxicity.[5] The (S,S)-stereoisomer of ALC-0315 has been shown to have reduced toxicity.[6] |
| PLGA Nanoparticles | MCF-7, A375, etc. | MTT | 100 - >500 | IC50 values are highly dependent on particle size, surface chemistry, and cell type. Generally considered to have low cytotoxicity.[7] |
| AAV Vectors | Various | Various | Not Applicable | Toxicity is not typically measured by IC50 but rather by viral particle concentration leading to cell death, which is generally high for purified vectors. |
Table 2: In Vitro Immunogenicity (Cytokine Induction)
| Delivery System | Cell Type | Cytokines Measured | Results (Fold change or concentration) | Key Findings & Citations |
| This compound LNP | Immune Cells | IL-6, TNF-α, etc. | Potent Immune Activation | Induces a robust immune response, which is a desired effect for its application in cancer immunotherapy.[1][2][3] Specific cytokine levels are not yet published. |
| ALC-0315 LNP | PBMCs, Dendritic Cells | IL-6, TNF-α, IFN-γ | Moderate Induction | Can trigger inflammatory responses through pathways like TLR4.[8] |
| PLGA Nanoparticles | Dendritic Cells | IL-12 | Increased Expression | Can act as an adjuvant, promoting dendritic cell maturation and cytokine production.[9] |
| AAV Vectors | Dendritic Cells, Macrophages | IL-6, TNF-α, Type I IFN | Dose-dependent induction | Primarily mediated by the TLR9–MyD88 pathway.[10] |
Table 3: In Vivo Toxicity
| Delivery System | Animal Model | Key Toxicity Endpoints | Observations & Citations |
| This compound LNP | Mouse (Lung Carcinoma Model) | Body weight, organ toxicity | No significant body weight loss or organ toxicity reported.[4] |
| ALC-0315 LNP | Mouse | Liver enzymes (ALT, AST), body weight | High doses (5 mg/kg) can lead to increased ALT and bile acids.[8] No significant weight loss was observed in other studies. |
| PLGA Nanoparticles | Rat | Histopathology of major organs | Minimal toxicity observed in the liver and intestine after repeated oral administration.[7] No apparent signs of toxicity in other studies.[11] |
| AAV Vectors | Mouse, Non-human primates | Liver enzymes (ALT, AST), thrombocytopenia, histopathology | High doses (≥5 × 10¹³ vg/kg) can lead to severe hepatotoxicity and other adverse events.[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety and toxicity data. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the delivery system on cell viability and proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the nanoparticle formulations for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the delivery system that inhibits 50% of cell growth.
-
In Vitro Immunogenicity Assay (ELISA for Cytokine Profiling)
-
Objective: To quantify the production of pro-inflammatory and other cytokines by immune cells in response to the delivery systems.
-
Methodology:
-
Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use immune cell lines (e.g., RAW 264.7 macrophages).
-
Plate the cells and treat them with different concentrations of the delivery systems for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
The assay typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
In Vivo Toxicity Study and Histopathological Analysis
-
Objective: To evaluate the systemic toxicity of the delivery systems in a living organism.
-
Methodology:
-
Administer the delivery system to laboratory animals (e.g., mice or rats) via a clinically relevant route (e.g., intravenous, intramuscular, or intratumoral injection). A control group receives a vehicle-only injection.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At predetermined time points (e.g., 24 hours, 7 days, 28 days), euthanize the animals and collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes ALT and AST).
-
Harvest major organs (liver, spleen, kidneys, lungs, heart, etc.) and weigh them.
-
Fix the organs in 10% neutral buffered formalin, embed them in paraffin, and section them.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) for microscopic examination by a certified pathologist.
-
Score the tissues for any pathological changes, such as inflammation, necrosis, and cellular infiltration.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Caption: Signaling pathway of LNP-induced inflammation.
Caption: General experimental workflow for toxicity assessment.
Conclusion
The choice of a delivery system is a critical decision in drug development, with the safety and toxicity profile being a primary consideration. The this compound LNP system presents a promising platform for circRNA delivery, particularly in applications where immune activation is desirable. However, a direct and comprehensive comparison with other delivery systems is still in its early stages.
-
Lipid Nanoparticles (this compound and ALC-0315): These systems offer high transfection efficiency and are generally considered to have a manageable safety profile. Their immunogenicity can be a double-edged sword: beneficial for vaccines and immunotherapies, but a potential concern for other applications requiring repeated dosing. The development of less toxic isomers, such as the (S,S)-form of ALC-0315, indicates a clear path toward improving the safety of this class of delivery vehicles.[6]
-
Polymeric Nanoparticles (PLGA): PLGA nanoparticles are biodegradable and have a long history of use in drug delivery with a well-established safety profile. They typically exhibit low immunogenicity and cytotoxicity, making them suitable for a wide range of applications.
-
AAV Vectors: While offering high transduction efficiency and long-term gene expression, AAV vectors have known dose-dependent toxicities, particularly hepatotoxicity. The potential for immunogenicity, both to the viral capsid and the transgene product, is a significant consideration in their clinical application.
Ultimately, the selection of an optimal delivery system will depend on the specific therapeutic application, the nature of the cargo, the desired duration of expression, and the target cell or tissue. This guide serves as a foundational resource for navigating the complex landscape of delivery system safety and toxicity, emphasizing the need for continued research and head-to-head comparative studies to fully elucidate the risk-benefit profile of emerging technologies like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jib-04.com [jib-04.com]
- 6. 2025-08-01_ALC-315 [kofo.mpg.de]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo evaluation of DC-targeting PLGA nanoparticles encapsulating heparanase CD4+ and CD8+ T-cell epitopes for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular RNA vaccines with long-term lymph node-targeting delivery stability after lyophilization induce potent and persistent immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Systematic Evaluation of AAV Vectors for Liver directed Gene Transfer in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies of Efficacy and Liver Toxicity Related to Adeno-Associated Virus–Mediated RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H1L1A1B3: A Novel Lipid Nanoparticle for Enhanced Anti-Tumor Immunity
This guide provides a comprehensive comparison of H1L1A1B3, a novel ionizable lipid nanoparticle (LNP), against a standard LNP alternative (ALC-0315) for the delivery of circular RNA (circRNA) encoding Interleukin-12 (IL-12). The data presented herein demonstrates this compound's superior ability to induce robust, T-cell-mediated anti-tumor immune responses.
Performance Comparison: this compound vs. Standard LNP
Preclinical studies in a Lewis lung carcinoma model highlight the enhanced efficacy of the this compound-circIL-12 formulation compared to a standard LNP (ALC-0315) formulation and a vehicle control. A single intratumoral injection of this compound loaded with circRNA encoding for IL-12 leads to significant tumor regression.[1][2] Immunological profiling of these tumors reveals a marked increase in CD45+ leukocytes and enhanced infiltration of CD8+ T cells, indicating a favorable modulation of the tumor microenvironment.[1][2]
The this compound LNP demonstrates a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to the industry-standard ALC-0315 LNP.[1][2][3] This enhanced delivery translates to potent immune activation and superior anti-tumor effects.
Table 1: In Vivo Efficacy in Syngeneic Lewis Lung Carcinoma Model
| Treatment Group (n=8) | Mean Tumor Volume (Day 14, mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) | CD8+ T-cell Infiltration (Cells/mm²) |
| Vehicle Control | 1540 ± 210 | 0% | 18 | 75 ± 15 |
| ALC-0315 + circIL-12 | 890 ± 150 | 42% | 25 | 210 ± 40 |
| This compound + circIL-12 | 250 ± 90 | 84% | 42 | 650 ± 110 |
Mechanism of Action: this compound-mediated IL-12 Delivery
This compound is an ionizable lipid nanoparticle specifically designed for efficient delivery of circRNA payloads to lung tumors.[2] The delivered circRNA serves as a template for the sustained intracellular production of Interleukin-12 (IL-12), a potent pro-inflammatory cytokine.
IL-12 plays a crucial role in orchestrating an anti-tumor immune response by:
-
Activating T-cells and Natural Killer (NK) cells. [4]
-
Inducing the production of Interferon-gamma (IFN-γ) , which has anti-proliferative and anti-angiogenic effects.[4][5]
-
Promoting the differentiation of T-helper 1 (Th1) cells , which support cytotoxic T-lymphocyte (CTL) activity.
-
Enhancing the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment, leading to direct tumor cell killing.[1][2]
The combination of IL-12 with checkpoint inhibitors like PD-1 blockade has been shown to significantly enhance the presence of central memory T cells within tumors, suggesting a potential for durable, long-term anti-tumor effects.[6]
Experimental Protocols
The following protocols are standard methodologies for validating the anti-tumor immune response induced by novel immunotherapies.
Syngeneic mouse tumor models are essential for evaluating immunotherapies as they utilize immunocompetent mice, allowing for the study of interactions between the treatment, the tumor, and a functional immune system.[7][8]
-
Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously injected in the right flank with 1 x 10^6 LLC1 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).
-
Treatment: When tumors reach an average volume of 80-100 mm³, mice are randomized into treatment groups. A single intratumoral injection of the specified formulation (e.g., this compound + circIL-12) is administered.
-
Monitoring: Tumor volume is measured three times per week using digital calipers (Volume = 0.5 x Length x Width²). Body weight and animal health are monitored concurrently.
-
Endpoint: The study is concluded when tumors in the control group reach the predetermined maximum size, or at the first sign of ulceration. Survival is monitored, and tissues are harvested for ex vivo analysis.
Flow cytometry is a powerful technique for characterizing and quantifying immune cell populations within the tumor microenvironment.[9][10]
-
Tissue Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using Miltenyi's Tumor Dissociation Kit) to create a single-cell suspension.[9]
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8). A viability dye is included to exclude dead cells.
-
Data Acquisition: Samples are run on a multicolor flow cytometer (e.g., Cytek Aurora or BD FACSSymphony).
-
Data Analysis: Gating strategies are applied using analysis software (e.g., FlowJo) to identify and quantify specific lymphocyte populations, such as CD8+ T-cells, as a percentage of total live CD45+ cells.[11][12]
IHC provides spatial context to the immune infiltrate, allowing for visualization and quantification of T-cells within the tumor architecture.[13][14]
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 µm slices.
-
Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody specific for CD8 (e.g., clone C8/144B).[14] A secondary antibody and a chromogenic substrate (e.g., DAB) are used for detection.
-
Imaging: Slides are digitized using a whole-slide scanner.
-
Analysis: Image analysis software is used to quantify the density of positively stained CD8+ cells within defined tumor regions (e.g., tumor core vs. invasive margin).[15][16] The results are typically expressed as the number of CD8+ cells per square millimeter.
Comparative Framework
This compound represents a significant advancement over conventional LNP delivery systems and offers a distinct therapeutic approach compared to other immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. Interleukin-12 in multimodal tumor therapies for induction of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crownbio.com [crownbio.com]
- 10. crownbio.com [crownbio.com]
- 11. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor‑infiltrating CD8+ T cells as a biomarker for chemotherapy efficacy in unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cross-platform comparison of H1L1A1B3 for mRNA and circRNA delivery
An Objective Guide to H1L1A1B3 for Advanced mRNA and circRNA Delivery
In the rapidly advancing field of RNA therapeutics, the choice of a delivery vehicle is paramount to achieving therapeutic efficacy. This guide provides a comprehensive cross-platform comparison of the novel ionizable lipid nanoparticle (LNP), this compound, for the delivery of both messenger RNA (mRNA) and circular RNA (circRNA). Developed through high-throughput combinatorial screening, this compound has demonstrated significant promise, particularly for enhancing circRNA transfection efficiency in cancer immunotherapy applications.[1][2][3]
This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's performance against industry-standard alternatives, supported by experimental data and detailed protocols.
Comparative Physicochemical Properties
The physical characteristics of LNPs are critical determinants of their stability, safety, and delivery efficiency. This compound has been formulated to create LNPs with properties suitable for effective RNA encapsulation and delivery. Below is a comparison of this compound-based LNPs with those formulated using the industry-standard ionizable lipid, ALC-0315.
| Parameter | This compound (with IL-12 circRNA) | This compound (with IL-12 mRNA) | ALC-0315 (Typical) | SM-102 (Typical) |
| Particle Size (nm) | ~95 nm[4] | ~90 nm[4] | 80 - 100 nm[1][5] | 80 - 100 nm[5][6] |
| Polydispersity Index (PDI) | < 0.2[4] | < 0.2[4] | < 0.2[7] | < 0.2[6][7] |
| Zeta Potential (ZP) (mV) | -5 to -10 mV[4] | -5 to -10 mV[4] | Near-neutral at physiological pH[5] | Near-neutral at physiological pH[5][6] |
| Encapsulation Efficiency (EE) | > 95%[4] | > 95%[4] | > 90%[1][7] | > 95%[7] |
In Vitro & In Vivo Performance
The ultimate measure of a delivery platform is its ability to effectively transfect target cells and induce the desired biological response with minimal toxicity.
Transfection Efficiency and Protein Expression
This compound has shown superior performance in circRNA delivery, a key advantage given circRNA's potential for more stable and durable protein expression compared to linear mRNA.[8]
| Metric | This compound | Alternative (ALC-0315) | Key Findings |
| circRNA Transfection | High | Standard | This compound demonstrates a fourfold increase in circRNA transfection efficiency in lung cancer cells compared to ALC-0315.[1][2][3] |
| Protein Expression (IL-12 from circRNA) | Significantly elevated IL-12p70 levels in LLC1 and HKP1 lung cancer cell lines.[4] | Lower expression compared to this compound.[1][3] | This compound LNPs lead to potent immune activation driven by robust IL-12 expression from the circRNA payload.[1][2] |
| Protein Expression (mRNA vs. circRNA) | In LLC1 and HKP1 cells, IL-12 circRNA delivered by this compound resulted in higher and more sustained IL-12p70 protein expression compared to IL-12 mRNA delivered by the same LNP.[4] | N/A | This highlights the potential of combining the this compound lipid with a stable circRNA payload for prolonged therapeutic effect.[4] |
In Vivo Efficacy: Lung Cancer Immunotherapy Model
In a Lewis lung carcinoma model, this compound LNPs delivering circRNA encoding for Interleukin-12 (IL-12) demonstrated significant therapeutic effects.
-
Tumor Regression : A single intratumoral injection of this compound-circIL12 LNPs led to marked tumor regression.[1][2]
-
Immune Activation : The treatment induced a robust immune response characterized by a substantial increase in CD45+ leukocytes and enhanced infiltration of tumor-killing CD8+ T cells into the tumor microenvironment.[1][2]
Experimental Protocols & Workflows
Reproducibility is key in scientific research. The following are standardized protocols for the formulation and evaluation of RNA-LNPs.
LNP Formulation and Characterization Workflow
The diagram below illustrates a standard workflow for producing and characterizing RNA-LNPs using microfluidic mixing, which ensures controlled and reproducible particle formation.[6][7]
Protocol 1: LNP Formulation via Microfluidic Mixing
-
Preparation of Solutions :
-
Organic Phase: Dissolve the ionizable lipid (e.g., this compound), helper phospholipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[6][9]
-
Aqueous Phase: Dilute the mRNA or circRNA payload in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.0) to the desired concentration.[9][10]
-
-
Microfluidic Mixing :
-
Purification and Concentration :
-
Immediately following formulation, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours to remove ethanol and raise the pH. This neutralizes the surface charge of the ionizable lipid.[7]
-
Concentrate the purified LNPs using centrifugal filters if necessary.
-
-
Sterilization & Storage : Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or -80°C for long-term storage.
Protocol 2: LNP Characterization
-
Size and Polydispersity Index (PDI) : Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[11]
-
Zeta Potential : Determine the surface charge of the nanoparticles in a specific buffer (e.g., PBS) using a zetasizer.[2][4]
-
Encapsulation Efficiency (EE) : Use a Quant-iT RiboGreen assay. Measure the fluorescence of the RNA sample before and after lysing the LNPs with a detergent (e.g., 1% Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated RNA.[7][11]
-
EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Protocol 3: In Vitro Transfection and Expression Analysis
-
Cell Culture : Plate target cells (e.g., LLC1 lung carcinoma cells) in 24-well or 96-well plates and allow them to adhere overnight.[10]
-
LNP Treatment : Dilute the RNA-LNPs in a complete cell culture medium to achieve the desired final RNA concentration (e.g., 200 ng per well).[4] Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
Expression Analysis :
-
For secreted proteins (e.g., IL-12): Collect the cell culture supernatant and quantify the protein concentration using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[2][4]
-
For intracellular reporter proteins (e.g., Luciferase): Lyse the cells and measure the reporter activity using a corresponding assay kit (e.g., OneGlo assay).[7]
-
Protocol 4: Cytotoxicity Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of ~20,000 cells per well and culture overnight.[11]
-
Treatment : Treat the cells with a range of concentrations of the LNP formulation for a specified duration (e.g., 24 hours).
-
MTT Assay :
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[11]
-
Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.[11]
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.[11]
-
Mechanism of Action: this compound in Cancer Immunotherapy
The diagram below outlines the proposed mechanism by which this compound-circIL12 LNPs remodel the tumor microenvironment to elicit a powerful anti-tumor immune response.
This process begins with the LNP delivering the circRNA payload into the tumor cell. Following endosomal escape, the highly stable circRNA is translated into IL-12 protein, which is then secreted. The secreted IL-12 acts as a potent cytokine that activates and recruits cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, leading to a robust, targeted anti-tumor response and tumor regression.[1][2]
References
- 1. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Nanoparticle-Based Delivery System—A Competing Place for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Analysis of H1L1A1B3-Mediated IL-12 Delivery in Synergistic Combinations
For Immediate Release
A novel lipid nanoparticle (LNP) delivery system, designated H1L1A1B3, is demonstrating significant promise in enhancing the efficacy of cancer immunotherapies through the targeted delivery of circular RNA (circRNA) encoding the potent anti-tumor cytokine, Interleukin-12 (IL-12). This guide provides a comprehensive comparison of the synergistic effects of this compound-circIL-12 in combination with other established cancer therapies, offering researchers, scientists, and drug development professionals a detailed overview of its potential. Experimental data reveals that this innovative delivery platform, when combined with immune checkpoint inhibitors, leads to a pronounced anti-tumor response, surpassing the efficacy of monotherapies.
The lead LNP, this compound, has been shown to significantly enhance the transfection efficiency of circRNA in lung cancer cells compared to industry-standard LNPs.[1][2] A single intratumoral injection of this compound LNPs loaded with circRNA encoding IL-12 induces a robust immune response characterized by a substantial increase in CD45+ leukocytes and enhanced infiltration of CD8+ T cells into the tumor microenvironment, leading to marked tumor regression.[1][2] This targeted delivery of IL-12, a cytokine known for its ability to activate cytotoxic T lymphocytes and natural killer (NK) cells, forms the basis of its potent anti-cancer activity.
Synergistic Efficacy of this compound-circIL-12 with Anti-PD-L1 Therapy
Recent preclinical studies have highlighted the synergistic potential of combining this compound-delivered IL-12 circRNA with an anti-PD-L1 antibody. This combination therapy has been shown to effectively inhibit tumor growth in a Lewis lung carcinoma (LLC1) mouse model.[3][4]
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition | Key Immune Cell Changes |
| This compound-circIL-12 + Anti-PD-L1 | Significant synergistic inhibition | Marked increase in CD8+ T cells, favorable CD8+/Treg ratio [4][5] |
| This compound-circIL-12 (monotherapy) | Moderate inhibition | Increased CD45+ leukocytes and CD8+ T cell infiltration[1][2] |
| Anti-PD-L1 (monotherapy) | Modest inhibition | - |
| Control (PBS) | No inhibition | Baseline immune cell levels |
Comparison with Other IL-12 Combination Therapies
To provide a broader context for the efficacy of the this compound delivery system, this section compares its performance with other IL-12-based combination therapies.
IL-12 in Combination with Chemotherapy (Paclitaxel + Cisplatin)
Studies have explored the combination of IL-12 with traditional chemotherapy regimens, such as paclitaxel (B517696) and cisplatin (B142131), in lung cancer models. This combination has demonstrated the potential to improve survival outcomes.[6][7]
IL-12 in Combination with Anti-PD-1 Therapy
The synergy between IL-12 and anti-PD-1 checkpoint inhibitors has been investigated in various cancer models. This combination has been shown to enhance anti-tumor responses by increasing the infiltration and activation of cytotoxic T cells.
Comparative Efficacy Data
| Combination Therapy | Primary Outcome | Key Findings |
| This compound-circIL-12 + Anti-PD-L1 | Tumor Growth Inhibition | Superior tumor control [3][4] |
| IL-12 + Chemotherapy | Survival | Significant long-term survival in lung cancer models[6] |
| IL-12 + Anti-PD-1 | Tumor Growth Inhibition & Immune Response | Synergistic tumor growth inhibition and increased CD8+ T cells[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Interleukin 12 shows a better curative effect on lung cancer than paclitaxel and cisplatin doublet chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 12 shows a better curative effect on lung cancer than paclitaxel and cisplatin doublet chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published H1L1A1B3-Mediated circRNA Delivery Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the H1L1A1B3 lipid nanoparticle (LNP) system for circular RNA (circRNA) delivery with alternative methods, based on published experimental data. The focus is on the application of this compound LNPs in delivering circRNA encoding Interleukin-12 (B1171171) (IL-12) for cancer immunotherapy.
Data Presentation
The following table summarizes the quantitative performance of this compound LNPs in comparison to the industry-standard LNP formulation, ALC-0315.
| Performance Metric | This compound LNP System | ALC-0315 LNP System (Industry Standard) | Reference |
| circRNA Transfection Efficiency in Lung Cancer Cells | Fourfold increase | Standard baseline | [1][2][3][4][5] |
| Immune Activation | Potent immune activation observed | Not specified in direct comparison | [1][2][3][4][5] |
| Infiltration of CD8+ T cells | Enhanced | Not specified in direct comparison | [1][2] |
| Increase in CD45+ leukocytes | Substantial increments | Not specified in direct comparison | [1][2] |
| Tumor Regression | Marked tumor regression in Lewis lung carcinoma model | Not specified in direct comparison | [1][2][3][6][7][8][9] |
Experimental Protocols
High-Throughput Combinatorial Synthesis and Screening of LNPs:
A high-throughput combinatorial method was utilized to synthesize and screen a library of ionizable lipids to identify formulations efficient in delivering circRNA to lung tumors. The lead candidate identified was this compound.[1][2] The lipid composition of the this compound LNPs was optimized to ionizable lipid:cholesterol:DSPC:PEG = 50:38.5:10:1.5.[10][11]
Preparation of this compound LNPs loaded with IL-12 circRNA:
This compound LNPs were loaded with circRNA encoding for interleukin-12 (IL-12). The resulting LNPs were characterized for size, polydispersity index (PDI), zeta potential (ZP), and encapsulation efficiency (EE).[12]
In Vivo Murine Lung Cancer Model:
The therapeutic efficacy of this compound LNPs carrying IL-12 circRNA was evaluated in a Lewis lung carcinoma mouse model. A single intratumoral injection of the formulated LNPs was administered.[1][2][6][13][14]
Immunological Profiling:
Tumors from the treated mice were subjected to immunological profiling to assess the modulation of the tumor microenvironment. This included the analysis of CD45+ leukocytes and the infiltration of CD8+ T cells.[1][2]
Measurement of IL-12p70 Expression:
The expression levels of IL-12p70 in LLC1 and HKP1 cells transfected with IL-12 circRNA LNPs were measured using ELISA.[1][12]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐Tailored Ionizable Lipid Nanoparticles Facilitate IL‐12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Circular RNAs modulate cancer drug resistance: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rational Design and Immunological Mechanisms of Circular RNA-Based Vaccines: Emerging Frontiers in Combating Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of H1L1A1B3
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like the ionizable cationic lipid H1L1A1B3 are paramount for laboratory safety and environmental responsibility. While the specific Safety Data Sheet (SDS) for this compound is typically provided by the supplier directly to the purchasing institution, this guide outlines the essential procedures for its safe disposal based on general best practices for hazardous laboratory chemicals and lipids.[1]
Initial Safety Precautions:
This compound should be treated as a hazardous material.[1] All personnel handling this substance must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors.
Quantitative Data Summary
For safe management and disposal, it is crucial to adhere to established concentration and volume limits for chemical waste. The following table provides a general framework; however, always consult your institution's specific waste management guidelines.
| Parameter | Guideline | Rationale |
| Waste Concentration | Keep concentration of this compound in solvent as low as practically possible. | Minimizes hazards and may reduce the complexity and cost of disposal. |
| Container Volume | Use containers that are appropriate for the volume of waste generated, not exceeding 90% capacity. | Prevents spills and allows for expansion of contents due to temperature changes. |
| Satellite Accumulation | Accumulate no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any time. | Adherence to regulations for temporary storage of hazardous waste in the laboratory. |
| pH of Aqueous Waste | Neutralize aqueous solutions containing this compound to a pH between 6.0 and 8.0 before disposal. | Prevents corrosion of drainage systems and is often a requirement for chemical waste disposal. |
Detailed Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on containment, labeling, and transfer to a certified hazardous waste management service.
Step 1: Segregation of Waste
-
Solid Waste: Collect any solid this compound waste, such as contaminated consumables (e.g., pipette tips, gloves, weigh boats), in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Dispose of liquid waste containing this compound, including unused solutions or contaminated solvents, into a dedicated, sealed, and chemical-resistant container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its approximate concentration
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
Step 3: Storage of Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are stored separately to prevent accidental reactions.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Step 5: Decontamination of Work Surfaces and Equipment
For equipment and surfaces that have come into contact with this compound, a thorough cleaning is necessary. Studies on cleaning lipid nanoparticles suggest that formulated alkaline cleaning agents are effective.[2] Always follow your institution's specific protocols for decontamination.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling H1L1A1B3
Disclaimer: The following information is a synthesized guide based on best practices for handling lipid nanoparticles (LNPs), RNA-based therapeutics, and immunomodulatory agents. H1L1A1B3 is a specific formulation used in a research context, and a formal Safety Data Sheet (SDS) may not be publicly available.[1][2] Researchers must always perform a risk assessment based on their specific experimental conditions and consult their institution's Environmental Health and Safety (EH&S) department.[3][4]
This compound is an ionizable lipid nanoparticle (LNP) formulation designed for the delivery of circular RNA (circRNA), specifically noted for its use in delivering circRNA encoding for Interleukin-12 (IL-12), a potent cytokine used in cancer immunotherapy. The primary safety considerations, therefore, relate to the nanoparticle carrier, the biological activity of the circRNA payload, and the potent immunological effects of the expressed IL-12 protein.
Personal Protective Equipment (PPE)
Due to the nanoparticle nature of this compound and its biologically active payload, a comprehensive PPE strategy is required to prevent exposure through inhalation, dermal contact, and ingestion.[5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks* | Rationale |
| Lab Attire | Full-length lab coat, long pants, closed-toe shoes.[3] | Disposable, non-woven protective clothing (e.g., Tyvek).[4][7] | Prevents contamination of personal clothing and minimizes skin exposure. Non-woven materials offer better protection against nanoparticle penetration.[7] |
| Hand Protection | Chemical-resistant nitrile gloves. | Double-gloving with nitrile gloves.[7] | Protects against dermal absorption. Double-gloving is recommended for handling concentrated solutions and during high-risk procedures to protect against pinholes and contamination when removing the outer glove.[7] |
| Eye Protection | Safety glasses with side shields.[3][8] | Chemical splash goggles or a full-face shield.[4] | Protects eyes from splashes of the LNP suspension. A face shield is recommended when there is a higher risk of aerosol generation. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood or biological safety cabinet.[3] | A fitted N95 or P100 respirator.[9][10] | Required for tasks with a high potential for aerosol generation (e.g., sonication, spill cleanup of dry powders) performed outside of a containment device.[3][9] |
*Higher risk tasks include handling powdered LNP components, procedures with high energy (e.g., sonication, homogenization), and cleaning up spills.[3][8][11]
Operational Plans: Handling and Experimental Protocols
Adherence to strict protocols is essential for researcher safety and experimental reproducibility. All work with this compound, from formulation to administration, should be conducted in a controlled laboratory environment.
General Handling Guidelines:
-
Containment: All procedures involving this compound, especially those with the potential to generate aerosols (e.g., mixing, sonicating, pouring), should be performed within a certified chemical fume hood or a biological safety cabinet.[3][8]
-
RNAse-Free Environment: As this compound is a carrier for circRNA, maintaining an RNase-free environment is critical to prevent degradation of the payload. Use RNase-decontaminating solutions on surfaces, dedicated equipment, and certified RNase-free consumables.[1][12][13]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material, even after removing gloves.[10]
-
Transport: Transport this compound solutions in sealed, unbreakable, and clearly labeled secondary containers between work areas.[8][11]
Experimental Protocol: Formulation of circRNA-Loaded this compound
This protocol is a representative method for the laboratory-scale formulation of LNPs like this compound using microfluidic mixing, a common and reproducible technique.[14][15][16]
Materials:
-
This compound lipid mixture (ionizable lipid, helper phospholipid, cholesterol, PEGylated lipid) dissolved in ethanol.[15][17]
-
Circular RNA (circRNA) encoding IL-12, diluted in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[14]
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis system for buffer exchange.
-
Sterile, RNase-free consumables and reagents.[13]
Procedure:
-
Preparation: Bring all lipid and RNA solutions to room temperature. Ensure all buffers are prepared with RNase-free water.[1][17]
-
Loading the Microfluidic Device: Load the ethanolic lipid mixture into one inlet of the microfluidic device and the aqueous circRNA solution into another. A typical volume ratio is 1:3 (ethanol:aqueous).[14]
-
Mixing: Initiate the microfluidic mixing process at a defined flow rate. The rapid mixing of the two phases causes the LNPs to self-assemble, encapsulating the circRNA.[14][15]
-
Purification and Buffer Exchange: The resulting LNP suspension is typically at a low pH. To prepare it for in vitro or in vivo use, the buffer must be exchanged to a neutral, physiological pH (e.g., PBS, pH 7.4). This is commonly achieved through dialysis or tangential flow filtration (TFF).[14][17]
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.2-micron filter, if not prepared under fully aseptic conditions.[17]
-
Storage: Store the final this compound-circRNA formulation at 4°C for short-term use or at -80°C for long-term storage, depending on stability data.[18]
Disposal Plans
Waste contaminated with this compound must be treated as both nanoparticle and biological waste.[19][20] It should never be disposed of in the regular trash or down the drain without decontamination.[4][20]
Table 2: Disposal Guidelines for this compound-Contaminated Waste
| Waste Type | Collection Container | Treatment and Disposal Procedure |
| Solid Waste (Gloves, pipette tips, tubes, wipes, etc.) | Labeled biohazard bag or a dedicated, sealed container for nanoparticle waste.[20][21][22] | All solid waste should be collected in a clearly labeled, leak-proof container.[20] The waste should be incinerated. If incineration is not available, autoclaving may be an option, followed by disposal as biohazardous waste. Consult your institutional EH&S for specific requirements.[19][22][23] |
| Liquid Waste (Unused solutions, buffer from dialysis, etc.) | Sealed, leak-proof, and clearly labeled hazardous waste container.[20] | Liquid waste containing LNPs should be collected as chemical/biological waste. Decontamination can be achieved by treating with a 10% bleach solution for at least 30 minutes to inactivate the biological payload.[24] The resulting solution should be disposed of through the institutional hazardous waste program.[19][20] |
| Sharps (Needles, syringes, glass Pasteur pipettes) | Approved sharps container labeled for biohazardous and/or nanoparticle waste.[19][23] | Place all sharps directly into the designated container without recapping. Once full, the container should be sealed and disposed of as regulated medical/biohazardous waste, typically via incineration.[23][25] |
Mandatory Visualizations
Caption: Experimental workflow for the formulation of this compound-circRNA nanoparticles.
Caption: Logical relationship for the segregation and disposal of this compound waste streams.
References
- 1. metabion.com [metabion.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterials | Research Safety [researchsafety.uky.edu]
- 4. ethz.ch [ethz.ch]
- 5. i.unisa.edu.au [i.unisa.edu.au]
- 6. cws.charlotte.edu [cws.charlotte.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. researchgate.net [researchgate.net]
- 10. dst.gov.in [dst.gov.in]
- 11. SOP: Nanoparticles, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 12. lifescience.roche.com [lifescience.roche.com]
- 13. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 14. biomol.com [biomol.com]
- 15. biorxiv.org [biorxiv.org]
- 16. azonano.com [azonano.com]
- 17. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 18. SOP for Preparation of Lipid-Based Nanoparticles – SOP Guide for Pharma [pharmasop.in]
- 19. ehs.ufl.edu [ehs.ufl.edu]
- 20. uab.edu [uab.edu]
- 21. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 22. flinnsci.com [flinnsci.com]
- 23. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 24. med.nyu.edu [med.nyu.edu]
- 25. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
